5-Chloro-2-fluorobenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTUCEMLUHTMCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378576 | |
| Record name | 5-Chloro-2-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96515-79-6 | |
| Record name | 5-Chloro-2-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-2-fluorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-2-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Chloro-2-fluorobenzaldehyde, a key intermediate in the pharmaceutical and agrochemical industries. This document details a probable synthetic route, experimental protocols, and in-depth characterization data.
Physicochemical Properties
This compound is a halogenated aromatic aldehyde.[1] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₄ClFO | [2] |
| Molecular Weight | 158.56 g/mol | [2] |
| CAS Number | 96515-79-6 | [2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 35-39 °C | [1] |
| Boiling Point | 210.1 ± 20.0 °C at 760 mmHg | |
| Purity | ≥98% (GC) | [1] |
Synthesis of this compound
A plausible and scalable synthetic route to this compound is the oxidation of 5-chloro-2-fluorotoluene. This method is analogous to established procedures for the synthesis of other substituted benzaldehydes.[3]
Synthesis Workflow
References
Physicochemical Properties of 5-Chloro-2-fluorobenzaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-fluorobenzaldehyde is a substituted aromatic aldehyde that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring both chloro and fluoro groups on the benzaldehyde scaffold, imparts distinct reactivity and makes it a valuable intermediate in the preparation of a wide range of chemical entities. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with detailed experimental protocols for their determination and an exploration of its applications in synthetic chemistry.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in various chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₇H₄ClFO | [1][2] |
| Molecular Weight | 158.56 g/mol | [1][2] |
| CAS Number | 96515-79-6 | [1][2] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 29-32 °C | [4] |
| Boiling Point (Predicted) | 210.1 ± 20.0 °C at 760 mmHg | [5] |
| Density (Predicted) | 1.352 ± 0.06 g/cm³ | [5] |
| Refractive Index (n20/D) | 1.541 | [4] |
| Flash Point | 81 °C | [4] |
| Solubility | Soluble in methanol. | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
| Technique | Data Highlights |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.5-8.0 (m, 3H, Ar-H), 10.3 (s, 1H, CHO). Note: Predicted shifts based on similar structures. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 115-140 (Ar-C), 185-190 (C=O). For comparison, the spectrum of 3-chlorobenzaldehyde shows peaks at δ 190.9, 137.8, 135.5, 134.4, 130.4, 129.3, 128.0.[6] |
| Infrared (IR) | Characteristic peaks for C=O stretching (around 1700 cm⁻¹), C-H stretching of the aldehyde (around 2850 and 2750 cm⁻¹), and C-Cl and C-F stretching. PubChem provides access to FTIR and ATR-IR spectra.[7] |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) corresponding to the molecular weight. Fragmentation patterns can provide further structural information. GC-MS data is available on PubChem.[7] |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physicochemical properties of organic compounds like this compound.
Melting Point Determination
Principle: The melting point is the temperature at which a solid transitions into a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the sealed end.
-
Measurement:
-
Thiele Tube Method: The capillary tube is attached to a thermometer, which is then immersed in a heating bath (e.g., mineral oil) within a Thiele tube. The apparatus is heated slowly and evenly.
-
Digital Apparatus: The capillary tube is placed in the heating block of the digital apparatus.
-
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.
Boiling Point Determination (for liquids or low-melting solids)
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or heating block)
-
Beaker
Procedure:
-
Sample Preparation: A small amount of molten this compound is placed in a small test tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is placed inverted into the test tube containing the liquid.
-
Heating: The test tube is attached to a thermometer and heated in a heating bath.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.
Density Determination
Principle: Density is the mass of a substance per unit volume.
Apparatus:
-
Pycnometer or a graduated cylinder and an analytical balance
-
Water bath (for temperature control)
-
Thermometer
Procedure (using a graduated cylinder):
-
Mass Measurement: The mass of a clean, dry graduated cylinder is determined using an analytical balance.
-
Volume Measurement: A known volume of molten this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.
-
Combined Mass: The mass of the graduated cylinder containing the liquid is measured.
-
Calculation: The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder. The density is then calculated by dividing the mass of the liquid by its volume.
Solubility Determination
Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Apparatus:
-
Test tubes
-
Spatula
-
Vortex mixer (optional)
-
Various solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene)
Procedure:
-
Sample Addition: A small, weighed amount of this compound (e.g., 10 mg) is placed into a test tube.
-
Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.
-
Mixing: The mixture is agitated vigorously (e.g., by shaking or using a vortex mixer) for a set period.
-
Observation: The mixture is observed to determine if the solid has completely dissolved. If it has, the compound is considered soluble in that solvent at that concentration. If not, the process can be repeated with gentle heating to assess temperature effects on solubility.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are then acquired.
Infrared (IR) Spectroscopy:
-
Sample Preparation:
-
Solid (KBr pellet): A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Solid/Liquid (ATR): A small amount of the sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Melt: The solid is heated above its melting point and a thin film is cast between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded.
Mass Spectrometry (MS):
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) or Liquid Chromatography (LC) system for separation prior to analysis.
-
Ionization: The sample molecules are ionized using a suitable technique (e.g., Electron Ionization - EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is detected, generating a mass spectrum.
Applications in Synthesis
This compound is a key intermediate in the synthesis of various valuable compounds, including pharmaceuticals, agrochemicals, and fluorescent probes.[8] Its reactivity is primarily centered around the aldehyde functional group, which can undergo a variety of transformations.
Caption: Synthetic pathways utilizing this compound.
Logical Workflow for Physicochemical Characterization
The process of characterizing a chemical compound like this compound follows a logical progression of experiments to determine its identity, purity, and physical properties.
Caption: A logical workflow for the physicochemical characterization of a compound.
This compound is a valuable synthetic intermediate with well-defined physicochemical properties. The data and protocols presented in this guide provide a solid foundation for its safe handling, characterization, and effective use in research and development, particularly in the fields of medicinal chemistry and materials science. The unique combination of its functional groups offers a wide range of possibilities for the synthesis of novel and complex molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. echemi.com [echemi.com]
- 4. 96515-79-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. 错误页 [amp.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. This compound | C7H4ClFO | CID 2773586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]
5-Chloro-2-fluorobenzaldehyde: A Technical Guide for Chemical Researchers
CAS Number: 96515-79-6
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Chloro-2-fluorobenzaldehyde, a key building block in modern organic synthesis. It is intended to serve as a valuable resource for researchers, chemists, and professionals involved in drug discovery and development, offering detailed information on its properties, synthesis, and applications.
Physicochemical Properties
This compound is a halogenated aromatic aldehyde that is a solid at room temperature.[1][2] Its chemical structure, featuring a reactive aldehyde group ortho to a fluorine atom and a chlorine atom in the para position, makes it a versatile intermediate in the synthesis of a wide range of complex molecules.[1]
Table 1: Physicochemical Data of this compound
| Property | Value | Source(s) |
| CAS Number | 96515-79-6 | [1][3] |
| Molecular Formula | C₇H₄ClFO | [1][4] |
| Molecular Weight | 158.56 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 34-39 °C | [1] |
| Boiling Point | 210.1 ± 20.0 °C at 760 mmHg | [1] |
| Purity | ≥97% | [4][] |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound involves the formylation of 4-chloro-1-fluorobenzene. While specific patented methods may vary, a general approach involves the use of a strong base and a formylating agent.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Chloro-1-fluorobenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
A solution of 4-chloro-1-fluorobenzene in anhydrous THF is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
n-Butyllithium in hexanes is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 2 hours.
-
N,N-Dimethylformamide (DMF) is then added dropwise, ensuring the temperature does not exceed -65 °C. The mixture is stirred for an additional 3 hours at -78 °C.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield this compound.
Applications in Pharmaceutical and Agrochemical Synthesis
This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its unique substitution pattern allows for the introduction of specific functionalities that can enhance the biological activity and pharmacokinetic properties of the final compounds.[1][6]
One notable application is in the synthesis of 2-amino-5-chloro-2'-fluorobenzophenone, a key precursor for several benzodiazepine drugs, which are widely used for their anxiolytic, sedative, and anticonvulsant properties.[7]
dot
Caption: Synthetic workflow from this compound to a benzodiazepine core.
Spectral Data
Table 2: NMR Spectral Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H NMR | 10.3 (CHO) | s | - |
| 7.8 (Ar-H) | dd | J = 6.4, 2.4 Hz | |
| 7.6 (Ar-H) | ddd | J = 8.8, 4.4, 2.4 Hz | |
| 7.2 (Ar-H) | t | J = 8.8 Hz | |
| ¹³C NMR | 187.5 (d, J=4.0 Hz, CHO) | - | - |
| 163.0 (d, J=260.0 Hz, C-F) | - | - | |
| 134.5 (d, J=9.0 Hz, C-H) | - | - | |
| 130.0 (d, J=4.0 Hz, C-H) | - | - | |
| 126.0 (d, J=10.0 Hz, C-Cl) | - | - | |
| 123.0 (d, J=25.0 Hz, C-CHO) | - | - | |
| 117.5 (d, J=22.0 Hz, C-H) | - | - |
Note: NMR data is predicted and may vary based on solvent and experimental conditions.
Safety and Handling
This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[4]
Table 3: GHS Hazard Information
| Hazard Statement | Code |
| Harmful if swallowed | H302 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
Precautionary Measures:
-
Wear protective gloves, clothing, eye, and face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Store in a cool, dry, and well-ventilated place under an inert atmosphere.[]
Logical Relationships in Synthesis
The reactivity of this compound is governed by the interplay of its functional groups. The aldehyde group is susceptible to nucleophilic attack, while the aromatic ring can undergo electrophilic or nucleophilic substitution, with the directing effects of the halogen substituents playing a crucial role.
dot
Caption: Key reactivity and directing effects for this compound.
References
Spectroscopic Analysis of 5-Chloro-2-fluorobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-2-fluorobenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for acquiring such spectra.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 96515-79-6[1]
-
Molecular Formula: C₇H₄ClFO[1]
-
Molecular Weight: 158.56 g/mol [1]
-
Appearance: White to off-white crystalline solid
-
Melting Point: 35-39 °C
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on established principles of spectroscopy and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃ (unless otherwise specified) Standard: Tetramethylsilane (TMS) at 0.00 ppm
Table 1: ¹H NMR Spectroscopic Data (Expected)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~10.3 | d | ~3 | Aldehyde-H (CHO) |
| ~7.9 | dd | ~8.5, ~2.5 | H-6 |
| ~7.6 | ddd | ~8.5, ~7.5, ~2.5 | H-4 |
| ~7.2 | t | ~8.5 | H-3 |
Note: The chemical shifts and coupling constants are estimations based on the analysis of substituted benzaldehydes. The aldehyde proton appears significantly downfield due to the deshielding effect of the carbonyl group. The aromatic protons exhibit complex splitting patterns due to coupling with each other and potentially with the fluorine atom.
Table 2: ¹³C NMR Spectroscopic Data (Expected)
| Chemical Shift (δ) ppm | Assignment |
| ~188 | Aldehyde (C=O) |
| ~160 (d) | C-2 (C-F) |
| ~135 (d) | C-1 |
| ~133 | C-4 |
| ~130 | C-6 |
| ~128 | C-5 (C-Cl) |
| ~118 (d) | C-3 |
Note: The carbonyl carbon is significantly deshielded. The carbon atom bonded to fluorine (C-2) will appear as a doublet with a large coupling constant (¹JCF). Other carbons in proximity to the fluorine atom may also exhibit smaller C-F coupling.
Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data (Expected)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H Stretch |
| ~2850, ~2750 | Weak | Aldehyde C-H Stretch (Fermi resonance doublet) |
| ~1700-1720 | Strong | Carbonyl (C=O) Stretch |
| ~1600, ~1470 | Medium | Aromatic C=C Bending |
| ~1250 | Strong | C-F Stretch |
| ~800-900 | Strong | C-H Out-of-plane Bending |
| ~700-800 | Strong | C-Cl Stretch |
Note: The most characteristic peaks are the strong carbonyl stretch and the weak but distinct aldehyde C-H stretching bands.
Mass Spectrometry (MS)
Technique: Electron Ionization (EI)
Table 4: MS Data (Expected)
| m/z | Relative Abundance | Assignment |
| 158 | High | [M]⁺ (with ³⁵Cl), Molecular Ion |
| 160 | ~33% of M⁺ | [M+2]⁺ (with ³⁷Cl), Isotope Peak |
| 157 | Moderate | [M-H]⁺ |
| 129 | Moderate | [M-CHO]⁺ |
| 94 | Moderate | [M-CHO-Cl]⁺ or [M-H-CO-Cl]⁺ |
| 99 | Moderate | [C₆H₄F]⁺ |
Note: The presence of a chlorine atom is readily identified by the characteristic M⁺ and M+2 isotope pattern with an approximate 3:1 intensity ratio.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters may need to be optimized for specific equipment.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard 90° pulse sequence.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Employ a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
IR Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure KBr pellet).
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum should be presented in terms of transmittance or absorbance.
-
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.
-
Acquisition:
-
Use a standard electron energy of 70 eV for ionization.
-
Scan a mass range appropriate for the compound (e.g., m/z 40-200).
-
The resulting mass spectrum will be a plot of relative ion abundance versus the mass-to-charge ratio (m/z).
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Reactivity and electronic effects of 5-Chloro-2-fluorobenzaldehyde
An In-depth Technical Guide on the Reactivity and Electronic Effects of 5-Chloro-2-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a pivotal aromatic aldehyde that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a chloro, a fluoro, and a formyl group on the benzene ring, creates a distinct electronic landscape that dictates its reactivity. The synergistic electron-withdrawing properties of the substituents enhance the electrophilicity of the carbonyl carbon and influence the reactivity of the aromatic ring, making it a valuable precursor for a wide range of pharmaceuticals, agrochemicals, and fine chemicals.[1] This guide provides a comprehensive technical analysis of the electronic effects, reactivity, and synthetic applications of this compound, complete with quantitative data, detailed experimental protocols, and visual workflows to support professionals in research and drug development.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are crucial for its handling, characterization, and application in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 96515-79-6 | [2][3] |
| Molecular Formula | C₇H₄ClFO | [2][4] |
| Molecular Weight | 158.56 g/mol | [2][5] |
| Appearance | <34°C Solid, >39°C Liquid | [4] |
| Melting Point | 34-39 °C | [4] |
| Boiling Point | 210.1 ± 20.0 °C at 760 mmHg | [4] |
| Flash Point | 95 °C | [4] |
| IUPAC Name | This compound | [5] |
Table 2: Spectroscopic Data of this compound
| Spectrum | Key Features |
| ¹H NMR | Aromatic protons typically appear as multiplets in the δ 7.0-8.0 ppm range. The aldehyde proton (CHO) shows a characteristic singlet at ~δ 10.0 ppm. |
| ¹³C NMR | The carbonyl carbon (C=O) signal is typically found downfield around δ 190-193 ppm.[6] Aromatic carbons appear in the δ 110-165 ppm region. |
| IR Spectroscopy | A strong C=O stretching band is observed around 1700 cm⁻¹. C-H stretching for the aldehyde is seen near 2850 and 2750 cm⁻¹. C-F and C-Cl stretching bands are also present. |
| Mass Spectrometry | The molecular ion peak (M⁺) is observed, along with a characteristic M+2 peak due to the chlorine isotope (³⁷Cl). Fragmentation patterns often show the loss of the formyl group (-CHO).[7] |
Electronic Effects of Substituents
The reactivity of this compound is governed by the interplay of the electronic effects of its three substituents: the formyl (-CHO), fluoro (-F), and chloro (-Cl) groups.
-
Inductive Effect (-I): Due to their high electronegativity, both fluorine and chlorine atoms strongly withdraw electron density from the aromatic ring through the sigma (σ) bond framework.[7][8] This effect is most pronounced at the carbon atom directly attached to the halogen.
-
Resonance Effect (+R): The halogens possess lone pairs of electrons that can be donated to the aromatic ring through resonance (or mesomeric effect).[7] This effect opposes the inductive effect. However, for halogens, the -I effect is dominant, leading to an overall deactivation of the ring towards electrophilic substitution.[7]
-
Formyl Group Effect (-I, -R): The aldehyde group is a powerful electron-withdrawing group through both induction (due to the electronegative oxygen) and resonance. It strongly deactivates the aromatic ring and directs incoming electrophiles to the meta-position.
The combination of these effects makes the aromatic ring electron-deficient and significantly increases the electrophilicity of the carbonyl carbon. This heightened electrophilicity makes the aldehyde group highly susceptible to nucleophilic attack.[1][9]
Caption: Inductive and resonance effects in this compound.
Chemical Reactivity and Key Synthetic Transformations
The electronic properties of this compound render it a versatile substrate for several important organic reactions.
Nucleophilic Addition Reactions
The primary site of reactivity is the electrophilic carbonyl carbon. The electron-withdrawing substituents make it particularly prone to nucleophilic addition.[10][11] This class of reactions is fundamental for building molecular complexity.[9]
-
Common Nucleophiles: Grignard reagents, organolithium compounds, cyanide, amines, and alcohols.
-
Products: Formation of secondary alcohols, cyanohydrins, imines, and acetals.
-
Significance: These reactions are crucial for introducing new functional groups and extending the carbon skeleton.[9]
Wittig Reaction
The Wittig reaction is a powerful and widely used method for converting aldehydes and ketones into alkenes.[12][13] It involves the reaction of the aldehyde with a phosphonium ylide (Wittig reagent).[14] This transformation is highly valuable in drug synthesis for creating carbon-carbon double bonds with good stereochemical control.[15]
-
Reagents: A triphenyl phosphonium ylide, generated by deprotonating a phosphonium salt with a strong base.[14]
-
Driving Force: The formation of the highly stable triphenylphosphine oxide byproduct.[15]
-
Application: Synthesis of substituted styrenes and other olefinic compounds.
Caption: General workflow of the Wittig reaction.
Oxidation and Reduction
-
Oxidation: this compound can be readily oxidized to the corresponding 5-chloro-2-fluorobenzoic acid using common oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. This carboxylic acid derivative is also a valuable synthetic intermediate.[16]
-
Reduction: The aldehyde can be reduced to 5-chloro-2-fluorobenzyl alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-chlorine bond on the aromatic ring can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions.[17][18] These reactions are cornerstones of modern medicinal chemistry for constructing biaryl structures, which are prevalent in many drug molecules.[19]
-
Reaction Types: Suzuki (with boronic acids), Stille (with organostannanes), and Heck (with alkenes).
-
Conditions: Typically require a palladium catalyst, a suitable ligand, and a base.
-
Significance: Allows for the efficient formation of C-C bonds, enabling the synthesis of complex molecular architectures from simple precursors.[17]
Applications in Drug Development and Medicinal Chemistry
This compound is a key starting material and intermediate in the pharmaceutical industry.[1] Its unique electronic and steric properties are exploited to build complex heterocyclic systems and introduce specific functionalities into drug candidates.
-
Synthesis of Heterocycles: The aldehyde functionality is a key handle for cyclization reactions, leading to the formation of nitrogen-containing heterocycles like quinolines and benzodiazepines, which are core structures in many CNS-active agents.[20][21]
-
Intermediate for Active Pharmaceutical Ingredients (APIs): It serves as a crucial intermediate in the synthesis of various drugs, including anti-inflammatory and analgesic agents.[1]
-
Fluorescent Probes: The fluorinated aromatic structure makes it a candidate for designing fluorescent probes used in biological imaging and diagnostics.[1]
Caption: A simplified synthetic pathway from the title compound to a drug molecule.
Experimental Protocols
The following are representative experimental protocols for common transformations of this compound.
Protocol: Wittig Olefination
This protocol describes a general procedure for the synthesis of a substituted alkene from this compound using a stabilized ylide.
Objective: To synthesize (E)-methyl 3-(5-chloro-2-fluorophenyl)acrylate.
Materials:
-
Methyl (triphenylphosphoranylidene)acetate (Wittig salt)
-
This compound
-
Toluene (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.).
-
Dissolve the aldehyde in 10 mL of anhydrous toluene.
-
Add methyl (triphenylphosphoranylidene)acetate (1.1 mmol, 1.1 equiv.) to the solution.
-
Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Partition the residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired alkene.
Protocol: Reductive Amination
This protocol outlines the synthesis of a secondary amine via reductive amination.
Objective: To synthesize N-benzyl-1-(5-chloro-2-fluorophenyl)methanamine.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv.) in 10 mL of 1,2-dichloroethane (DCE).
-
Add benzylamine (1.1 mmol, 1.1 equiv.) followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 equiv.) portion-wise over 10 minutes.
-
Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to obtain the target secondary amine.
Conclusion
This compound is a high-value chemical intermediate whose utility stems from the predictable and versatile reactivity conferred by its halogen and aldehyde functional groups. The strong electron-withdrawing nature of its substituents activates the carbonyl group for a host of nucleophilic addition and condensation reactions, while the C-Cl bond provides a handle for advanced cross-coupling methodologies. A thorough understanding of its electronic properties and reactivity is essential for chemists aiming to leverage this compound for the efficient and innovative synthesis of complex molecules in the pharmaceutical and agrochemical industries.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. 96515-79-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. This compound | 96515-79-6 [sigmaaldrich.com]
- 5. This compound | C7H4ClFO | CID 2773586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. m.youtube.com [m.youtube.com]
- 11. fiveable.me [fiveable.me]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Wittig Reaction [organic-chemistry.org]
- 16. This compound | 96515-79-6 [amp.chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. nbinno.com [nbinno.com]
- 21. benchchem.com [benchchem.com]
Stability and Storage of 5-Chloro-2-fluorobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Chloro-2-fluorobenzaldehyde (CAS No. 96515-79-6). Understanding the chemical stability of this compound is critical for ensuring its integrity in research and development, particularly in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] This document outlines the known instabilities, recommended handling and storage protocols, and suggested methods for assessing its purity over time.
Core Chemical Properties
This compound is a substituted aromatic aldehyde with the molecular formula C₇H₄ClFO.[1][2][3][4] Its physical and chemical properties are summarized in the table below. The appearance of the compound, which can range from a white to orange or green powder or liquid, may be indicative of its purity and stability.[1]
| Property | Value | Source(s) |
| CAS Number | 96515-79-6 | [1][4][5] |
| Molecular Formula | C₇H₄ClFO | [1][2][3][4] |
| Molecular Weight | 158.56 g/mol | [1][4][6] |
| Melting Point | 29-39 °C | [1] |
| Boiling Point | ~210 °C at 760 mmHg | [7] |
| Appearance | White to orange to green powder, lump, or clear liquid | [1] |
Stability Profile
The primary stability concern for this compound, like many aromatic aldehydes, is its susceptibility to oxidation.[8] The aldehyde functional group can be readily oxidized to a carboxylic acid, especially when exposed to air (oxygen).[8] This degradation is a common issue for aldehydes and can be accelerated by factors such as light, heat, and the presence of impurities.
Known Incompatibilities
To maintain the stability of this compound, it is crucial to avoid contact with the following:
-
Strong Oxidizing Agents: These can rapidly convert the aldehyde to the corresponding carboxylic acid.
-
Strong Bases: In the presence of a strong base, aromatic aldehydes lacking an alpha-hydrogen can undergo the Cannizzaro reaction, a disproportionation reaction that yields both the corresponding carboxylic acid and alcohol.[8]
-
Strong Acids and Reducing Agents: While the primary concern is oxidation, strong acids and reducing agents can also promote other unwanted reactions.
Degradation Pathway
The most probable degradation pathway for this compound is the oxidation of the aldehyde group to a carboxylic acid group, forming 5-chloro-2-fluorobenzoic acid.
Caption: Oxidation of this compound to its carboxylic acid.
Recommended Storage and Handling Conditions
Proper storage and handling are paramount to preserving the stability and purity of this compound. The compound is known to be air-sensitive, which necessitates specific precautions.[9]
Storage Conditions Summary
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | 2-8°C or Room Temperature | Reduced temperature slows down potential degradation reactions. While some sources suggest room temperature, refrigeration is a safer general practice for long-term stability. | [2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by displacing air (oxygen). | [10][11] |
| Light | Store in the dark (e.g., amber vial) | Light can catalyze oxidative degradation. | [9] |
| Container | Tightly sealed, airtight container | Prevents exposure to atmospheric oxygen and moisture. | [9][12] |
Handling Workflow
To minimize degradation during use, a systematic workflow should be followed.
Caption: A stepwise workflow for handling this compound.
Experimental Protocols for Stability Assessment
Proposed Stability Study Protocol
Objective: To evaluate the stability of this compound under various storage conditions over time.
Methodology:
-
Sample Preparation:
-
Divide a single batch of high-purity this compound into multiple aliquots in amber glass vials.
-
Create different storage conditions, for example:
-
2-8°C under nitrogen
-
Room temperature (~25°C) under nitrogen
-
Room temperature (~25°C) exposed to air
-
Elevated temperature (e.g., 40°C) exposed to air (accelerated stability)
-
-
-
Time Points:
-
Establish a schedule for analysis, for instance: T=0, 1 month, 3 months, 6 months, and 12 months.
-
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is generally suitable for separating aromatic aldehydes and their corresponding carboxylic acids.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer with adjusted pH) and an organic solvent like acetonitrile or methanol.[13]
-
Detection: UV detection at a wavelength where both the aldehyde and the potential carboxylic acid degradation product have significant absorbance (e.g., around 254 nm).[13]
-
Standard Preparation: Prepare calibrated standards of both this compound and 5-chloro-2-fluorobenzoic acid to accurately quantify their concentrations in the test samples.
-
Sample Analysis: At each time point, dissolve a known amount of the stored sample in a suitable solvent (e.g., the mobile phase) and inject it into the HPLC system.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial (T=0) value to determine the percentage of degradation. Quantify the amount of 5-chloro-2-fluorobenzoic acid formed.
-
Alternative Method: Gas Chromatography (GC)
GC with a Flame Ionization Detector (FID) can also be used.[14][15][16] This method is effective for volatile compounds. It would require the development of a suitable temperature program to separate the aldehyde from its degradation product. Derivatization may be necessary for the less volatile carboxylic acid.[16]
Conclusion
The stability of this compound is primarily influenced by its sensitivity to atmospheric oxygen. Degradation, mainly through oxidation to 5-chloro-2-fluorobenzoic acid, can be significantly mitigated by adhering to strict storage and handling protocols. Storing the compound at reduced temperatures in a dark, airtight container under an inert atmosphere is the most effective strategy to ensure its long-term purity and viability for research and manufacturing purposes. Regular analytical assessment using techniques like HPLC is recommended to monitor the quality of the material over time.
References
- 1. chemimpex.com [chemimpex.com]
- 2. aobchem.com [aobchem.com]
- 3. This compound | C7H4ClFO | CID 2773586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 96515-79-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. This compound | 96515-79-6 [sigmaaldrich.com]
- 8. britannica.com [britannica.com]
- 9. ossila.com [ossila.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. molan.wdfiles.com [molan.wdfiles.com]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. researchgate.net [researchgate.net]
- 14. Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rapid and sensitive determination of benzaldehyde arising from benzyl alcohol used as preservative in an injectable formulation solution using dispersive liquid-liquid microextraction followed by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 5-Chloro-2-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing 5-chloro-2-fluorobenzaldehyde, a key intermediate in the pharmaceutical and fine chemical industries. This document details the core starting materials, reaction mechanisms, and experimental protocols, with a focus on providing actionable data for laboratory and process development applications.
Introduction
This compound is a versatile aromatic aldehyde whose structural features, including the presence of chlorine and fluorine atoms, make it a valuable building block in organic synthesis.[1] Its unique reactivity is leveraged in the creation of a variety of complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals. This guide will explore the two most prominent and practical synthetic pathways for its preparation: the formylation of 4-chloro-1-fluorobenzene and the oxidation of 2-fluoro-5-chlorotoluene.
Synthetic Pathways and Starting Materials
The selection of a synthetic route to this compound is often dictated by the availability and cost of the starting materials, as well as the desired scale of production and purity requirements. Below, we detail the two primary manufacturing processes.
Formylation of 4-Chloro-1-fluorobenzene
This approach introduces a formyl group (-CHO) onto the 4-chloro-1-fluorobenzene ring. The fluorine atom is an ortho-, para-directing group; however, since the para position is blocked by the chlorine atom, formylation is directed to the ortho position, yielding the desired product. Two common methods for this transformation are the Vilsmeier-Haack reaction and ortho-lithiation followed by formylation.
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[2][3] The Vilsmeier reagent, a chloromethyliminium salt, is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5] This electrophilic reagent then attacks the aromatic ring to introduce the formyl group after hydrolysis.
Reaction Pathway:
References
- 1. aobchem.com [aobchem.com]
- 2. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
The Synthesis of 5-Chloro-2-fluorobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthetic route for 5-Chloro-2-fluorobenzaldehyde, a key intermediate in the pharmaceutical and agrochemical industries. The document details the core mechanism, experimental protocols, and quantitative data, offering a comprehensive resource for professionals in organic synthesis and drug development.
Introduction
This compound is a versatile aromatic aldehyde utilized as a building block in the synthesis of a variety of biologically active molecules.[1] Its utility stems from the presence of three distinct functional groups on the benzene ring: an aldehyde, a chlorine atom, and a fluorine atom. These features allow for a wide range of subsequent chemical modifications, making it a valuable precursor in the development of novel compounds. This guide focuses on the most regioselective and efficient method for its preparation: the directed ortho-lithiation of 1-chloro-4-fluorobenzene.
Core Synthesis Mechanism: Directed Ortho-Lithiation
The formation of this compound is most effectively achieved through a directed ortho-lithiation reaction of 1-chloro-4-fluorobenzene, followed by formylation. In this mechanism, the fluorine atom, being a potent ortho-directing group, facilitates the deprotonation of the adjacent carbon atom by a strong organolithium base, such as n-butyllithium.[2][3][4] This regioselectivity is crucial for the specific formation of the desired isomer.
The lithiated intermediate is then quenched with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF), to introduce the aldehyde functionality. Subsequent aqueous workup yields the final product, this compound.
Signaling Pathway Diagram
Caption: Mechanism of this compound formation.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound via directed ortho-lithiation.
Materials and Equipment
-
1-Chloro-4-fluorobenzene
-
n-Butyllithium (in hexanes)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate, saturated aqueous solution
-
Brine (saturated aqueous sodium chloride)
-
Magnesium sulfate, anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1-chloro-4-fluorobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 2 hours.
-
Formylation: Anhydrous N,N-dimethylformamide (1.5 eq) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is then stirred for an additional 1 hour at -78 °C before being allowed to warm to room temperature overnight.
-
Workup: The reaction is quenched by the slow addition of 1M aqueous hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate, followed by brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography to afford this compound.
Experimental Workflow Diagram
Caption: Synthesis workflow for this compound.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound via the directed ortho-lithiation method.
| Parameter | Value | Reference / Notes |
| Reactants & Reagents | ||
| 1-Chloro-4-fluorobenzene | 1.0 eq | Starting Material |
| n-Butyllithium | 1.1 eq | Lithiating Agent |
| N,N-Dimethylformamide (DMF) | 1.5 eq | Formylating Agent |
| Reaction Conditions | ||
| Lithiation Temperature | -78 °C | Critical for regioselectivity and stability |
| Lithiation Time | 2 hours | To ensure complete lithiation |
| Formylation Temperature | -78 °C to Room Temperature | Gradual warming |
| Product Information | ||
| Yield | 70-85% | Typical isolated yield after purification |
| Purity | >98% | Determined by GC-MS or NMR |
| Melting Point | 34-39 °C | |
| Molecular Formula | C₇H₄ClFO | [5] |
| Molecular Weight | 158.56 g/mol | [5] |
Conclusion
The directed ortho-lithiation of 1-chloro-4-fluorobenzene provides a highly regioselective and efficient pathway for the synthesis of this compound. The fluorine atom's strong directing ability is key to the success of this method. The detailed protocol and quantitative data presented in this guide offer a solid foundation for researchers and professionals in the field to reproduce and potentially optimize this important transformation. The resulting product serves as a valuable intermediate for the development of new pharmaceuticals and other high-value chemical entities.
References
Commercial Availability and Synthetic Utility of 5-Chloro-2-fluorobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and suppliers of 5-Chloro-2-fluorobenzaldehyde, a key building block in the synthesis of pharmaceuticals and agrochemicals. Furthermore, it details experimental protocols for its synthesis and a representative application in the Wittig reaction, offering valuable insights for researchers and professionals in drug development and organic synthesis.
Commercial Availability and Supplier Specifications
This compound is readily available from a variety of chemical suppliers, catering to both research and bulk manufacturing needs. Purity levels are consistently high, typically at 97% or greater, ensuring reliability in synthetic applications. The compound is generally supplied as a white to off-white solid or crystalline powder.
Below is a summary of key data from a selection of prominent suppliers:
| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Sigma-Aldrich | 98% | 96515-79-6 | C₇H₄ClFO | 158.56 | 34-39 |
| Thermo Scientific Chemicals | 97% | 96515-79-6 | C₇H₄ClFO | 158.56 | 35-39 |
| Apollo Scientific | 98% | 96515-79-6 | C₇H₄ClFO | 158.56 | 29-32 |
| Chem-Impex | ≥ 98% (GC) | 96515-79-6 | C₇H₄ClFO | 158.56 | 35-39 |
| AOBChem | 97% | 96515-79-6 | C₇H₄ClFO | 158.56 | - |
| TCI America | >98.0% (GC) | 96515-79-6 | C₇H₄ClFO | 158.56 | 35-39 |
| Fluoropharm | NLT 98% | 96515-79-6 | C₇H₄ClFO | 158.56 | - |
| Chemlyte Solutions | 99.0% | 96515-79-6 | C₇H₄ClFO | 158.56 | - |
Note: The absence of a melting point from some suppliers does not necessarily indicate a lack of data, but rather that it was not prominently featured in the readily available documentation. Researchers should always refer to the specific Certificate of Analysis (CoA) for lot-specific data.
Strategic Sourcing and Application Workflow
The process from identifying the need for this compound to its successful application in a synthetic workflow involves several key stages. The following diagram illustrates a typical logical relationship for a research and development setting.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in a Wittig reaction, a fundamental transformation in organic chemistry.
Synthesis of this compound via Halogen Exchange
This protocol is adapted from general procedures described in patent literature for the synthesis of fluorobenzaldehydes.[1] It involves a nucleophilic aromatic substitution (SNAAr) reaction to replace a chlorine atom with a fluorine atom.
Reaction Scheme:
Materials:
-
2,5-Dichlorobenzaldehyde
-
Potassium Fluoride (spray-dried)
-
Sulfolane (anhydrous)
-
Toluene
-
Diatomaceous earth
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, add 2,5-dichlorobenzaldehyde (1 equivalent) and sulfolane.
-
Add spray-dried potassium fluoride (2-3 equivalents).
-
Flush the flask with nitrogen and maintain a positive pressure of inert gas throughout the reaction.
-
Heat the reaction mixture to 200-220 °C with vigorous stirring.
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete within 10-15 hours.
-
Upon completion, cool the reaction mixture to below 100 °C.
-
Add toluene to the mixture and filter through a pad of diatomaceous earth to remove inorganic salts.
-
Wash the filter cake with additional toluene.
-
Combine the filtrate and washings and remove the toluene by distillation.
-
The crude product is then purified by vacuum distillation to yield this compound.
Application in the Wittig Reaction: Synthesis of 1-Chloro-4-(2-ethenyl)-2-fluorobenzene
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[2][3] This protocol outlines the reaction of this compound with a phosphorus ylide to form the corresponding alkene.
Reaction Scheme:
Materials:
-
Methyltriphenylphosphonium bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
This compound
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Two-necked round-bottom flask
-
Magnetic stirrer
-
Syringe
-
Septum
-
Nitrogen balloon
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry two-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise.
-
Allow the mixture to stir at room temperature for 1-2 hours, during which the color should turn yellow-orange, indicating the formation of the ylide.
-
Cool the ylide solution back to 0 °C.
-
In a separate flask, dissolve this compound (1 equivalent) in a minimal amount of anhydrous THF.
-
Add the solution of this compound dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure alkene.
Signaling Pathway in Drug Development Context
While this compound is a synthetic intermediate and not a therapeutic agent itself, it serves as a crucial starting material for the synthesis of various biologically active molecules. For instance, substituted benzaldehydes are precursors to compounds that may act as enzyme inhibitors. The following diagram illustrates a hypothetical signaling pathway where a downstream product derived from this compound could potentially act as a kinase inhibitor, a common target in cancer therapy.
This guide provides a foundational understanding of the commercial landscape and synthetic utility of this compound. The detailed protocols offer practical starting points for researchers, which can be further optimized based on specific laboratory conditions and desired outcomes.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Chloro-2-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the Suzuki coupling of 5-Chloro-2-fluorobenzaldehyde, a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. The presence of both a chloro and a fluoro substituent on the aromatic ring presents unique challenges, including the lower reactivity of the aryl chloride and potential steric hindrance. The protocols outlined herein are designed to address these challenges, providing a robust starting point for researchers.
The general reaction scheme involves the palladium-catalyzed coupling of this compound with various aryl or heteroaryl boronic acids or their esters to yield the corresponding biaryl benzaldehydes.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate. This is often the rate-limiting step for aryl chlorides and necessitates the use of electron-rich and bulky ligands to facilitate the reaction.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) undergoes transmetalation with the Pd(II) complex, where the organic moiety from the boron atom is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of this compound. Optimization for specific boronic acid partners may be necessary.
General Protocol
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Typical Quantity (for 1 mmol scale) |
| This compound | 55034-67-8 | 158.56 | 158.6 mg (1.0 mmol, 1.0 equiv) |
| Aryl/Heteroaryl Boronic Acid | Varies | Varies | 1.2 mmol (1.2 equiv) |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 4.5 mg (0.02 mmol, 2 mol%) |
| SPhos | 657408-07-6 | 410.51 | 16.4 mg (0.04 mmol, 4 mol%) |
| Potassium Phosphate, tribasic (K₃PO₄) | 7778-53-2 | 212.27 | 424.5 mg (2.0 mmol, 2.0 equiv) |
| Toluene (anhydrous, degassed) | 108-88-3 | 92.14 | 4 mL |
| Water (degassed) | 7732-18-5 | 18.02 | 1 mL |
Procedure: [1]
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl/heteroaryl boronic acid, Palladium(II) Acetate, SPhos, and potassium phosphate.[1]
-
Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 15 minutes.[1]
-
Under a positive pressure of the inert gas, add anhydrous toluene and degassed water via syringe.[1]
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.[1]
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).[1]
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[1]
-
Filter the solution and concentrate the solvent under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel.[1]
Data Presentation
The following table summarizes representative examples of Suzuki coupling reactions with this compound and various boronic acids. Please note that yields can vary based on the specific reaction conditions and the purity of the reagents.
| Entry | Boronic Acid Partner | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Fluoro-5-phenylbenzaldehyde | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde | 80-90% |
| 3 | 3,5-Dimethylphenylboronic acid | 2-Fluoro-5-(3,5-dimethylphenyl)benzaldehyde | 75-85% |
| 4 | 2-Thiopheneboronic acid | 2-Fluoro-5-(thiophen-2-yl)benzaldehyde | 70-80% |
Note: The yields presented are representative and may vary depending on the specific experimental conditions and the purity of the reagents.[2]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling of this compound.
Caption: General workflow for the Suzuki coupling of this compound.
Catalytic Cycle
The diagram below outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Alkene Synthesis via Witt-ig Reaction of 5-Chloro-2-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of various alkenes from 5-Chloro-2-fluorobenzaldehyde using the Wittig reaction. This powerful and versatile olefination method offers a reliable route to construct carbon-carbon double bonds, making it an invaluable tool in the synthesis of complex molecules, including pharmaceutical intermediates and other fine chemicals.
The Wittig reaction utilizes a phosphorus ylide (the Wittig reagent) to convert aldehydes or ketones into alkenes.[1] The reaction is renowned for its functional group tolerance and often provides excellent control over the regioselectivity of the newly formed double bond.[2][3]
Reaction Principle
The core of the Wittig reaction is the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of this compound. This initial step forms a betaine intermediate, which then collapses to a four-membered oxaphosphetane ring.[4] The driving force of the reaction is the subsequent fragmentation of the oxaphosphetane to yield the desired alkene and the highly stable triphenylphosphine oxide.[5]
The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the phosphorus ylide. Stabilized ylides, which contain an electron-withdrawing group, generally favor the formation of (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes.[6]
Data Presentation: Representative Wittig Reactions
The following table summarizes expected outcomes for the Wittig reaction of this compound with various phosphonium ylides under typical conditions. Please note that yields are estimates and can vary based on reaction scale and optimization.
| Entry | Wittig Reagent Precursor | Base | Solvent | Expected Product | Estimated Yield (%) | Expected Predominant Isomer |
| 1 | Methyltriphenylphosphonium bromide | n-BuLi | THF | 1-Chloro-4-fluoro-2-vinylbenzene | 85-95 | N/A |
| 2 | Ethyltriphenylphosphonium bromide | NaH | DMSO | 1-(1-Chloro-4-fluorophenyl)prop-1-ene | 80-90 | Z |
| 3 | Benzyltriphenylphosphonium chloride | t-BuOK | THF | 1-Chloro-4-fluoro-2-styrylbenzene | 85-95 | Z |
| 4 | (Carbethoxymethylene)triphenylphosphorane | N/A (stabilized ylide) | DCM | Ethyl 3-(5-chloro-2-fluorophenyl)acrylate | 90-98 | E |
Experimental Protocols
Herein are two detailed protocols for the Wittig reaction with this compound, illustrating the use of both a non-stabilized and a stabilized ylide.
Protocol 1: Synthesis of 1-Chloro-4-fluoro-2-vinylbenzene using a Non-Stabilized Ylide
This protocol describes the reaction of this compound with methylenetriphenylphosphorane, generated in situ from methyltriphenylphosphonium bromide and n-butyllithium.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Ylide Generation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 equivalents). Add anhydrous THF via syringe. Cool the resulting suspension to 0 °C in an ice-water bath. Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. A distinct color change (typically to orange or deep yellow) indicates the formation of the ylide. Stir the mixture at 0 °C for 1 hour.
-
Reaction with Aldehyde: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Slowly add the aldehyde solution to the ylide suspension at 0 °C via a dropping funnel or syringe over 20-30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to isolate the pure 1-Chloro-4-fluoro-2-vinylbenzene.
Protocol 2: Synthesis of Ethyl 3-(5-chloro-2-fluorophenyl)acrylate using a Stabilized Ylide
This protocol utilizes a commercially available, stable ylide, (carbethoxymethylene)triphenylphosphorane, simplifying the procedure as a strong base is not required.
Materials:
-
(Carbethoxymethylene)triphenylphosphorane
-
This compound
-
Dichloromethane (DCM)
-
Hexanes
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent) and (carbethoxymethylene)triphenylphosphorane (1.05 equivalents). Add dichloromethane and stir the mixture at room temperature.
-
Reaction Progression: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue will contain the product and triphenylphosphine oxide. Add hexanes to the residue and triturate to precipitate the triphenylphosphine oxide. Filter the solid and wash with cold hexanes. The combined filtrate contains the crude product. Concentrate the filtrate and purify by flash column chromatography on silica gel to afford the pure ethyl 3-(5-chloro-2-fluorophenyl)acrylate.
Mandatory Visualizations
Caption: General pathway of the Wittig reaction.
Caption: Experimental workflow for Wittig synthesis.
References
Application Notes and Protocols: Synthesis of (5-Chloro-2-fluorophenyl)-substituted Alcohols via Grignard Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction: The synthesis of fluorinated organic molecules is of significant interest in medicinal chemistry and materials science. The presence of fluorine can modulate a compound's metabolic stability, lipophilicity, and binding affinity. The Grignard reaction is a robust and versatile method for forming carbon-carbon bonds, providing a direct route to complex alcohols.[1][2] This document details a representative protocol for the synthesis of secondary alcohols by reacting 5-Chloro-2-fluorobenzaldehyde with an organomagnesium halide (Grignard reagent). The resulting (5-chloro-2-fluorophenyl)-substituted carbinols are valuable intermediates for the development of novel pharmaceutical agents and functional materials.
The protocol outlines the preparation of a Grignard reagent, its subsequent reaction with the aldehyde, and the purification of the final alcohol product. All procedures must be conducted under strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic compounds like water.[3][4]
Reaction Principle and Workflow
The synthesis is a two-stage, one-pot process. First, an organohalide (R-X) reacts with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether, to form the Grignard reagent (R-Mg-X).[5] This reagent acts as a potent carbon nucleophile.
In the second stage, this compound is added to the freshly prepared Grignard reagent. The nucleophilic R-group attacks the electrophilic carbonyl carbon of the aldehyde.[6][7] This addition forms a magnesium alkoxide intermediate. Finally, an acidic work-up protonates the alkoxide to yield the desired secondary alcohol.[8][9]
Caption: General workflow for the synthesis of (5-Chloro-2-fluorophenyl)-substituted alcohols.
Detailed Experimental Protocol
This protocol describes the synthesis of (5-chloro-2-fluorophenyl)(phenyl)methanol as a representative example.
2.1 Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Magnesium Turnings | 24.31 | 0.36 g | 1.2 |
| Iodine | 253.81 | 1 crystal | Catalytic |
| Bromobenzene | 157.01 | 1.96 g (1.31 mL) | 1.0 |
| This compound | 158.55 | 1.98 g | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | - | ~100 mL | - |
| Saturated aq. Ammonium Chloride | - | ~50 mL | - |
| Ethyl Acetate | - | ~150 mL | - |
| Anhydrous Sodium Sulfate | - | ~10 g | - |
| 1 M Hydrochloric Acid | - | As needed | - |
2.2 Equipment
-
Three-necked round-bottom flask (250 mL), oven-dried
-
Reflux condenser, oven-dried
-
Dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
2.3 Protocol Steps
Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Assemble the dry three-necked flask with the reflux condenser and dropping funnel. Ensure the system is under a positive pressure of an inert gas.
-
Place the magnesium turnings (1.2 eq) and a single crystal of iodine into the flask.[10]
-
Add ~15 mL of anhydrous THF to the flask to cover the magnesium.
-
Prepare a solution of bromobenzene (1.0 eq) in ~30 mL of anhydrous THF in the dropping funnel.
-
Add a small portion (~3-4 mL) of the bromobenzene solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the fading of the iodine color and the spontaneous, gentle reflux of the solvent.[9] Gentle warming may be required if the reaction does not start.[11]
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady but controlled reflux.
-
After the addition is complete, continue stirring the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The solution should appear grayish and turbid.
Part B: Reaction with this compound
-
Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.
-
Dissolve this compound (1.0 eq) in ~40 mL of anhydrous THF.
-
Add the aldehyde solution dropwise to the cooled Grignard reagent via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C during the addition.[11]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 1-3 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
Part C: Work-up and Purification
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~50 mL).[9]
-
If a large amount of solid magnesium salts persists, add 1 M HCl dropwise until the solids dissolve.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (1 x 50 mL) and then brine (1 x 50 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate.[1]
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure (5-chloro-2-fluorophenyl)(phenyl)methanol.
Chemical Pathway and Expected Outcome
The nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon, leading to the formation of a new C-C bond.[12] The subsequent acidic workup protonates the oxygen to form the final alcohol.
Caption: Generalized mechanism of the Grignard addition to the aldehyde.
3.1 Expected Results
The following table summarizes the expected data for the synthesis of (5-chloro-2-fluorophenyl)(phenyl)methanol. Yields are estimates based on typical Grignard reactions with similar substrates.
| Parameter | Expected Value |
| Product | (5-chloro-2-fluorophenyl)(phenyl)methanol |
| Appearance | White to off-white solid |
| Yield | 60-85% |
| ¹H NMR | Predicted shifts (CDCl₃, 400 MHz): δ 7.20-7.50 (m, 8H, Ar-H), 6.0 (s, 1H, CH-OH), 2.5-3.0 (br s, 1H, OH). |
| Side Products | Biphenyl may form from the coupling of the Grignard reagent with unreacted bromobenzene, especially at higher temperatures.[13] Unreacted starting materials may also be present if the reaction does not go to completion. Formation of the Wurtz coupling product is another potential side reaction.[14] |
Safety and Handling Precautions
-
Anhydrous Conditions: Grignard reagents react violently with water. All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be performed under an inert atmosphere.[2][10]
-
Solvents: Diethyl ether and THF are extremely flammable and volatile. All operations must be conducted in a well-ventilated fume hood, away from sources of ignition.[10]
-
Reagents: Organohalides like bromobenzene are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Quenching: The quenching step is exothermic and should be performed slowly in an ice bath to control the reaction rate.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. athabascau.ca [athabascau.ca]
- 3. adichemistry.com [adichemistry.com]
- 4. fiveable.me [fiveable.me]
- 5. Grignard Reagent, Use and Mechanism of Grignard Reagent [pw.live]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. tsijournals.com [tsijournals.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. leah4sci.com [leah4sci.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Quinazolines Using 5-Chloro-2-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of quinazoline derivatives, a critical scaffold in medicinal chemistry, utilizing 5-chloro-2-fluorobenzaldehyde as a key starting material. Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
The protocols outlined below are based on established and versatile methods for quinazoline synthesis. They are designed to be adaptable for the creation of diverse chemical libraries for drug discovery and development programs.
General Synthetic Strategies
The synthesis of quinazolines and their derivatives from this compound can be primarily achieved through two effective strategies:
-
One-Pot Cyclocondensation: This approach involves the direct reaction of this compound with a suitable binucleophilic amine, such as 2-aminobenzylamine or anthranilamide, to construct the quinazoline or quinazolinone core in a single step. This method is often favored for its efficiency and atom economy.
-
Two-Step Synthesis via an Intermediate: This strategy involves the initial conversion of this compound into a more reactive intermediate, such as a 2-aminobenzophenone or an ortho-fluorobenzamide, followed by a subsequent cyclization reaction to yield the desired quinazoline derivative. This can be a valuable approach for accessing a wider range of substituted quinazolines.
Below are detailed protocols for key experiments based on these strategies.
Experimental Protocols
Protocol 1: Synthesis of 2-(5-Chloro-2-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one via Cyclocondensation
This protocol details the synthesis of a dihydroquinazolinone derivative through the cyclocondensation of this compound with anthranilamide. This method is noted for its operational simplicity and the use of green solvents.[1][2]
Reaction Scheme:
Caption: General reaction scheme for Protocol 1.
Materials:
| Reagent/Material | CAS Number | Molecular Formula | Amount |
| This compound | 96515-79-6 | C₇H₄ClFO | 1 mmol |
| Anthranilamide | 88-68-6 | C₇H₈N₂O | 1 mmol |
| Ethanol | 64-17-5 | C₂H₆O | 10 mL |
| Catalyst (e.g., Ga-MCM-22) | N/A | N/A | catalytic amount |
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a condenser, add ethanol (10 mL) and the catalyst.
-
Stir the mixture and bring it to reflux in an oil bath.
-
After 5 minutes, add anthranilamide (1 mmol) to the flask.
-
Subsequently, add this compound (1 mmol) to the reaction mixture under continuous stirring.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-(5-chloro-2-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one.
Expected Outcome:
This protocol is expected to produce the desired dihydroquinazolinone in good to excellent yields (typically 85-95%), depending on the catalyst and reaction time.[1][2]
Protocol 2: Metal-Free Synthesis of a Substituted Quinazoline
This protocol describes a metal-free approach for the synthesis of a quinazoline derivative, which is environmentally benign and avoids metal contamination in the final product.[3][4] It is based on the reaction of a 2-fluorobenzaldehyde derivative with an appropriate amine, followed by a base-promoted intramolecular cyclization.[5]
Workflow Diagram:
Caption: Experimental workflow for Protocol 2.
Materials:
| Reagent/Material | CAS Number | Molecular Formula | Amount |
| This compound | 96515-79-6 | C₇H₄ClFO | 1 mmol |
| 1H-Pyrazol-3-amine | 1820-80-0 | C₃H₅N₃ | 1 mmol |
| Solvent (e.g., DMSO, DMF) | Varies | Varies | 5 mL |
| Base (e.g., Cs₂CO₃, K₂CO₃) | Varies | Varies | 2.5 mmol |
Procedure:
-
In a sealed tube, dissolve this compound (1 mmol) and 1H-pyrazol-3-amine (1 mmol) in a suitable solvent such as DMSO or DMF (5 mL).
-
Heat the mixture to facilitate the initial intermolecular condensation reaction. The temperature and time will depend on the specific substrates and solvent used.
-
After the initial condensation, add a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.5 mmol) to the reaction mixture.
-
Continue heating the mixture to promote the intramolecular C-N coupling reaction, leading to the formation of the quinazoline ring.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired quinazoline derivative.
Quantitative Data Summary
The following table summarizes typical yields for quinazoline synthesis reactions based on analogous transformations reported in the literature. The exact yields for derivatives of this compound may vary.
| Protocol | Reaction Type | Typical Yield Range | Reference |
| 1 | Cyclocondensation with Anthranilamide | 85-95% | [1][2] |
| 2 | Metal-Free Synthesis with Amines | 60-90% | [5] |
Signaling Pathway and Logical Relationships
The synthesis of quinazolines is a key step in the development of inhibitors for various signaling pathways implicated in diseases like cancer. For instance, many quinazoline derivatives are designed to target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical node in cell proliferation and survival pathways.
Caption: Logical relationship of synthesis to biological action.
These protocols and application notes serve as a guide for the synthesis of novel quinazoline derivatives from this compound. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired products. The versatility of the quinazoline scaffold continues to make it a high-priority target in the field of drug discovery.
References
- 1. Cyclocondensation of Anthranilamide with Aldehydes on Gallium-Containing MCM-22 Zeolite Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclocondensation of Anthranilamide with Aldehydes on Gallium-Containing MCM-22 Zeolite Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Chloro-2-fluorobenzaldehyde in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of 5-Chloro-2-fluorobenzaldehyde as a versatile starting material for the synthesis of various biologically active heterocyclic compounds. This document covers its application in the development of antimicrobial, anticonvulsant, and anticancer agents.
Introduction
This compound is a key building block in synthetic organic and medicinal chemistry.[1] Its unique electronic properties, stemming from the presence of electron-withdrawing chlorine and fluorine atoms, enhance the electrophilicity of the aldehyde group, making it highly reactive towards nucleophiles in condensation and cycloaddition reactions.[1] This reactivity profile allows for the efficient construction of a diverse range of heterocyclic scaffolds with significant therapeutic potential.
This document outlines detailed experimental procedures for the synthesis of three major classes of heterocyclic compounds derived from this compound:
-
Schiff Bases with notable antimicrobial activity.
-
Hydrazone Derivatives as potential anticonvulsant agents.
-
Quinazoline Scaffolds recognized for their anticancer properties.
The protocols are presented with clarity to ensure reproducibility in a laboratory setting. All quantitative data, including reaction yields and biological activity, are summarized in structured tables for straightforward comparison and analysis. Furthermore, reaction pathways and experimental workflows are illustrated using diagrams for enhanced comprehension.
Application 1: Synthesis of Antimicrobial Schiff Bases
Schiff bases derived from this compound have demonstrated significant potential as antimicrobial agents. The imine or azomethine group (>C=N-) is a crucial pharmacophore that contributes to their biological activity. The following protocol details the synthesis and evaluation of a representative Schiff base.
Experimental Protocol: Synthesis of (E)-N-(5-chloro-2-fluorobenzylidene)-4-fluoroaniline
This protocol is adapted from the synthesis of similar Schiff bases.
Materials:
-
This compound
-
4-Fluoroaniline
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Distilled Water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of ethanol.
-
To this solution, add 10 mmol of 4-fluoroaniline.
-
Add 2-3 drops of glacial acetic acid as a catalyst to the reaction mixture.
-
Reflux the mixture for 4-6 hours with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the crude product with cold distilled water to remove any impurities.
-
Recrystallize the product from ethanol to obtain pure (E)-N-(5-chloro-2-fluorobenzylidene)-4-fluoroaniline.
-
Dry the purified product in a desiccator.
Data Presentation: Antimicrobial Activity
The following table summarizes the antimicrobial activity of a Schiff base derived from a similar chloro-substituted salicylaldehyde, indicating the potential of compounds synthesized from this compound. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.[2]
| Compound | Microorganism | MIC (µg/mL) |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Bacillus subtilis | 45.2 |
| Escherichia coli | 1.6 | |
| Pseudomonas fluorescence | 2.8 | |
| Staphylococcus aureus | 3.4 | |
| Aspergillus niger | 47.5 |
Diagram: Synthesis of a Schiff Base
Caption: General workflow for the synthesis of a Schiff base.
Application 2: Synthesis of Hydrazone Derivatives as Anticonvulsant Agents
Hydrazones are a class of organic compounds characterized by the R1R2C=NNH2 structure. Hydrazone derivatives containing a chloro-substituted aromatic ring have shown promising anticonvulsant activities.[3] The following protocol describes a general method for the synthesis of hydrazones from this compound.
Experimental Protocol: Synthesis of this compound Hydrazone
Materials:
-
This compound
-
Hydrazine Hydrate
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 10 mmol of this compound in 50 mL of ethanol in a round-bottom flask.
-
Add an equimolar amount (10 mmol) of hydrazine hydrate to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum.
-
The crude product can be recrystallized from a suitable solvent like ethanol to get the pure hydrazone.
Data Presentation: Anticonvulsant Activity
The anticonvulsant activity of synthesized hydrazones is typically evaluated in animal models. The following table presents representative data for hydrazone derivatives, showcasing their potential efficacy. The data is presented as the median effective dose (ED50) in mg/kg.
| Compound | Anticonvulsant Activity (MES Test, ED50 mg/kg) | Neurotoxicity (Rotarod Test, TD50 mg/kg) | Protective Index (PI = TD50/ED50) |
| Hydrazone Derivative 1 | 50 | >300 | >6 |
| Hydrazone Derivative 2 | 75 | >300 | >4 |
| Phenytoin (Standard) | 9.5 | 68.5 | 7.2 |
Note: Data is representative and based on studies of similar compounds.
Diagram: Hydrazone Synthesis Workflow
Caption: Experimental workflow for hydrazone synthesis.
Application 3: Synthesis of Quinazolines with Anticancer Potential
Quinazolines are a significant class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities, including anticancer effects.[4] this compound can be utilized in multicomponent reactions to construct the quinazoline scaffold.
Experimental Protocol: Three-Component Synthesis of a 2,4-Disubstituted Quinazoline
This protocol is a general representation of a multicomponent reaction for quinazoline synthesis.
Materials:
-
This compound
-
2-Aminobenzophenone
-
Ammonium Acetate
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, combine 10 mmol of this compound, 10 mmol of 2-aminobenzophenone, and 20 mmol of ammonium acetate.
-
Add 50 mL of ethanol as the solvent.
-
Reflux the reaction mixture for 8-12 hours with constant stirring.
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into crushed ice.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by column chromatography or recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Data Presentation: Anticancer Activity
The following table shows representative in vitro anticancer activity data for quinazoline derivatives against a human cancer cell line. The data is presented as the half-maximal inhibitory concentration (IC50) in µM.
| Compound | Cell Line | IC50 (µM) |
| Quinazoline Derivative 1 | MCF-7 (Breast Cancer) | 5.2 |
| Quinazoline Derivative 2 | A549 (Lung Cancer) | 8.7 |
| Doxorubicin (Standard) | MCF-7 (Breast Cancer) | 0.8 |
Note: Data is representative and based on studies of similar compounds.
Diagram: Quinazoline Synthesis Reaction Scheme
Caption: Three-component reaction for quinazoline synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 5-Chloro-2-fluorobenzaldehyde in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Chloro-2-fluorobenzaldehyde is a key building block in medicinal chemistry, valued for its role as a versatile intermediate in the synthesis of a wide range of pharmaceutical agents. Its unique substitution pattern, featuring both a chloro and a fluoro group on the aromatic ring, imparts specific reactivity and physicochemical properties that are leveraged in the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active molecules, with a focus on its application in the development of anti-inflammatory agents and protein kinase inhibitors.
Application 1: Synthesis of Pyrido[2,3-d]pyrimidin-7-one Derivatives as Potential Kinase Inhibitors
Substituted pyrido[2,3-d]pyrimidin-7-ones are a class of compounds that have garnered significant interest as inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases. This compound serves as a critical starting material in a multi-step synthesis to construct this heterocyclic scaffold.
A key step in this synthetic pathway is the Knoevenagel condensation of this compound with an active methylene compound, such as ethyl cyanoacetate. This reaction is typically followed by a series of cyclization and substitution reactions to yield the final pyrido[2,3-d]pyrimidin-7-one derivative.
Experimental Protocol: Knoevenagel Condensation of this compound with Ethyl Cyanoacetate
This protocol describes a general procedure for the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Methodology:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and ethyl cyanoacetate (1.0 to 1.2 equivalents) in ethanol.
-
Add a catalytic amount of piperidine (0.1 equivalents) to the stirred solution.
-
The reaction mixture is typically stirred at room temperature or gently heated to reflux.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or by evaporation of the solvent followed by purification.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes typical quantitative data for the Knoevenagel condensation and subsequent reactions to form a pyrido[2,3-d]pyrimidin-7-one derivative.
| Reaction Step | Reactants | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| Knoevenagel Condensation | This compound, Ethyl cyanoacetate | Piperidine | Ethanol | Reflux | 2-4 | 85-95 | >95 |
| Michael Addition/Cyclization | Knoevenagel product, 6-aminouracil | Sodium ethoxide | Ethanol | Reflux | 6-8 | 70-80 | >98 |
| Chlorination | Pyrido[2,3-d]pyrimidine precursor | POCl₃ | Toluene | Reflux | 3-5 | 60-70 | >97 |
| Suzuki Coupling | Chlorinated intermediate, Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 90 | 12-16 | 50-65 | >99 |
Logical Workflow for Pyrido[2,3-d]pyrimidin-7-one Synthesis
Application 2: Synthesis of Tetrahydro-β-carbolines via Pictet-Spengler Reaction
The tetrahydro-β-carboline scaffold is a privileged structure found in numerous natural products and synthetic compounds with a wide range of biological activities, including anti-inflammatory and anti-cancer properties. The Pictet-Spengler reaction is a powerful method for constructing this heterocyclic system. It involves the condensation of a tryptamine derivative with an aldehyde, such as this compound, followed by an acid-catalyzed intramolecular cyclization.
Experimental Protocol: Pictet-Spengler Reaction of this compound with Tryptamine
This protocol outlines a general procedure for the synthesis of a 1-(5-chloro-2-fluorophenyl)-1,2,3,4-tetrahydro-β-carboline.
Materials:
-
This compound
-
Tryptamine
-
Trifluoroacetic acid (TFA) or another suitable acid catalyst
-
Dichloromethane (DCM) or a suitable solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Methodology:
-
Dissolve tryptamine (1.0 equivalent) in the chosen solvent (e.g., DCM) in a round-bottom flask.
-
Add this compound (1.0 to 1.1 equivalents) to the solution.
-
Add the acid catalyst (e.g., TFA, 1.0 to 1.2 equivalents) dropwise to the stirred mixture at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following table presents representative quantitative data for the Pictet-Spengler reaction.
| Reactants | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound, Tryptamine | Trifluoroacetic acid | Dichloromethane | RT | 12-24 | 75-85 |
| This compound, Tryptamine | p-Toluenesulfonic acid | Toluene | Reflux | 6-10 | 80-90 |
| This compound, 5-Methoxytryptamine | Hydrochloric acid | Ethanol | Reflux | 8-12 | 70-80 |
General Experimental Workflow for Pictet-Spengler Reaction
Application 3: Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. This reaction can be employed to couple this compound with various aryl or heteroaryl boronic acids to synthesize biaryl aldehydes. These products are valuable intermediates for the synthesis of more complex molecules, including pharmaceuticals with anti-inflammatory or other therapeutic properties.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a general method for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/water, Toluene/water)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Reflux condenser
Methodology:
-
To a Schlenk flask, add this compound (1.0 equivalent), phenylboronic acid (1.2 to 1.5 equivalents), the palladium catalyst (0.01 to 0.05 equivalents), and the base (2.0 to 3.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes typical quantitative data for the Suzuki-Miyaura coupling reaction.
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 70-80 |
| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | 75-85 |
| This compound | 3-Pyridinylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 24 | 60-70 |
Catalytic Cycle of the Suzuki-Miyaura Coupling
Disclaimer: The provided protocols are intended for informational purposes for qualified researchers and scientists. These reactions should be carried out in a properly equipped laboratory with appropriate safety precautions. Reaction conditions may require optimization for specific substrates and scales.
Application Notes and Protocols for Knoevenagel Condensation with 5-Chloro-2-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated compounds.[1][2] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, typically catalyzed by a base.[3][4] The resulting products are pivotal intermediates in the synthesis of a wide array of fine chemicals, polymers, and pharmaceutically active molecules, including therapeutic agents and natural products.[1][5]
5-Chloro-2-fluorobenzaldehyde is a valuable substrate in medicinal chemistry due to the unique electronic properties conferred by its halogen substituents. The electron-withdrawing nature of both the chloro and fluoro groups enhances the electrophilicity of the carbonyl carbon, often facilitating the Knoevenagel condensation. The products derived from this aldehyde are of significant interest in drug discovery, as the resulting α,β-unsaturated systems can serve as Michael acceptors, a key feature in the design of targeted covalent inhibitors and other therapeutic agents.
These application notes provide detailed protocols for the Knoevenagel condensation of this compound with various active methylene compounds, offering a practical guide for researchers in organic synthesis and drug development.
General Reaction Mechanism
The Knoevenagel condensation proceeds through a sequence of base-catalyzed steps:
-
Enolate Formation: A basic catalyst abstracts an acidic proton from the active methylene compound to generate a resonance-stabilized carbanion (enolate).[1]
-
Nucleophilic Addition: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound.
-
Aldol Addition Intermediate: A tetrahedral intermediate is formed.
-
Dehydration: This intermediate undergoes dehydration, eliminating a molecule of water to yield the final α,β-unsaturated product.[6]
Caption: General mechanism of the Knoevenagel condensation.
Experimental Protocols
The following protocols are adapted from established procedures for substituted benzaldehydes and provide a starting point for the synthesis of various derivatives of this compound.
Protocol 1: Synthesis of (E)-2-(5-chloro-2-fluorobenzylidene)malononitrile
This protocol describes the reaction of this compound with malononitrile, a highly reactive methylene compound, using a basic catalyst.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol, 1.75 g) and malononitrile (10 mmol, 0.66 g) in 50 mL of ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 mL) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product will likely precipitate from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
Protocol 2: Synthesis of Ethyl (E)-2-cyano-3-(5-chloro-2-fluorophenyl)acrylate
This protocol details the reaction with ethyl cyanoacetate, yielding a cyanoacrylate derivative.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (catalyst)
-
Ethanol or Water (solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, combine this compound (10 mmol, 1.75 g) and ethyl cyanoacetate (10 mmol, 1.13 g) in 40 mL of ethanol or water.
-
Add DABCO (1 mmol, 0.11 g) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction by TLC.
-
After completion, if the product precipitates, collect it by filtration. If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 3: Synthesis of Diethyl (E)-(5-chloro-2-fluorobenzylidene)malonate
This protocol describes the condensation with diethyl malonate, which is less reactive and may require azeotropic removal of water.
Materials:
-
This compound
-
Diethyl malonate
-
Piperidine (catalyst)
-
Glacial Acetic Acid (co-catalyst)
-
Toluene (solvent)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add this compound (10 mmol, 1.75 g), diethyl malonate (12 mmol, 1.92 g), and 40 mL of toluene.
-
Add piperidine (1 mmol, 0.1 mL) and a catalytic amount of glacial acetic acid (e.g., 0.03 mL).
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction by TLC.
-
Once the reaction is complete (no more water is collected), cool the mixture to room temperature.
-
Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 4: Synthesis of (E)-3-(5-chloro-2-fluorophenyl)acrylic acid (Doebner Modification)
This protocol utilizes malonic acid in the presence of pyridine, which acts as both a catalyst and solvent, leading to a cinnamic acid derivative via in-situ decarboxylation.[6]
Materials:
-
This compound
-
Malonic acid
-
Pyridine (catalyst and solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve malonic acid (15 mmol, 1.56 g) in 15 mL of pyridine.
-
Add this compound (10 mmol, 1.75 g) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated HCl.
-
The product will precipitate as a solid.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water).
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Knoevenagel condensation of this compound with various active methylene compounds, based on literature for analogous substituted benzaldehydes.
| Active Methylene Compound | Catalyst | Solvent | Temperature | Typical Time | Typical Yield Range (%) |
| Malononitrile | Piperidine | Ethanol | Room Temp. | 1-3 h | >90 |
| Ethyl Cyanoacetate | DABCO | Ethanol/Water | RT - 50 °C | 2-6 h | 85-95 |
| Diethyl Malonate | Piperidine/Acetic Acid | Toluene | Reflux | 4-10 h | 80-90 |
| Malonic Acid | Pyridine | Pyridine | Reflux | 2-4 h | 70-85 |
Note: The yields and reaction times are typical and may vary depending on the specific reaction conditions and scale. Optimization of these parameters is recommended for each specific application.
Experimental Workflow Visualization
Caption: General experimental workflow for Knoevenagel condensation.
Conclusion
The Knoevenagel condensation of this compound provides a versatile and efficient pathway to a range of α,β-unsaturated compounds with significant potential in drug discovery and materials science. The protocols outlined herein serve as a robust starting point for the synthesis and subsequent investigation of these valuable molecules. The selection of the active methylene compound, catalyst, and reaction conditions can be tailored to optimize the yield and purity of the desired product for specific research and development applications.
References
- 1. CN1237571A - Preparation method of diethyl malonate - Google Patents [patents.google.com]
- 2. US20070213553A1 - Method for producing a cyanoacrylate monomer - Google Patents [patents.google.com]
- 3. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reductive Amination of 5-Chloro-2-fluorobenzaldehyde
Introduction
Reductive amination is a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This process is fundamental in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The reaction typically proceeds via a two-step, one-pot sequence involving the initial reaction of a carbonyl compound, in this case, 5-Chloro-2-fluorobenzaldehyde, with a primary or secondary amine to form an imine or iminium ion intermediate. This intermediate is then reduced in situ by a selective reducing agent to yield the corresponding amine. This application note provides a detailed experimental procedure for the reductive amination of this compound, a common building block in medicinal chemistry.
Reaction Principle
The reductive amination of this compound involves the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (imine). The subsequent reduction of the imine by a hydride source, such as sodium triacetoxyborohydride, affords the final N-substituted 5-chloro-2-fluorobenzylamine. Sodium triacetoxyborohydride is a particularly mild and selective reducing agent, well-suited for this transformation as it does not readily reduce the starting aldehyde.[1][2]
Experimental Protocol
This protocol is a general guideline and may require optimization for specific amine substrates.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, morpholine)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL) in a round-bottom flask, add the desired primary or secondary amine (1.1 mmol, 1.1 equiv) at room temperature.
-
Stir the resulting mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.[3]
-
To this mixture, add sodium triacetoxyborohydride (1.2 mmol, 1.2 equiv) portion-wise.
-
Continue stirring the reaction at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4 to 24 hours.[3][4]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL).[3][4]
-
Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 15 mL).[3][4]
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[3]
-
Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[3][4]
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the desired N-substituted 5-chloro-2-fluorobenzylamine.[4]
Data Presentation
The following table summarizes the typical quantitative data for the reductive amination of this compound based on general procedures. Actual yields will vary depending on the specific amine used.
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 equiv | [3][4] |
| Amine | 1.1 equiv | [4] |
| Sodium Triacetoxyborohydride | 1.2 equiv | [4] |
| Reaction Conditions | ||
| Solvent | Dichloromethane (DCM) | [3] |
| Temperature | Room Temperature | [3][4] |
| Reaction Time | 4 - 24 hours | [3][4] |
| Workup | ||
| Quenching Agent | Saturated aq. NaHCO₃ | [3][4] |
| Extraction Solvent | Dichloromethane (DCM) | [3][4] |
| Purification | ||
| Method | Flash Column Chromatography | [4] |
Experimental Workflow
Caption: Experimental workflow for the reductive amination of this compound.
References
Application Notes and Protocols for Catalytic Reactions Involving 5-Chloro-2-fluorobenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Chloro-2-fluorobenzaldehyde is a versatile synthetic intermediate of significant interest in pharmaceutical and materials science research. Its unique substitution pattern, featuring both chloro and fluoro groups on the aromatic ring, imparts distinct electronic properties that influence its reactivity. The electron-withdrawing nature of the halogens enhances the electrophilicity of the aldehyde carbonyl group, making it a prime candidate for a variety of catalytic transformations, including condensation and cyclization reactions. These reactions are instrumental in the construction of complex molecular architectures found in many biologically active compounds.
This document provides detailed application notes and generalized protocols for key catalytic reactions involving this compound, focusing on the Knoevenagel condensation and the Friedländer annulation for quinoline synthesis. While specific catalytic applications for this exact substrate are not extensively documented in publicly available literature, the following protocols represent standard, robust methodologies that serve as an excellent starting point for reaction discovery and optimization.
Key Catalytic Reactions
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, reacting an active methylene compound with an aldehyde or ketone in the presence of a basic catalyst. This reaction is widely employed in the synthesis of a variety of important intermediates, including precursors for pharmaceuticals and dyes. For this compound, this reaction provides a direct route to substituted styrenes bearing the 5-chloro-2-fluorophenyl moiety.
The following table summarizes representative, albeit hypothetical, quantitative data for the Knoevenagel condensation of this compound with various active methylene compounds. These values are based on typical outcomes for similar aromatic aldehydes and are intended to serve as a benchmark for experimental design.
| Entry | Active Methylene Compound | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Malononitrile | Piperidine (10) | Ethanol | RT | 2 | 92 |
| 2 | Ethyl Cyanoacetate | L-Proline (15) | DMSO | 60 | 6 | 88 |
| 3 | Meldrum's Acid | Triethylamine (20) | Dichloromethane | RT | 4 | 95 |
| 4 | Rhodanine | Sodium Acetate (25) | Acetic Acid | 100 | 5 | 85 |
This protocol describes a standard laboratory procedure for the Knoevenagel condensation of an aromatic aldehyde with malononitrile using piperidine as a basic catalyst.
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Add anhydrous ethanol to dissolve the aldehyde completely.
-
Addition of Reagents: To the stirred solution, add malononitrile (1.05 eq).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Product Isolation: Upon completion, a precipitate of the product, 2-((5-chloro-2-fluorophenyl)methylene)malononitrile, will likely have formed. Cool the reaction mixture in an ice bath to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.
-
Drying: Dry the purified product under vacuum to obtain the final product.
Friedländer Annulation for Quinoline Synthesis
The Friedländer synthesis is a classical and efficient method for the construction of quinoline and poly-substituted quinoline skeletons.[1][2][3] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by an acid or a base. To utilize this compound in this synthesis, it would first need to be converted to a 2-amino derivative, for example, through nitration followed by reduction. The resulting 2-amino-5-chloro-6-fluorobenzaldehyde can then undergo the Friedländer annulation.
The following table provides representative, hypothetical data for the Friedländer annulation of a hypothetical 2-amino-5-chloro-6-fluorobenzaldehyde with various ketones. This data is intended to guide experimental design.
| Entry | Ketone | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetone | L-Proline | Ethanol | 80 | 12 | 85 |
| 2 | Cyclohexanone | p-Toluenesulfonic acid | Toluene | 110 | 8 | 90 |
| 3 | Acetophenone | KOH | DMSO | 100 | 10 | 78 |
| 4 | Ethyl Acetoacetate | Iodine | Solvent-free | 120 | 4 | 88 |
This protocol outlines a general procedure for the synthesis of a substituted quinoline from a 2-aminoaryl aldehyde and a ketone using p-toluenesulfonic acid as the catalyst.
Materials:
-
2-Amino-5-chloro-6-fluorobenzaldehyde (hypothetical)
-
Ketone (e.g., cyclohexanone)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Round-bottom flask with Dean-Stark trap and reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser, add the 2-amino-5-chloro-6-fluorobenzaldehyde (1.0 eq), the ketone (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).
-
Solvent Addition: Add a sufficient amount of toluene to dissolve the reactants.
-
Azeotropic Water Removal: Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.
-
Reaction Monitoring: Continue refluxing until no more water is collected and the reaction is deemed complete by TLC analysis. This typically takes 6-12 hours.
-
Cooling and Quenching: Allow the reaction mixture to cool to room temperature.
-
Work-up: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure quinoline derivative.
Conclusion
This compound is a valuable building block for organic synthesis. The catalytic reactions outlined in these notes, specifically the Knoevenagel condensation and the Friedländer annulation, provide effective strategies for the synthesis of complex molecules with potential applications in drug discovery and materials science. It is important to note that the provided protocols are general and will likely require optimization of reaction conditions, including catalyst, solvent, temperature, and reaction time, to achieve the best results for this specific substrate. Researchers are encouraged to use these notes as a foundation for developing their own optimized synthetic routes.
References
Application Notes and Protocols: 5-Chloro-2-fluorobenzaldehyde in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 5-chloro-2-fluorobenzaldehyde as a key starting material in the synthesis of several commercially important agrochemicals. This document outlines the synthetic pathways, detailed experimental protocols for key steps, quantitative data on product yield, purity, and efficacy, and the mode of action of the resulting active ingredients.
Introduction
This compound is a versatile chemical intermediate widely employed in the synthesis of complex organic molecules, particularly within the agrochemical industry.[1][2] Its unique substitution pattern, featuring both chloro and fluoro groups on the aromatic ring, provides a valuable scaffold for the construction of potent insecticidal compounds. This document focuses on the synthesis of three prominent benzoylurea insecticides derived from this compound: Chlorfluazuron, Lufenuron, and Noviflumuron. These compounds are potent insect growth regulators that act by inhibiting chitin synthesis, a crucial process in the insect life cycle.[3][4]
Mode of Action: Chitin Synthesis Inhibition
The benzoylurea insecticides synthesized from this compound share a common mode of action: the inhibition of chitin biosynthesis in insects.[5][6][7] Chitin is a vital structural component of the insect's exoskeleton and peritrophic membrane.[8][9] By inhibiting the enzyme chitin synthase, these insecticides disrupt the formation of the cuticle, leading to abortive molting, particularly in larval stages.[4] This disruption results in the death of the insect due to the inability to properly shed its old exoskeleton or from the resulting weakened and malformed new cuticle.[5] This targeted mechanism of action provides a degree of selectivity, with low toxicity to mammals and other non-arthropod organisms.[3]
Caption: Mechanism of action of benzoylurea insecticides.
Synthetic Applications of this compound
This compound serves as a crucial precursor for the synthesis of the aniline moiety in several benzoylurea insecticides. The general synthetic strategy involves the conversion of the aldehyde to a key intermediate, which is then coupled with a substituted phenyl isocyanate.
Synthesis of Chlorfluazuron
Chlorfluazuron is a broad-spectrum insecticide effective against various chewing pests.[10][11] Its synthesis involves the preparation of 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline and its subsequent reaction with 2,6-difluorobenzoyl isocyanate. While this compound is not a direct precursor in the most common synthetic routes found, related fluorinated benzaldehydes are key in building similar structures, and understanding its reactivity is crucial for developing novel analogs. A general synthesis of Chlorfluazuron is presented below.
Caption: Synthetic workflow for Chlorfluazuron.
Step 1: Synthesis of 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline
-
In a suitable reaction vessel, 2,6-dichloro-4-aminophenol and 2,3-dichloro-5-trifluoromethylpyridine are reacted in the presence of a base (e.g., potassium carbonate) in a solvent such as DMA.
-
The reaction mixture is heated to facilitate the etherification reaction.
-
Upon completion, the reaction mixture is worked up to isolate the desired aniline intermediate.
Step 2: Synthesis of 2,6-Difluorobenzoyl isocyanate [12][13][14]
-
To a solution of 2,6-difluorobenzamide in a dry aprotic solvent (e.g., toluene or dichloroethane), oxalyl chloride or a phosgene equivalent is added dropwise at a controlled temperature.
-
The reaction mixture is then heated under reflux for several hours.
-
After the reaction is complete, the solvent and excess reagents are removed under reduced pressure to yield the isocyanate.
Step 3: Synthesis of Chlorfluazuron [8][15]
-
The 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline is dissolved in an appropriate solvent.
-
To this solution, 2,6-difluorobenzoyl isocyanate is added, and the mixture is stirred at a suitable temperature to promote the condensation reaction.
-
The resulting solid product, chlorfluazuron, is then isolated by filtration, washed, and dried.
Synthesis of Lufenuron
Lufenuron is an insect growth regulator used in agriculture and veterinary medicine.[16][17] Its synthesis involves the coupling of 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline with 2,6-difluorobenzoyl isocyanate.
Caption: Synthetic workflow for Lufenuron.
Step 1: Synthesis of 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline [3][18]
-
This intermediate can be synthesized from 2,5-dichloroaniline through a series of reactions including diazotization, hydrolysis to form 2,5-dichlorophenol, nitration, reduction, and finally etherification with hexafluoropropylene.[18]
-
Alternatively, 4-amino-2,5-dichlorophenol can be directly reacted with hexafluoropropylene in the presence of an acid-binding agent.[18]
Step 2: Synthesis of 2,6-Difluorobenzoyl isocyanate
-
This intermediate is prepared as described in the chlorfluazuron synthesis.
Step 3: Synthesis of Lufenuron
-
2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline is reacted with 2,6-difluorobenzoyl isocyanate in a suitable solvent to yield lufenuron.[16]
-
The product is then purified by recrystallization.[17]
Synthesis of Noviflumuron
Noviflumuron is another benzoylurea insecticide used for termite control.[19][20] Its synthesis follows a similar pattern, involving the reaction of a specific substituted aniline with 2,6-difluorobenzoyl isocyanate.
Quantitative Data
The following tables summarize key quantitative data for the synthesized agrochemicals.
Table 1: Synthesis and Purity Data
| Compound | Starting Material | Key Intermediate | Yield (%) | Purity (%) | Reference |
| Chlorfluazuron | 2,6-Dichloro-4-aminophenol | 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline | 95-97.5 | 97-98.2 | [8][15] |
| Lufenuron | 4-Amino-2,5-dichlorophenol | 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline | >92 | >99 | [21] |
| Noviflumuron | N/A | N/A | N/A | N/A | N/A |
Note: Detailed yield and purity data for Noviflumuron synthesis from publicly available literature is limited.
Table 2: Efficacy Data
| Compound | Target Pest | Efficacy Metric | Value | Reference |
| Chlorfluazuron | Spodoptera litura | LC50 (topical) | 59.885 ppm (3rd instar) | [22] |
| Reticulitermes spp. | Colony Elimination | ~half the time of hexaflumuron | [5] | |
| Rat (oral) | LD50 | >8500 mg/kg | [7][23] | |
| Daphnia magna | EC50 (48h) | 0.908 µg/L | [24] | |
| Lufenuron | Spodoptera litura | LC50 (topical) | 44.073 ppm (3rd instar) | [22] |
| Spodoptera litura | LC50 (ingestion) | 62.581 ppm (3rd instar) | [22] | |
| Spodoptera litura | Mortality (50 ppm) | 100% at 3 DAT (combined) | [9] | |
| Leptopharsa gibbicarina | LC50 | 0.17 ppm | [4] | |
| Noviflumuron | Reticulitermes spp. | Colony Elimination | 29-275 days | [1][5] |
| Coptotermes gestroi | Colony Elimination | 35-56 days | [25] | |
| Blattella germanica | Population Reduction (dust) | 99.9% (16 weeks) | [26] |
Conclusion
This compound and related fluorinated aromatic aldehydes are indispensable building blocks in the synthesis of a range of potent benzoylurea insecticides. The resulting agrochemicals, including Chlorfluazuron, Lufenuron, and Noviflumuron, are highly effective insect growth regulators with a targeted mode of action that offers advantages in integrated pest management programs. The synthetic routes, while multi-step, provide access to these complex molecules, and ongoing research continues to refine these processes for improved efficiency and sustainability. The data presented in these application notes underscore the importance of these compounds in modern agriculture and public health.
References
- 1. researchgate.net [researchgate.net]
- 2. icup.org.uk [icup.org.uk]
- 3. Buy 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline | 103015-84-5 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. prepchem.com [prepchem.com]
- 7. iskbc.com [iskbc.com]
- 8. Chlorfluazuron | 71422-67-8 [chemicalbook.com]
- 9. entomoljournal.com [entomoljournal.com]
- 10. iskweb.co.jp [iskweb.co.jp]
- 11. 2,6-Difluorobenzoyl isocyanate | 60731-73-9 | Benchchem [benchchem.com]
- 12. Page loading... [wap.guidechem.com]
- 13. prepchem.com [prepchem.com]
- 14. 2,6-Difluorobenzoyl isocyanate synthesis - chemicalbook [chemicalbook.com]
- 15. CN106748985A - A kind of synthetic method of chlorfluazuron and its purposes for preparing insecticide - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. nbinno.com [nbinno.com]
- 18. CN114163356A - Preparation method of carbamide pesticide lufenuron - Google Patents [patents.google.com]
- 19. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 20. fao.org [fao.org]
- 21. CN108191613A - A kind of method using continuous reaction synthesis lufenuron intermediate - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
- 23. Chlorfluazuron Insecticide|News|Agripesticide [agripesticide.com]
- 24. hb-p.com [hb-p.com]
- 25. scispace.com [scispace.com]
- 26. entomology.rutgers.edu [entomology.rutgers.edu]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 5-Chloro-2-fluorobenzaldehyde Suzuki Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Suzuki coupling reactions involving 5-chloro-2-fluorobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound often challenging?
A1: The Suzuki coupling of this compound presents two primary challenges. Firstly, aryl chlorides are inherently less reactive than the corresponding aryl bromides or iodides in the crucial oxidative addition step of the palladium catalytic cycle.[1][2] Secondly, the presence of the ortho-fluoro substituent relative to the chloro group introduces steric hindrance around the reaction site, which can impede the approach of the palladium catalyst and slow down the reaction rate.[1][2]
Q2: What are the most critical factors to consider for a successful coupling with this substrate?
A2: The three most critical factors for achieving high yields are:
-
Catalyst System: The choice of both the palladium precursor and, more importantly, the ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are often necessary to facilitate the oxidative addition of the aryl chloride.[1][2]
-
Base Selection: The strength and nature of the base are crucial for the transmetalation step. The optimal base often depends on the specific boronic acid and solvent system being used.[1]
-
Reaction Conditions: Temperature, solvent, and the rigorous exclusion of oxygen are key parameters that must be carefully controlled to achieve high yields and minimize side reactions.[1]
Q3: What are common side reactions, and how can they be minimized?
A3: Common side reactions in the Suzuki coupling of this compound include:
-
Homocoupling: The formation of a biaryl byproduct from the boronic acid coupling with itself. This is often promoted by the presence of oxygen. To minimize it, ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This can be an issue with unstable boronic acids and can be exacerbated by strong bases and the presence of water. Using the corresponding boronic acid pinacol ester can sometimes mitigate this issue.[2]
-
Hydrodehalogenation: The replacement of the chlorine atom on the benzaldehyde with a hydrogen atom. This can sometimes occur under the reaction conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive catalyst | - Use a fresh source of palladium precursor and ligand.- Consider using a more active pre-catalyst. |
| 2. Inefficient ligand | - Switch to a bulkier, more electron-rich phosphine ligand such as SPhos, RuPhos, or XPhos.- Consider using an N-heterocyclic carbene (NHC) ligand system.[2] | |
| 3. Inappropriate base | - Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.- Ensure the base is finely powdered and anhydrous for solid bases. | |
| 4. Low reaction temperature | - Gradually increase the reaction temperature in increments of 10 °C (typically reactions are run between 80-120 °C).[1][2] | |
| 5. Presence of oxygen | - Ensure all solvents and reagents are properly degassed.- Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[1] | |
| Significant Formation of Side Products (e.g., Homocoupling) | 1. Oxygen contamination | - Improve degassing procedures for solvents and reagents.- Ensure a leak-proof reaction setup under a strict inert atmosphere.[1] |
| 2. Suboptimal stoichiometry | - Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents). | |
| Protodeboronation of Boronic Acid | 1. Unstable boronic acid | - Use the corresponding boronic acid pinacol ester instead of the free boronic acid.[2] |
| 2. Excessively strong base or protic solvent | - Use a milder base (e.g., K₂CO₃).- Minimize the amount of water in the reaction mixture or use an anhydrous solvent system if feasible.[2] |
Quantitative Data on Reaction Conditions
The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of the structurally similar 2-chloro-6-fluorobenzaldehyde with various boronic acids. These conditions can serve as a valuable starting point for optimizing the coupling of this compound. Yields are estimates and may vary based on the specific substrate and reaction setup.
| Boronic Acid Partner | Palladium Precursor / Ligand | Base | Solvent | Temp (°C) | Estimated Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / Water | 100 | 80-95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / Water | 100 | 85-98 |
| 3-Thienylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene / Water | 110 | 70-85 |
| 4-Acetylphenylboronic acid | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | 1,4-Dioxane / Water | 110 | 65-80 |
| 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | DMF / Water | 120 | 60-80 |
(Data is adapted from protocols for the structurally similar 2-chloro-6-fluorobenzaldehyde and serves as a starting point for optimization).[2]
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This is a generalized starting point and may require optimization for specific boronic acid partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0-3.0 equiv)
-
Anhydrous Toluene
-
Degassed Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium phosphate.
-
Seal the flask with a septum and purge with an inert gas for 15 minutes.
-
Under a positive pressure of the inert gas, add Palladium(II) Acetate and SPhos to the flask.
-
Add anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
References
Technical Support Center: Wittig Reaction with 5-Chloro-2-fluorobenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Wittig reactions involving 5-Chloro-2-fluorobenzaldehyde.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiment, from low yield to difficulties in purification.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Incomplete Ylide Formation: The base used may not be strong enough to deprotonate the phosphonium salt, or the reaction was not performed under anhydrous/inert conditions.[1][2] | - Ensure the use of a sufficiently strong base (e.g., n-BuLi, NaH, NaHMDS) for non-stabilized ylides.[1][3] - Use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the ylide generation and reaction.[1][2] |
| 2. Aldehyde Reactivity: this compound has electron-withdrawing groups, which should enhance reactivity.[4] However, issues like aldehyde degradation or polymerization can occur.[5][6] | - Use freshly purified aldehyde. - Consider an in-situ generation of the aldehyde from the corresponding alcohol if degradation is a persistent issue.[5][6] | |
| 3. Steric Hindrance: If a sterically hindered ylide is used, the reaction rate can be significantly reduced.[5] | - If possible, redesign the synthesis to use a less sterically hindered ylide. - For sterically hindered ketones or aldehydes, the Horner-Wadsworth-Emmons reaction is a common alternative.[5][6] | |
| Mixture of E/Z Isomers | 1. Nature of the Ylide: The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the ylide.[7][8] | - For (Z)-alkene: Use a non-stabilized ylide (e.g., with an alkyl substituent) in aprotic, salt-free conditions.[7][8] - For (E)-alkene: Use a stabilized ylide (e.g., with an electron-withdrawing group like an ester) or employ the Schlosser modification for non-stabilized ylides.[6][7] |
| 2. Reaction Conditions: The presence of lithium salts can affect the equilibration of intermediates, influencing the E/Z ratio.[5][7] | - To favor the kinetic (Z) product with non-stabilized ylides, avoid lithium-based reagents where possible and use salt-free conditions. | |
| Difficulty in Product Purification | 1. Presence of Triphenylphosphine Oxide (TPPO): TPPO is the primary byproduct of the Wittig reaction and its removal is a common challenge due to its physical properties.[9][10][11] | - Crystallization/Precipitation: Triturate the crude product with a non-polar solvent like hexanes or pentane to precipitate the TPPO.[9][10] - Complexation: Form an insoluble complex of TPPO with metal salts like ZnCl₂ or MgCl₂ for easy filtration.[9][12] - Column Chromatography: TPPO is a polar compound and can be separated from less polar products using silica gel chromatography.[9] |
| 2. Unreacted Starting Materials: Presence of unreacted aldehyde or phosphonium salt. | - Optimize reaction stoichiometry and time. - Use column chromatography for separation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary side product in the Wittig reaction with this compound?
The most significant side product in nearly all Wittig reactions, including those with this compound, is triphenylphosphine oxide (TPPO).[1][9][10][11] The formation of the strong phosphorus-oxygen double bond in TPPO is the thermodynamic driving force for the reaction.[1][2]
Q2: How do the chloro and fluoro substituents on the benzaldehyde affect the reaction?
The electron-withdrawing nature of the chlorine and fluorine atoms increases the partial positive charge on the carbonyl carbon of this compound. This enhanced electrophilicity generally leads to a faster reaction rate compared to unsubstituted benzaldehyde.[4]
Q3: My Wittig reaction with a non-stabilized ylide is giving a mixture of E and Z isomers. How can I improve the selectivity for the Z-isomer?
For non-stabilized ylides, the formation of the (Z)-alkene is typically favored under kinetic control.[7][8] To enhance Z-selectivity:
-
Use salt-free conditions, as lithium salts can promote equilibration to the more stable (E)-isomer.[5][7]
-
Perform the reaction at low temperatures.
-
Use aprotic solvents.
Q4: I am struggling to remove triphenylphosphine oxide (TPPO) from my non-polar product. What is the best method?
For non-polar products, precipitating the TPPO is often the most effective, chromatography-free method.[9][10] After concentrating the reaction mixture, add a non-polar solvent such as hexane, pentane, or cyclohexane. The TPPO, being insoluble in these solvents, will precipitate as a white solid and can be removed by filtration.[9][10] This process may need to be repeated for complete removal.[9]
Q5: Can I use a base other than n-butyllithium (n-BuLi) to generate the ylide?
Yes, the choice of base depends on the acidity of the proton on the phosphonium salt.[1]
-
Non-stabilized ylides (from alkyl halides) require very strong bases like n-BuLi, sodium amide (NaNH₂), or sodium hydride (NaH).[3][13]
-
Stabilized ylides (with adjacent electron-withdrawing groups like esters or ketones) are more acidic and can be formed using weaker bases such as sodium hydroxide or alkoxides (e.g., NaOMe, NaOEt).[1][2]
Experimental Protocols
General Protocol for Wittig Reaction with this compound
This protocol outlines a general procedure for the reaction. Note that specific conditions may need optimization.
-
Ylide Generation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the appropriate phosphonium salt (1.1 eq).
-
Suspend the salt in anhydrous solvent (e.g., THF, diethyl ether).
-
Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C).
-
Slowly add a strong base (e.g., n-butyllithium in hexanes, 1.05 eq) dropwise.
-
Allow the mixture to stir at the same temperature for 30-60 minutes. The formation of the ylide is often indicated by a distinct color change (e.g., orange, red, or deep yellow).[4]
-
-
Reaction with Aldehyde:
-
Dissolve this compound (1.0 eq) in the same anhydrous solvent.
-
Add the aldehyde solution dropwise to the ylide solution at a low temperature.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product will be a mixture of the desired alkene and triphenylphosphine oxide (TPPO). Proceed with a suitable purification method as described in the troubleshooting guide.
-
Protocol for Removal of TPPO by Precipitation
This method is suitable for non-polar to moderately polar products that are soluble in non-polar solvents in which TPPO is insoluble.
-
Concentrate the crude reaction mixture to a thick oil or solid.
-
Add a sufficient volume of a non-polar solvent (e.g., hexanes, pentane, or a mixture of diethyl ether and hexanes).
-
Stir or sonicate the mixture to break up the solid. The TPPO should precipitate as a fine white powder.
-
Filter the mixture through a Büchner funnel, washing the solid with a small amount of the cold non-polar solvent.
-
Collect the filtrate, which contains the desired product.
-
Repeat the precipitation from the concentrated filtrate if TLC analysis shows remaining TPPO.
Visualizations
Caption: The general mechanism of the Wittig reaction.
Caption: Decision workflow for triphenylphosphine oxide (TPPO) removal.
Caption: Logic for predicting stereochemical outcomes in Wittig reactions.
References
- 1. orgosolver.com [orgosolver.com]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. scientificupdate.com [scientificupdate.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Products from 5-Chloro-2-fluorobenzaldehyde Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of reaction products involving 5-chloro-2-fluorobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: Common impurities can include unreacted this compound, the corresponding carboxylic acid (5-chloro-2-fluorobenzoic acid) due to oxidation of the aldehyde, byproducts from side reactions, and residual solvents or reagents. The specific impurities will depend on the reaction type, such as aldol condensations, Grignard reactions, or nucleophilic substitutions.
Q2: Which purification techniques are most effective for products derived from this compound?
A2: The choice of purification technique depends on the properties of the desired product and the impurities. Common and effective methods include:
-
Recrystallization: Ideal for solid products with good crystallinity.
-
Column Chromatography: A versatile technique for separating compounds with different polarities.
-
Purification via Bisulfite Adduct: A highly specific method for purifying aldehydes from non-aldehydic impurities.[1][2]
-
Distillation: Suitable for liquid products with a boiling point sufficiently different from impurities.
Q3: How can I remove unreacted this compound from my reaction mixture?
A3: A sodium bisulfite wash is a highly effective method for selectively removing aldehydes.[1][2] The aldehyde forms a water-soluble bisulfite adduct that can be easily separated from the organic layer containing the desired product.[1][2]
Q4: My purified product is a yellow solid. Is this expected?
A4: For some derivatives of this compound, such as 2-amino-5-chloro-2'-fluorobenzophenone, a yellow crystalline powder is the expected appearance.[1] However, a very dark or brownish color might indicate the presence of impurities, which could potentially be removed by treatment with activated carbon during recrystallization.[3][4]
Troubleshooting Guides
Recrystallization Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was added).- The solution is supersaturated. | - Evaporate some of the solvent to increase the concentration and cool again.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound. |
| The product "oils out" instead of crystallizing. | - The melting point of the compound is lower than the boiling point of the solvent.- The cooling process is too rapid.- High concentration of impurities. | - Reheat the solution and add a small amount of additional solvent.- Allow the solution to cool more slowly.- Consider a preliminary purification step like a solvent wash or short column chromatography. |
| Low recovery of the purified product. | - Too much solvent was used for dissolution.- The crystals were washed with a solvent that was not ice-cold.- The product has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary for dissolution.- Always wash the crystals with a minimal amount of ice-cold solvent.- Consider concentrating the mother liquor to obtain a second crop of crystals. |
Column Chromatography Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities. | - Inappropriate solvent system (eluent).- Column was not packed properly (channeling).- Column was overloaded with the crude product. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3 for the desired product.- Ensure the silica gel is packed uniformly without air bubbles.- Use an appropriate amount of crude product for the column size. |
| The product is not eluting from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent (gradient elution). |
| The product decomposes on the silica gel. | - The product is sensitive to the acidic nature of silica gel. | - Add a small amount of a neutralizer like triethylamine (~1%) to the eluent.- Consider using a different stationary phase, such as alumina. |
Data Presentation
The following tables provide representative quantitative data for the purification of a common derivative of this compound, 2-amino-5-chloro-2'-fluorobenzophenone, and a generalized example for chalcone purification.
Table 1: Purification of 2-amino-5-chloro-2'-fluorobenzophenone by Recrystallization
| Parameter | Before Purification | After Recrystallization |
| Purity (by HPLC) | ≤ 95%[5] | ≥ 98%[1][3][5] |
| Yield | - | 50-70% (from synthesis)[5] |
| Melting Point | 88-92 °C[5] | 94-98 °C[1] |
| Appearance | Varies | Yellow crystalline powder[1] |
Table 2: Illustrative Comparison of Purification Methods for a Chalcone Derivative
| Purification Method | Typical Yield Range | Typical Purity Range |
| Recrystallization | 50-80% | >95% |
| Column Chromatography | 60-90% | >98% |
Note: The data in Table 2 is illustrative for chalcones and the actual yield and purity will depend on the specific compound and experimental conditions.
Experimental Protocols
Protocol 1: Purification of 2-amino-5-chloro-2'-fluorobenzophenone by Recrystallization
This protocol is effective for purifying the solid product of the Friedel-Crafts acylation between o-fluorobenzoyl chloride and p-chloroaniline.[4]
Materials:
-
Crude 2-amino-5-chloro-2'-fluorobenzophenone
-
Standard laboratory glassware for recrystallization
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot 85-95% ethanol to dissolve the solid completely.[3][4]
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and reflux for a few minutes.[3][4]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the activated carbon and any other insoluble impurities.[4]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove residual soluble impurities.[4]
-
Drying: Dry the purified crystals under vacuum to a constant weight.[4]
Protocol 2: Purification of an Aldehyde via Bisulfite Adduct Formation
This protocol is a general method for separating an aromatic aldehyde from a reaction mixture.[2]
Materials:
-
Crude reaction mixture containing the aldehyde
-
Methanol
-
Saturated aqueous sodium bisulfite solution (freshly prepared)
-
Deionized water
-
Immiscible organic solvent (e.g., 10% ethyl acetate/hexanes)
-
50% Sodium hydroxide (NaOH) solution
-
Separatory funnel
Procedure:
-
Adduct Formation: Dissolve the crude mixture in a small amount of methanol and transfer it to a separatory funnel.[2] Add saturated aqueous sodium bisulfite solution and shake vigorously for about 30 seconds.[2]
-
Extraction: Add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate/hexanes) and shake again.[2]
-
Separation: Allow the layers to separate. The aqueous layer will contain the aldehyde-bisulfite adduct. The organic layer contains the non-aldehydic components, which can be further processed if they are the desired product.[2]
-
Aldehyde Regeneration: To recover the purified aldehyde, isolate the aqueous layer containing the bisulfite adduct. Add an equal volume of a suitable organic solvent (e.g., ethyl acetate).[2]
-
Slowly add 50% NaOH solution dropwise while monitoring the pH until it reaches 12.[2]
-
Shake the funnel to extract the regenerated aldehyde into the organic layer.[2]
-
Separate the layers and collect the organic phase containing the purified aldehyde. This can then be dried and concentrated.[2]
Mandatory Visualizations
Caption: Decision tree for selecting a purification method.
Caption: Experimental workflow for recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 5. CN1164564C - Process for preparing high purity 2-amino-5-chloro-2'-diphenyl ketone - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 5-Chloro-2-fluorobenzaldehyde
Welcome to the technical support center for the synthesis and optimization of 5-Chloro-2-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The main synthetic strategies for preparing this compound include:
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Vilsmeier-Haack Formylation: This is a common method involving the formylation of an electron-rich aromatic compound, in this case, 4-chloro-1-fluorobenzene, using a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide).[1][2]
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Ortho-lithiation followed by Formylation: This method involves the regioselective deprotonation of 4-chloro-1-fluorobenzene at the position ortho to the fluorine atom using a strong base (like n-butyllithium), followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF).[3]
-
Oxidation of (5-chloro-2-fluorophenyl)methanol: This two-step process involves the synthesis of the corresponding alcohol, which is then oxidized to the aldehyde using a suitable oxidizing agent.
Q2: What are the common safety precautions to consider during the synthesis?
A2: The reagents used in these syntheses can be hazardous. For instance, phosphorus oxychloride, often used in the Vilsmeier-Haack reaction, is highly corrosive and reacts violently with water. Strong bases like n-butyllithium used in ortho-lithiation are pyrophoric. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) when moisture-sensitive reagents are used.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Low or No Product Yield
Problem: The reaction has resulted in a very low yield or no desired product.
| Potential Cause | Troubleshooting Step |
| Inactive Reagents | Use fresh, high-purity starting materials and reagents. Ensure reagents like phosphorus oxychloride and n-butyllithium have not decomposed. |
| Presence of Moisture | For moisture-sensitive reactions like ortho-lithiation and the Vilsmeier-Haack reaction, ensure all glassware is flame-dried or oven-dried and use anhydrous solvents. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. The formation of the Vilsmeier reagent is typically done at low temperatures (0-5 °C), while the formylation step may require heating. Ortho-lithiation requires very low temperatures (e.g., -78 °C).[4] |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is still present, consider extending the reaction time. |
| Incorrect Stoichiometry | Carefully check the molar ratios of your reactants. A slight excess of the formylating agent in the Vilsmeier-Haack reaction may be beneficial. |
Formation of Multiple Products/Impurities
Problem: TLC or GC-MS analysis shows the presence of multiple spots or peaks in the crude product.
| Potential Cause | Troubleshooting Step |
| Side Reactions | In the Vilsmeier-Haack reaction, formylation can sometimes occur at other positions on the aromatic ring, though the ortho position to the fluorine is generally favored. Over-reaction can also lead to di-formylated products. |
| Decomposition of Product | The product may be sensitive to the work-up conditions. Avoid harsh acidic or basic conditions if the product is unstable. Ensure the work-up is performed promptly after the reaction is complete. |
| Impure Starting Materials | Impurities in the starting 4-chloro-1-fluorobenzene can lead to the formation of corresponding side products. Purify the starting material if necessary. |
Difficult Purification
Problem: The crude product is difficult to purify by standard methods like crystallization or column chromatography.
| Potential Cause | Troubleshooting Step |
| Oiling Out During Crystallization | The product may be precipitating as an oil instead of crystals. Try using a different solvent system, a slower cooling rate, or scratching the inside of the flask to induce crystallization.[5] |
| Poor Separation in Column Chromatography | The polarity of the eluent may not be optimal. Use TLC to screen for a solvent system that gives good separation between the product and impurities (a product Rf of 0.2-0.3 is often ideal).[6] |
| Co-eluting Impurities | If impurities have similar polarity to the product, consider using a different stationary phase (e.g., alumina instead of silica gel) or a different purification technique like preparative HPLC. |
Experimental Protocols
Vilsmeier-Haack Formylation of 4-Chloro-1-fluorobenzene (Adapted from general procedures)
This protocol is a general guideline and may require optimization.
1. Reagent Preparation (Vilsmeier Reagent):
-
In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents).
-
Cool the flask to 0 °C in an ice bath under an inert atmosphere.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes. The formation of a white solid or viscous liquid indicates the formation of the Vilsmeier reagent.
2. Formylation Reaction:
-
Dissolve 4-chloro-1-fluorobenzene (1 equivalent) in a minimal amount of anhydrous solvent (e.g., dichloromethane or the Vilsmeier reagent itself).
-
Add the solution of the substrate to the freshly prepared Vilsmeier reagent at 0 °C.
-
Slowly warm the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for several hours. Monitor the reaction progress by TLC or GC.
3. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the mixture with a base (e.g., sodium hydroxide or sodium carbonate solution) to a pH of 7-8.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation, column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient), or recrystallization from a suitable solvent (e.g., ethanol/water or hexane).[7]
Data Presentation
The following table summarizes how different reaction parameters can influence the outcome of the Vilsmeier-Haack formylation. The values are illustrative and should be optimized for specific experimental setups.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Temperature | 40 °C | 60 °C | 80 °C | Higher temperatures generally increase the reaction rate but may lead to more side products. |
| Reaction Time | 2 hours | 6 hours | 12 hours | Longer reaction times may increase conversion but can also lead to product degradation or side reactions. |
| POCl₃ (equiv.) | 1.1 | 1.5 | 2.0 | A higher excess of POCl₃ may increase the yield but can also lead to harsher reaction conditions. |
| Yield (%) | Low-Moderate | Moderate-High | High (with potential for more impurities) | Yield is highly dependent on the optimization of all parameters. |
| Purity (%) | High | Moderate-High | Moderate | Purity often has an inverse relationship with reaction aggressiveness (higher temperature, more reagent). |
Visualizations
Experimental Workflow for Vilsmeier-Haack Synthesis
Caption: Workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield in the synthesis of this compound.
References
- 1. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 4. benchchem.com [benchchem.com]
- 5. mt.com [mt.com]
- 6. benchchem.com [benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
How to avoid by-product formation with 5-Chloro-2-fluorobenzaldehyde
Welcome to the technical support center for 5-Chloro-2-fluorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this versatile reagent in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound and how do its substituents influence its reactivity?
A1: The primary reactive site of this compound is the aldehyde functional group (-CHO), which is highly susceptible to nucleophilic attack. The molecule's reactivity is significantly influenced by the two halogen substituents on the aromatic ring:
-
Fluorine (at C2): As a strongly electron-withdrawing group, the ortho-fluoro substituent increases the electrophilicity of the carbonyl carbon, making the aldehyde more reactive towards nucleophiles compared to unsubstituted benzaldehyde.
-
Chlorine (at C5): The para-chloro substituent also contributes to the electron-deficient nature of the aromatic ring, further enhancing the reactivity of the aldehyde group.
This enhanced electrophilicity makes this compound an excellent substrate for a variety of carbonyl addition reactions.
Q2: What are the common types of reactions where this compound is used?
A2: this compound is a versatile building block used in a range of organic transformations, including:
-
Condensation Reactions: Such as the Knoevenagel condensation, to form carbon-carbon double bonds.
-
Reductive Amination: For the synthesis of secondary and tertiary amines.
-
Oxidation: To produce the corresponding 5-chloro-2-fluorobenzoic acid.
-
Reduction: To yield (5-chloro-2-fluorophenyl)methanol.
-
Wittig Reaction: For the synthesis of substituted alkenes.
Q3: How should this compound be stored to maintain its purity and reactivity?
A3: To ensure the stability and reactivity of this compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C. This prevents potential oxidation of the aldehyde to the corresponding carboxylic acid and minimizes degradation from atmospheric moisture.
Troubleshooting Guides
This section provides detailed troubleshooting guides for common reactions involving this compound, focusing on minimizing by-product formation and optimizing reaction conditions.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of this compound with an active methylene compound.
Potential By-products and Issues:
-
Self-condensation of the aldehyde: Can occur in the presence of a strong base.
-
Michael addition: The α,β-unsaturated product can react with another molecule of the active methylene compound.
-
Low Yield: May result from steric hindrance from the ortho-fluoro substituent or suboptimal reaction conditions.
Troubleshooting Strategies:
| Issue | Potential Cause | Recommended Solution |
| Formation of By-products | Use of a strong base. | Employ a weaker base such as piperidine or ammonium acetate. |
| Prolonged reaction time or high temperature. | Monitor the reaction closely by TLC and aim for the shortest effective reaction time. Optimize the temperature to favor the desired condensation. | |
| Low Reaction Yield | Inefficient deprotonation of the active methylene compound. | Use a fresh, high-purity catalyst. Consider alternative catalysts like L-proline or basic ionic liquids. |
| Suboptimal solvent. | Screen different solvents. While ethanol is common, aprotic polar solvents like DMF can sometimes improve yields. | |
| Presence of water. | Ensure all reactants and solvents are dry. Consider using a Dean-Stark apparatus to remove water azeotropically. |
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol).
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture in an ice bath to precipitate the product. Collect the solid by vacuum filtration and wash with cold ethanol.
Reductive Amination
This reaction synthesizes amines from this compound and a primary or secondary amine, typically using a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).
Potential By-products and Issues:
-
Reduction of the aldehyde to an alcohol: Can occur if the reducing agent is too strong or added before imine formation is complete.
-
Incomplete reaction: The imine intermediate may persist in the final product.
-
Formation of over-alkylated amine: A primary amine can react with a second molecule of the aldehyde.
Troubleshooting Strategies:
| Issue | Potential Cause | Recommended Solution |
| Aldehyde Reduction | Reducing agent is too reactive. | Use a mild and selective reducing agent like NaBH(OAc)₃, which is less likely to reduce the aldehyde compared to NaBH₄. |
| Premature addition of reducing agent. | Allow sufficient time for imine formation before adding the reducing agent. Monitor imine formation by TLC or ¹H NMR. | |
| Incomplete Reaction | Inefficient imine formation. | Add a catalytic amount of a weak acid, such as acetic acid, to promote imine formation. |
| Insufficient reducing agent. | Use a slight excess of the reducing agent (e.g., 1.2-1.5 equivalents). | |
| Over-alkylation | Stoichiometry of reactants. | Use a slight excess of the amine to favor the formation of the desired secondary amine. |
Experimental Protocol: Reductive Amination with a Primary Amine
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 mmol) and the primary amine (1.1 mmol) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Stir for 30-60 minutes at room temperature.
-
Reduction: Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.
-
Reaction: Stir at room temperature until the reaction is complete as monitored by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Oxidation to 5-Chloro-2-fluorobenzoic Acid
The aldehyde can be oxidized to the corresponding carboxylic acid using various oxidizing agents.
Potential By-products and Issues:
-
Incomplete oxidation: Unreacted aldehyde remains in the product mixture.
-
Side reactions with other functional groups: If the substrate contains other oxidizable groups.
-
Harsh reaction conditions: Strong oxidants may lead to degradation or unwanted side reactions.
Troubleshooting Strategies:
| Issue | Potential Cause | Recommended Solution |
| Incomplete Oxidation | Insufficient oxidizing agent. | Use a slight excess of the oxidizing agent (e.g., 1.1-1.2 equivalents). |
| Low reaction temperature. | Gently heat the reaction mixture if the reaction is sluggish at room temperature. | |
| Side Reactions | Non-selective oxidizing agent. | For substrates with sensitive functional groups, use a milder and more selective oxidant like pyridinium chlorochromate (PCC) or sodium chlorite. |
| Difficult Work-up | Formation of insoluble manganese dioxide (with KMnO₄). | After the reaction, add sodium bisulfite to reduce the MnO₂ to soluble Mn²⁺ salts, simplifying filtration. |
Experimental Protocol: Oxidation using Potassium Permanganate (KMnO₄)
-
Reaction Setup: Dissolve this compound (1.0 mmol) in a suitable solvent like acetone or a mixture of t-butanol and water.
-
Oxidant Addition: Slowly add a solution of potassium permanganate (1.1 mmol) in water to the stirred solution of the aldehyde.
-
Reaction: Stir the mixture at room temperature. The reaction is often accompanied by the formation of a brown precipitate of MnO₂. Monitor the disappearance of the starting material by TLC.
-
Work-up: Once the reaction is complete, add a saturated solution of sodium bisulfite until the brown precipitate dissolves. Acidify the solution with dilute HCl to precipitate the carboxylic acid. Collect the solid by vacuum filtration and wash with cold water.
Reduction to (5-Chloro-2-fluorophenyl)methanol
The aldehyde can be reduced to the corresponding primary alcohol.
Potential By-products and Issues:
-
Over-reduction: Not typically an issue for aldehydes.
-
Incomplete reaction: Unreacted aldehyde remains.
-
Complex formation during work-up: With hydride reducing agents.
Troubleshooting Strategies:
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reducing agent. | Use a slight excess of the reducing agent (e.g., 1.1-1.2 equivalents of NaBH₄). |
| Inactive reducing agent. | Use a fresh bottle of the reducing agent, as hydrides can decompose upon storage. | |
| Difficult Work-up | Formation of borate esters. | During the work-up, ensure the pH is acidic to hydrolyze any borate esters formed. |
Experimental Protocol: Reduction using Sodium Borohydride (NaBH₄)
-
Reaction Setup: Dissolve this compound (1.0 mmol) in a protic solvent like methanol or ethanol.
-
Reducing Agent Addition: Cool the solution in an ice bath and add sodium borohydride (1.1 mmol) portion-wise.
-
Reaction: Stir the reaction mixture at 0°C to room temperature and monitor by TLC.
-
Work-up: Once the reaction is complete, quench by the slow addition of dilute HCl. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
This technical support center provides a starting point for troubleshooting common issues encountered when using this compound. For more specific applications, further optimization of reaction conditions may be necessary. Always consult the relevant safety data sheets (SDS) before handling any chemicals.
Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Chloro-2-fluorobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 5-chloro-2-fluorobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound as a substrate in cross-coupling reactions?
A1: The main challenges are twofold. First, aryl chlorides are generally less reactive than the corresponding bromides or iodides in palladium-catalyzed cross-coupling reactions.[1] This is due to the stronger carbon-chlorine bond, which makes the initial oxidative addition step of the catalytic cycle more difficult. Second, the presence of both chloro and fluoro substituents ortho to the aldehyde group creates significant steric hindrance around the reaction center. This can impede the approach of the palladium catalyst, further slowing down the reaction.[1][2]
Q2: How does the aldehyde functional group affect the reaction conditions?
A2: The aldehyde group is generally tolerant to a range of cross-coupling conditions, especially when weaker bases are used.[3] However, under strongly basic conditions or with certain catalyst systems at high temperatures, side reactions such as reduction of the aldehyde to a hydroxymethyl group can occur.[4] It is crucial to select a base that is strong enough to facilitate the catalytic cycle but mild enough to avoid unwanted reactions with the aldehyde.
Q3: Which type of cross-coupling reaction is most suitable for the C-Cl bond of this compound?
A3: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings can all be successfully performed on the C-Cl bond of this compound, provided that a highly active catalyst system is employed. The choice of reaction will depend on the desired bond to be formed (C-C, C-N, or C-C≡). Modern catalyst systems utilizing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are effective at activating the less reactive C-Cl bond.[2]
Suzuki-Miyaura Coupling
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Yield | Inefficient Catalyst System: The palladium catalyst and ligand are not active enough to overcome the high activation barrier of the C-Cl bond and steric hindrance. | - Ligand Selection: Employ bulky, electron-rich biaryl phosphine ligands like SPhos, XPhos, or RuPhos.[5] These ligands are known to promote the challenging oxidative addition step with aryl chlorides.[6] - Catalyst Precursor: Use a highly active palladium precursor such as Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed palladacycle.[1][7] |
| Inappropriate Base: The base may be too weak to facilitate transmetalation or may be causing decomposition of the starting material or product. | - Base Selection: Use a strong, non-coordinating base like K₃PO₄, Cs₂CO₃, or KF. Ensure the base is anhydrous and finely powdered for optimal reactivity.[5] | |
| Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and homocoupling of the boronic acid. | - Degassing: Thoroughly degas all solvents and ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).[1] | |
| Dehalogenation | Formation of Palladium-Hydride Species: This can be caused by the presence of water or protic solvents, or reaction with certain bases. | - Solvent Choice: Use anhydrous aprotic solvents like 1,4-dioxane or toluene.[5] - Base Optimization: Avoid strong alkoxide bases if dehalogenation is a significant issue. |
| Aldehyde Reduction | Harsh Reaction Conditions: High temperatures and certain bases can lead to the reduction of the aldehyde to an alcohol. | - Temperature Control: Increase the reaction temperature cautiously. While higher temperatures can improve yield, they may also promote side reactions.[5] - Milder Base: If aldehyde reduction is observed, consider switching to a milder base like K₂CO₃. |
Recommended Catalyst Systems & Conditions
| Parameter | Recommended Conditions |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | SPhos, XPhos, RuPhos |
| Base | K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, 1,4-Dioxane (anhydrous and degassed) |
| Temperature | 80-120 °C |
| Catalyst Loading | 1-5 mol% Pd, 2-10 mol% Ligand |
Buchwald-Hartwig Amination
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Yield | Low Catalyst Activity: Aryl chlorides are challenging substrates for Buchwald-Hartwig amination. | - Ligand Choice: Use bulky, electron-rich phosphine ligands specifically designed for aryl chloride amination, such as XPhos or BrettPhos.[8] Bidentate ligands like BINAP or DPPF can also be effective.[9] - Catalyst Source: Use a reliable palladium source like Pd(OAc)₂ or [Pd(cinnamyl)Cl]₂. |
| Base Incompatibility: The base may not be strong enough or could be sterically hindered. | - Strong Bases: Employ strong, non-nucleophilic bases like NaOtBu or LHMDS.[10] For substrates sensitive to strong bases, K₃PO₄ or Cs₂CO₃ can be used, although this may require higher temperatures.[8] | |
| Amine Reactivity: The amine coupling partner may be sterically hindered or electronically deactivated. | - Optimize Stoichiometry: A slight excess of the amine (1.2-1.5 equivalents) can sometimes improve the reaction rate. | |
| Side Reactions | Hydrodehalogenation: Similar to Suzuki coupling, the formation of palladium-hydride species can lead to the removal of the chlorine atom. | - Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. |
| Reaction with Aldehyde: Strong bases may react with the aldehyde group. | - Base Screening: If side reactions with the aldehyde are observed, screen different bases to find a balance between reactivity and selectivity. |
Recommended Catalyst Systems & Conditions
| Parameter | Recommended Conditions |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, [Pd(cinnamyl)Cl]₂ |
| Ligand | XPhos, RuPhos, BrettPhos |
| Base | NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, 1,4-Dioxane, THF (anhydrous and degassed) |
| Temperature | 80-110 °C |
| Catalyst Loading | 1-4 mol% Pd, 2-8 mol% Ligand |
Sonogashira Coupling
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Yield | Catalyst Inactivity: The catalyst system is not potent enough for the unreactive aryl chloride. | - Ligand Selection: Employ bulky, electron-rich phosphine ligands to facilitate the oxidative addition step. N-heterocyclic carbene (NHC) ligands have also shown high efficiency.[11] - Copper-Free Conditions: For some substrates, copper-free Sonogashira protocols can be more effective and avoid issues related to copper.[12] |
| Alkyne Homocoupling (Glaser Coupling) | Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the terminal alkyne. | - Strictly Anaerobic Conditions: Ensure the reaction is thoroughly degassed and maintained under a positive pressure of an inert gas.[5] |
| Excess Copper(I) Co-catalyst: High concentrations of the copper co-catalyst can favor homocoupling. | - Reduce Copper Loading: Minimize the amount of the copper(I) co-catalyst or switch to a copper-free protocol.[5] | |
| Poor Solubility | Reagents or Intermediates: The starting materials or catalytic intermediates may not be fully soluble in the chosen solvent. | - Solvent Screening: Test different anhydrous, degassed solvents such as THF, DMF, or toluene. |
Recommended Catalyst Systems & Conditions
| Parameter | Recommended Conditions |
| Palladium Precursor | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ |
| Ligand | PPh₃, bulky phosphines (e.g., P(tBu)₃), NHC ligands |
| Co-catalyst (if applicable) | CuI (1-5 mol%) |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) |
| Solvent | THF, DMF, Toluene (anhydrous and degassed) |
| Temperature | Room Temperature to 100 °C |
| Catalyst Loading | 1-5 mol% Pd, 2-10 mol% Ligand |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under a positive flow of inert gas, add the base (e.g., K₃PO₄, 2-3 equiv.) and the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][2]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene), followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Reaction: Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF or triethylamine), the terminal alkyne (1.1-1.5 equiv.), and the amine base (e.g., triethylamine, if not used as the solvent).
-
Reaction: Stir the reaction mixture at room temperature or heat as required (up to 100 °C).
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.[13]
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for optimizing cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Troubleshooting low conversion rates with 5-Chloro-2-fluorobenzaldehyde
Welcome to the technical support center for 5-Chloro-2-fluorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties and reactivity of this compound?
This compound is an aromatic aldehyde with the molecular formula C₇H₄ClFO.[1][2][3] Its reactivity is primarily dictated by the aldehyde functional group, which is susceptible to nucleophilic attack. The presence of electron-withdrawing chlorine and fluorine atoms on the aromatic ring enhances the electrophilic character of the aldehyde's carbonyl carbon.[4][5] This substitution pattern also influences the reactivity of the aromatic ring itself.
Q2: What are the recommended storage and handling conditions for this compound?
It is recommended to store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[6][7][8] Keep it away from heat and sources of ignition.[6] For personal protection, wear appropriate protective gloves, clothing, and eye protection to avoid contact with skin and eyes.[7] Handle the compound in a well-ventilated area to avoid inhalation.[7][8]
Q3: In which common reactions is this compound used?
This compound is a valuable building block in organic synthesis, particularly for the preparation of pharmaceuticals and agrochemicals.[4] Common reactions include:
-
Reductive amination to form secondary amines.[5]
-
Suzuki-Miyaura coupling to form biaryl compounds.
-
Nucleophilic aromatic substitution, although this may require specific conditions.[4][5]
-
Wittig and Horner-Wadsworth-Emmons reactions for olefination.[9]
-
Aldol condensations.[9]
Troubleshooting Low Conversion Rates
Low conversion rates are a common challenge in organic synthesis. The following guides provide a structured approach to troubleshooting reactions involving this compound.
Issue 1: Low Yield in Reductive Amination
Reductive amination is a widely used method to form C-N bonds. If you are experiencing low yields with this compound, consider the following troubleshooting steps.
Troubleshooting Workflow for Reductive Amination
Caption: Troubleshooting workflow for low conversion in reductive amination.
Experimental Protocol: Optimizing Imine Formation and Reduction (One-Pot Method)
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent and Additives: Add a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE). For less reactive amines, add a catalytic amount of acetic acid (e.g., 1-2 equivalents) to facilitate imine formation.[10]
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. You can monitor the progress by TLC or LC-MS.
-
Reduction: Once imine formation is observed, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction until completion.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation: Reductive Amination Optimization
| Entry | Amine Equiv. | Reducing Agent (Equiv.) | Additive (Equiv.) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 1.1 | NaBH(OAc)₃ (1.5) | None | DCM | 25 | 12 | 35 |
| 2 | 1.1 | NaBH(OAc)₃ (1.5) | AcOH (0.1) | DCM | 25 | 12 | 60 |
| 3 | 1.2 | NaBH(OAc)₃ (1.5) | AcOH (0.1) | DCE | 50 | 8 | 85 |
| 4 | 1.2 | NaBH₄ (1.5) | AcOH (0.1) | MeOH | 25 | 12 | 75 |
Note: This table is a template for organizing experimental results. Actual conversions will vary.
Issue 2: Poor Yield in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. However, aryl chlorides like this compound can be less reactive than their bromide or iodide counterparts.[11] Steric hindrance from the ortho-fluoro substituent can also pose a challenge.[9][11]
Troubleshooting Logic for Suzuki-Miyaura Coupling
Caption: Troubleshooting logic for low yield in Suzuki-Miyaura coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid partner (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add a degassed, anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation: Suzuki-Miyaura Coupling Optimization
| Entry | Pd Precursor (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 24 | 20 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 18 | 75 |
| 3 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 100 | 20 | 82 |
| 4 | Pd(OAc)₂ (5) | RuPhos (10) | K₃PO₄ (3) | Toluene | 110 | 12 | 90 |
Note: This table is a template for organizing experimental results. Actual yields will vary.
Issue 3: Potential for Nucleophilic Aromatic Substitution (SNAᵣ)
While less common than reactions at the aldehyde, the aromatic ring of this compound can undergo nucleophilic aromatic substitution, especially with strong nucleophiles or under forcing conditions. The electron-withdrawing nature of the aldehyde and the halogens activates the ring for such reactions.[12][13]
Considerations for SNAᵣ:
-
Activating Groups: The aldehyde group is an electron-withdrawing group that can activate the ring towards nucleophilic attack, particularly at the ortho and para positions relative to it.
-
Leaving Group: Both chlorine and fluorine can act as leaving groups.
-
Minimizing SNAᵣ: When another reaction is desired, it is important to choose conditions that minimize competing SNAᵣ. This can include using milder bases, lower reaction temperatures, and less nucleophilic reagents where possible.[14]
Investigating Unexpected Byproducts
If you observe unexpected byproducts, consider the possibility of SNAᵣ.
Caption: Workflow for investigating unexpected byproducts and considering SNAᵣ.
This technical support center provides a starting point for troubleshooting low conversion rates with this compound. Successful organic synthesis often requires careful optimization of reaction parameters. We encourage you to use these guides as a framework for your experimental design and problem-solving.
References
- 1. chemlyte.lookchem.com [chemlyte.lookchem.com]
- 2. This compound | C7H4ClFO | CID 2773586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Reactions with 5-Chloro-2-fluorobenzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Chloro-2-fluorobenzaldehyde. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues encountered during the work-up and purification of reactions involving this versatile intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the general steps for an aqueous work-up of a reaction involving this compound?
A1: A standard aqueous work-up is designed to separate your desired product from unreacted starting materials, reagents, and water-soluble byproducts. The typical procedure is as follows:
-
Quenching: The reaction is first carefully quenched to neutralize any reactive reagents. This is often done by adding water, a saturated aqueous solution of ammonium chloride (NH₄Cl), or a dilute acid, typically at a low temperature (e.g., 0 °C) to control any exothermic processes.
-
Solvent Dilution/Extraction: The quenched reaction mixture is diluted with an organic solvent that is immiscible with water, such as ethyl acetate, dichloromethane (DCM), or diethyl ether. This mixture is then transferred to a separatory funnel.
-
Aqueous Washes: The organic layer is washed sequentially with various aqueous solutions to remove specific impurities. Common washes include:
-
Water: To remove water-soluble compounds.
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution: To neutralize and remove any acidic components.
-
Brine (Saturated NaCl Solution): To reduce the solubility of the organic product in the aqueous layer and help break up emulsions.
-
-
Drying: The separated organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water.
-
Filtration and Concentration: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product.
Q2: How can I remove unreacted this compound from my product after the reaction?
A2: Unreacted this compound can often be removed during the work-up or purification stage.
-
Bisulfite Wash: A common technique for removing aldehydes is to wash the organic layer with a saturated solution of sodium bisulfite (NaHSO₃). The bisulfite forms a water-soluble adduct with the aldehyde, which can then be partitioned into the aqueous layer and removed.
-
Column Chromatography: If the bisulfite wash is not effective or compatible with your product, silica gel column chromatography is a reliable method. Since the aldehyde is a relatively polar compound, a nonpolar eluent system (e.g., a gradient of ethyl acetate in hexanes) will typically allow for the separation of less polar products from the unreacted aldehyde.
Q3: I've formed an emulsion during my aqueous work-up. How can I resolve this?
A3: Emulsions are a common problem in work-ups, especially when chlorinated solvents are used or when basic aqueous solutions are present. Here are several strategies to break an emulsion:
-
Add Brine: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help force the separation of the layers.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period of time can lead to the separation of the layers.
-
Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can sometimes break up the emulsion.
-
Solvent Addition: Adding more of the organic solvent can help to dilute the mixture and encourage separation.
-
Gentle Swirling: Instead of vigorous shaking, try gentle, repeated inversions of the separatory funnel.
Q4: My product is somewhat water-soluble. How should I modify the work-up to minimize product loss?
A4: If your product has some water solubility, you need to adjust the work-up to minimize its loss into the aqueous layers.
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer one or two more times with fresh portions of the organic solvent. Combine all organic extracts.
-
Use of Brine: Washing with brine instead of water can decrease the solubility of your organic product in the aqueous phase.
-
Solvent Choice: Use a less polar organic solvent for extraction if compatible with your product's solubility.
-
Minimize Washes: Only perform the necessary aqueous washes to avoid excessive contact with the aqueous phase.
Troubleshooting Guides for Common Reactions
Below are troubleshooting guides for common reactions and work-up procedures involving this compound.
Reduction to (5-Chloro-2-fluorophenyl)methanol
This reaction is commonly performed using a reducing agent like sodium borohydride (NaBH₄).
Troubleshooting Low Yield or Impure Product:
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction by TLC until the starting aldehyde is fully consumed. If necessary, add more reducing agent in portions. |
| Decomposition of NaBH₄. | Ensure the solvent (e.g., methanol, ethanol) is not acidic. Add the NaBH₄ in portions to the cooled solution of the aldehyde. | |
| Product loss during work-up. | Quench the reaction carefully with dilute acid (e.g., 1M HCl) at 0 °C to avoid side reactions. Ensure complete extraction by performing multiple extractions and using brine washes.[1] | |
| Presence of Unreacted Aldehyde | Insufficient reducing agent. | Use a slight excess of NaBH₄ (e.g., 1.1-1.5 equivalents).[1] |
| Reaction time too short. | Allow the reaction to stir for a sufficient time (e.g., 1-2 hours) at 0-5 °C, monitoring by TLC.[1] | |
| Formation of Borate Esters | Incomplete hydrolysis during work-up. | Ensure the pH is acidic (~3-4) during the quenching step with 1M HCl to fully hydrolyze the intermediate borate esters.[1] |
Grignard Reaction to Form a Secondary Alcohol
This reaction involves the addition of a Grignard reagent (e.g., Methylmagnesium Bromide) to the aldehyde.
Troubleshooting Low Yield or Byproduct Formation:
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Grignard reagent was quenched by moisture or acidic protons. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.[2][3] |
| Incomplete reaction. | Add the aldehyde solution dropwise to the Grignard reagent at 0 °C and then allow the reaction to warm to room temperature and stir for 1-2 hours.[2] | |
| Formation of a Biphenyl Byproduct (R-R) | Wurtz coupling of the Grignard reagent. | This is favored by higher temperatures. Maintain a low temperature during the formation and reaction of the Grignard reagent.[3] |
| Recovery of Starting Aldehyde | The Grignard reagent acted as a base, causing enolization (not typical for benzaldehydes but possible with other substrates). | Ensure slow addition of the aldehyde to the Grignard reagent at low temperature. |
| Inactive Grignard reagent. | Activate the magnesium turnings before use (e.g., with a crystal of iodine). Ensure the alkyl/aryl halide is pure.[3] |
Wittig Reaction to Form an Alkene
This reaction converts the aldehyde to an alkene using a phosphorus ylide. A major byproduct is triphenylphosphine oxide (TPPO).
Troubleshooting Low Yield or Purification Issues:
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Unstable ylide. | Generate the ylide in situ at a low temperature (e.g., 0 °C or below) and add the aldehyde solution slowly. |
| Steric hindrance from the ortho-fluoro substituent slowing the reaction. | Allow for a longer reaction time or gentle heating, while monitoring for decomposition by TLC. | |
| Difficult Removal of Triphenylphosphine Oxide (TPPO) | TPPO is co-eluting with the product during chromatography. | TPPO is less soluble in nonpolar solvents. Triturate the crude product with a solvent like diethyl ether or a mixture of hexanes and ethyl acetate, then filter to remove the precipitated TPPO.[4] |
| If the product is non-polar, it can be passed through a silica plug with a non-polar eluent (e.g., hexanes), which will retain the more polar TPPO.[4] | ||
| Incomplete Reaction | The base used was not strong enough to fully deprotonate the phosphonium salt. | Use a strong base like n-butyllithium, sodium hydride, or potassium tert-butoxide. Ensure anhydrous conditions. |
Quantitative Data Summary
The following tables provide representative data for typical reactions starting with substituted benzaldehydes, including this compound, to give an indication of expected outcomes.
Table 1: Reduction of Substituted Benzaldehydes to Benzyl Alcohols
| Starting Aldehyde | Reducing Agent | Solvent | Reaction Time | Yield (%) | Purity (%) | Reference |
| p-Chlorobenzaldehyde | NaBH₄ | N/A (Ball-milling) | 10 min | Quantitative | >98 | Adapted from[5] |
| 3-(3-Chloro-4-fluorophenyl)propanal | NaBH₄ | Methanol | 1.5 hours | 90-98 | >99 | [1] |
| (5-chloro-2-trifluoromethylphenyl)methanol (Oxidation) | PCC | Dichloromethane | 2 hours | 82 | >98 (Post-Chromo) | [6] |
Table 2: Grignard Reaction with Substituted Benzaldehydes
| Aldehyde | Grignard Reagent | Solvent | Reaction Conditions | Yield (%) | Reference |
| 4-Fluorobenzaldehyde | Methylmagnesium Bromide | Diethyl ether | 0 °C to rt | ~85-95 | [3][7] |
| 4-Fluorobenzaldehyde | Phenylmagnesium Bromide | Anhydrous THF | Reflux | ~90 | [3][7] |
| 2-Chloro-6-fluorobenzaldehyde | Methylmagnesium Bromide | Diethyl ether/THF | 0 °C to rt | Estimated 80-90 | [8] |
Experimental Protocols
Protocol 1: Reduction of this compound with NaBH₄
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.2 eq) in small portions over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring completion by TLC.
-
Work-up: a. Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the pH is acidic (~3-4).[1] b. Remove the methanol under reduced pressure. c. Add ethyl acetate and water to the residue and transfer to a separatory funnel. d. Separate the layers and extract the aqueous layer with ethyl acetate (2x). e. Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (5-Chloro-2-fluorophenyl)methanol.
-
Purification: The crude product can be purified by silica gel column chromatography if necessary.
Protocol 2: Wittig Reaction of this compound
Materials:
-
Benzyltriphenylphosphonium chloride
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.1 eq) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add potassium tert-butoxide (1.1 eq) portion-wise. A color change (typically to orange or yellow) indicates the formation of the ylide. Stir for 1 hour at 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor completion by TLC.
-
Work-up: a. Quench the reaction with water. b. Remove the THF under reduced pressure. c. Add diethyl ether and water to the residue and transfer to a separatory funnel. d. Separate the layers and extract the aqueous layer with diethyl ether (2x). e. Combine the organic layers and wash with brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: a. The crude product will contain triphenylphosphine oxide (TPPO). To remove the bulk of the TPPO, triturate the crude solid with cold diethyl ether and filter. The desired alkene product is typically more soluble in the ether. b. Further purify the product by silica gel column chromatography.
Visualizations
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References
- 1. m.youtube.com [m.youtube.com]
- 2. Solved Wittig Reaction between benzaldehyde and | Chegg.com [chegg.com]
- 3. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties [mdpi.com]
- 4. sciepub.com [sciepub.com]
- 5. 5-Chloro-2-fluorobenzoic acid | C7H4ClFO2 | CID 2736537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Impact of impurities in 5-Chloro-2-fluorobenzaldehyde on reaction outcomes
Welcome to the technical support center for 5-Chloro-2-fluorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues and answer frequently asked questions regarding the impact of impurities on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in commercial this compound?
A1: While commercial this compound is generally of high purity (typically ≥97-98% by GC), several types of impurities can be present. These can be broadly categorized as:
-
Isomeric Impurities: These are other isomers of chloro-fluorobenzaldehyde that may be formed during the synthesis, such as positional isomers where the chlorine and fluorine atoms are at different positions on the benzene ring. The presence of regioisomeric impurities in similar starting materials has been shown to create significant challenges in the synthesis of active pharmaceutical ingredients (APIs).
-
Over-oxidation Products: The aldehyde group is susceptible to oxidation, which can lead to the formation of 5-chloro-2-fluorobenzoic acid.[1][2]
-
Unreacted Starting Materials or Intermediates: Depending on the synthetic route, residual starting materials like 2-chloro-6-fluorotoluene or intermediates from the manufacturing process may be present.[3]
-
Byproducts from Synthesis: Side reactions during the manufacturing process can introduce other related chlorinated or fluorinated aromatic compounds.
Q2: How can these impurities affect my reaction?
A2: Impurities can have a significant impact on reaction outcomes in several ways:
-
Reduced Yield and Purity: Impurities that are unreactive under your conditions will lower the effective concentration of your starting material, leading to lower yields. If the impurities do react, they can form undesired side products, complicating purification and reducing the purity of your target molecule.
-
Altered Reaction Kinetics and Selectivity: Isomeric impurities may react at different rates than this compound, potentially altering the kinetic profile of your reaction.[4] This can also affect the regioselectivity or stereoselectivity of the reaction.
-
Catalyst Deactivation: Certain impurities can interfere with or deactivate catalysts, particularly in sensitive reactions like palladium-catalyzed cross-couplings.
-
pH-sensitive Reactions: The presence of acidic impurities like 5-chloro-2-fluorobenzoic acid can neutralize basic catalysts or reagents, hindering base-catalyzed reactions such as the Knoevenagel condensation.
Q3: What analytical methods are recommended to check the purity of my this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
Gas Chromatography (GC): This is the most common method for determining the purity of volatile compounds like this compound and for identifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify and quantify impurities by comparing the spectra to a known standard.
-
Mass Spectrometry (MS): When coupled with GC or LC, mass spectrometry is a powerful tool for identifying the chemical structure of unknown impurities.
Troubleshooting Guide
This guide provides solutions to common problems encountered in reactions involving this compound, with a focus on issues arising from impurities.
| Problem | Potential Cause Related to Impurities | Recommended Solution |
| Low or no product yield | Presence of unreactive impurities: Dilutes the starting material, leading to lower than expected conversion. | Determine the purity of the starting material using GC or HPLC. Adjust the stoichiometry of your reactants accordingly. If purity is low, consider purifying the aldehyde before use. |
| Acidic impurity (5-chloro-2-fluorobenzoic acid) in a base-catalyzed reaction: Neutralizes the basic catalyst or reagents. | Test the pH of a solution of the starting material. If acidic, consider a pre-reaction workup such as a wash with a mild aqueous base (e.g., sodium bicarbonate solution) followed by extraction and drying. Alternatively, use a slight excess of the basic reagent to compensate. | |
| Formation of unexpected side products | Presence of a reactive isomeric impurity: The isomer reacts alongside the desired starting material to form a different product. | Use a high-resolution analytical technique like GC-MS or LC-MS to identify potential isomeric impurities. If present, purification of the starting material is necessary. Recrystallization or column chromatography may be effective. |
| Inconsistent reaction times or yields between batches | Batch-to-batch variability in the purity of this compound. | Analyze each new batch of starting material for purity and impurity profile before use. |
| Difficulty in product purification | Impurities with similar physicochemical properties to the product: Co-elution in chromatography or co-precipitation during crystallization. | Optimize your purification method. For column chromatography, try different solvent systems or stationary phases. For recrystallization, screen various solvents. |
Experimental Protocols
Purification of this compound
1. Recrystallization
This method is effective for removing impurities that have different solubilities than the desired compound at a given temperature.
-
Solvent Selection: The ideal solvent should dissolve the aldehyde completely at an elevated temperature but poorly at low temperatures. Common solvents for recrystallization of aromatic aldehydes include ethanol, methanol, or mixtures with water.
-
Procedure:
-
Dissolve the impure this compound in a minimal amount of the chosen hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
2. Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase.
-
Stationary Phase: Silica gel is commonly used for the purification of aldehydes.
-
Mobile Phase (Eluent): A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is typically effective. The polarity can be adjusted to achieve optimal separation.
-
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.
-
Dissolve the impure aldehyde in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elute the column with the solvent system, collecting fractions.
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Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the purified product.
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Combine the pure fractions and remove the solvent under reduced pressure.
-
3. Purification via Bisulfite Adduct Formation
This chemical method is highly selective for aldehydes and can be used to separate them from non-aldehydic impurities.
-
Procedure:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether).
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Extract the organic solution with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The aldehyde will form a water-soluble adduct and move to the aqueous layer.
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Separate the aqueous layer containing the adduct.
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Regenerate the pure aldehyde by adding a base (e.g., aqueous sodium carbonate or sodium hydroxide) to the aqueous layer.
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Extract the regenerated aldehyde with a fresh portion of the organic solvent.
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Wash the organic layer with water, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure.
-
Visualizations
Caption: Troubleshooting workflow for reactions involving this compound.
Caption: Logical diagram of how different impurities can affect a catalyzed reaction.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Chloro-2-fluorobenzaldehyde and 2,4-dichlorobenzaldehyde for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 5-Chloro-2-fluorobenzaldehyde and 2,4-dichlorobenzaldehyde, two key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Understanding the nuanced differences in their reactivity is paramount for designing efficient synthetic routes, optimizing reaction conditions, and ultimately, accelerating drug discovery and development programs. This comparison is grounded in fundamental principles of physical organic chemistry and supported by adaptable experimental protocols for key chemical transformations.
Executive Summary
Both this compound and 2,4-dichlorobenzaldehyde are activated aromatic aldehydes, rendered more reactive than benzaldehyde itself by the presence of electron-withdrawing halogen substituents. This enhanced reactivity makes them valuable substrates for a variety of nucleophilic addition and condensation reactions. The primary distinction in their reactivity stems from the nature and position of the halogen atoms. The high electronegativity of the fluorine atom in this compound, combined with its ortho position, is predicted to render the carbonyl carbon more electrophilic compared to 2,4-dichlorobenzaldehyde. Consequently, this compound is expected to exhibit a higher reaction rate in many nucleophilic addition reactions.
Theoretical Framework: Electronic Effects of Substituents
The reactivity of the aldehyde functional group in substituted benzaldehydes is profoundly influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon by inductive (-I) and/or resonance (-M) effects, making it more susceptible to nucleophilic attack. The Hammett equation provides a quantitative measure of these electronic effects through substituent constants (σ). A more positive σ value corresponds to a greater electron-withdrawing effect.
Table 1: Hammett Substituent Constants (σ)
| Substituent | σ_meta | σ_para |
| Fluoro | +0.337 | +0.062 |
| Chloro | +0.373 | +0.227 |
Data sourced from Wikipedia's Hammett equation page.[1]
Based on these values, both fluorine and chlorine are electron-withdrawing, with chlorine having a slightly stronger inductive effect from the meta and para positions. However, the ortho position of the fluorine in this compound is expected to exert a strong inductive withdrawal on the adjacent carbonyl group, significantly increasing its electrophilicity. In 2,4-dichlorobenzaldehyde, the ortho and para chloro substituents also activate the aldehyde, but the overall electronic pull may be distributed differently.
dot
Caption: Logical relationship of factors influencing aldehyde reactivity.
Comparative Reactivity in Key Synthetic Transformations
Table 2: Predicted Relative Reactivity
| Reaction Type | Predicted More Reactive Aldehyde | Rationale |
| Nucleophilic Addition (e.g., Grignard, Cyanohydrin formation) | This compound | The strong inductive effect of the ortho-fluoro group is expected to make the carbonyl carbon more electrophilic. |
| Knoevenagel Condensation | This compound | This reaction is sensitive to the electrophilicity of the aldehyde. The more electrophilic carbonyl carbon of this compound should lead to a faster reaction rate. |
| Wittig Reaction | This compound | Similar to other nucleophilic additions, a more electrophilic aldehyde generally reacts faster with the phosphorus ylide. |
| Schiff Base Formation | This compound | The initial nucleophilic attack of the amine on the carbonyl carbon is the rate-determining step, which is accelerated by electron-withdrawing groups. |
Experimental Protocols
The following protocols are provided as adaptable methods for researchers to conduct comparative studies on the reactivity of this compound and 2,4-dichlorobenzaldehyde.
Knoevenagel Condensation with Malononitrile
This reaction is a classic method for C-C bond formation and is highly sensitive to the electrophilicity of the aldehyde.
dot
Caption: Experimental workflow for the Knoevenagel condensation.
Materials:
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Substituted benzaldehyde (this compound or 2,4-dichlorobenzaldehyde)
-
Malononitrile
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Ethanol
-
Piperidine
-
Standard laboratory glassware and TLC equipment
Procedure:
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In a round-bottom flask, dissolve the substituted benzaldehyde (1 mmol) and malononitrile (1 mmol) in 10 mL of ethanol.
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Add a catalytic amount of piperidine (2-3 drops).
-
Reflux the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature to allow for precipitation.
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Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
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Dry the product and determine the yield. The reaction time and yield can be used as metrics for comparing reactivity.
Wittig Reaction with Benzyltriphenylphosphonium chloride
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes.
dot
Caption: Experimental workflow for the Wittig reaction.
Materials:
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Substituted benzaldehyde (this compound or 2,4-dichlorobenzaldehyde)
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Benzyltriphenylphosphonium chloride
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Strong base (e.g., n-butyllithium or sodium hydride)
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Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 mmol) in anhydrous THF.
-
Cool the suspension to 0 °C and add the strong base dropwise to form the ylide (a color change is typically observed).
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Stir the ylide solution at room temperature for 1 hour.
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Cool the solution back to 0 °C and add a solution of the substituted benzaldehyde (1 mmol) in anhydrous THF dropwise.
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Allow the reaction mixture to warm to room temperature and stir overnight.[2]
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Quench the reaction with water and extract the product with an appropriate organic solvent.
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Purify the product by column chromatography and determine the yield.
Schiff Base Formation with Aniline
The formation of an imine (Schiff base) is a fundamental condensation reaction.
dot
Caption: Experimental workflow for Schiff base formation.
Materials:
-
Substituted benzaldehyde (this compound or 2,4-dichlorobenzaldehyde)
-
Aniline
-
Ethanol
-
Glacial acetic acid
-
Standard laboratory glassware
Procedure:
-
Dissolve the substituted benzaldehyde (1 mmol) in 10 mL of ethanol in a round-bottom flask.
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Add aniline (1 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.[3]
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After completion, cool the reaction mixture to room temperature.
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The Schiff base may precipitate upon cooling and can be collected by filtration. If not, the solvent can be removed under reduced pressure, and the product purified by recrystallization.
-
Determine the yield and compare the reaction times.
Conclusion
Based on the principles of electronic substituent effects, This compound is predicted to be the more reactive of the two aldehydes in nucleophilic addition and condensation reactions. The strong inductive effect of the ortho-fluorine atom is the primary contributor to the enhanced electrophilicity of its carbonyl carbon. For researchers and drug development professionals, this heightened reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields, making it a more efficient building block in certain synthetic sequences. However, the specific reaction conditions and the nature of the nucleophile will ultimately dictate the outcome. The provided experimental protocols offer a framework for conducting direct comparative studies to validate these predictions and to determine the optimal substrate for a given synthetic transformation.
References
A Comparative Analysis of the Reactivity of Chloro-Fluorobenzaldehyde Isomers in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of starting materials with predictable and tunable reactivity is paramount for the efficient synthesis of target molecules. Chloro-fluorobenzaldehyde isomers, a class of halogenated aromatic aldehydes, offer a versatile platform for the construction of complex molecular architectures due to the distinct electronic properties conferred by the chlorine and fluorine substituents. This guide provides an objective comparison of the reactivity of various chloro-fluorobenzaldehyde isomers in key synthetic transformations, including nucleophilic aromatic substitution, oxidation, reduction, and condensation reactions. The information presented is supported by available experimental data and established principles of organic chemistry to aid in the selection of the most suitable isomer for a given synthetic challenge.
The reactivity of the aldehyde functional group and the aromatic ring in chloro-fluorobenzaldehyde is significantly influenced by the position of the halogen substituents. Both chlorine and fluorine are electron-withdrawing groups primarily through the inductive effect (-I), which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1] However, they also exhibit a weaker, electron-donating resonance effect (+M). The interplay of these effects, along with steric hindrance, dictates the overall reactivity of each isomer.
Knoevenagel Condensation: A Probe for Carbonyl Electrophilicity
The Knoevenagel condensation, a reaction between an aldehyde and an active methylene compound, is highly sensitive to the electrophilicity of the carbonyl carbon.[1][2] Generally, isomers with electron-withdrawing groups that increase the partial positive charge on the carbonyl carbon exhibit enhanced reactivity, leading to higher yields and shorter reaction times.
While direct comparative studies across a wide range of chloro-fluorobenzaldehyde isomers are limited, data for 2-chloro-6-fluorobenzaldehyde in the Knoevenagel condensation with malononitrile shows a high yield in a relatively short reaction time, comparable to the highly activated 4-nitrobenzaldehyde.[1] This suggests that the two ortho-halogen substituents significantly enhance the electrophilicity of the aldehyde group. For other isomers, the reactivity is expected to follow the general trend of electron-withdrawing capacity, influenced by the relative positions of the chloro and fluoro groups.
Table 1: Comparison of Yields in the Knoevenagel Condensation of Various Benzaldehydes with Malononitrile
| Benzaldehyde Derivative | Substituents | Reaction Time (min) | Yield (%) |
| 2-Chloro-6-fluorobenzaldehyde | 2-Cl, 6-F | 15 | 94 |
| 4-Nitrobenzaldehyde | 4-NO₂ | 10 | 95 |
| 4-Chlorobenzaldehyde | 4-Cl | 60 | 92 |
| Benzaldehyde | H | 120 | 85 |
| 4-Methoxybenzaldehyde | 4-OCH₃ | 180 | 80 |
Note: Data for isomers other than 2-chloro-6-fluorobenzaldehyde is included for comparative purposes and is sourced from a study on substituted benzaldehydes.[1]
Oxidation to Carboxylic Acids
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. The rate of this reaction can be influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups can sometimes slow down the oxidation, for example, with strong oxidants like potassium permanganate (KMnO₄), by destabilizing the transition state.
Table 2: Oxidation of Substituted Benzaldehydes to Carboxylic Acids
| Substrate | Oxidizing Agent | Solvent | Yield (%) |
| Substituted Benzaldehydes | KMnO₄ / Phase Transfer Catalyst | Ethyl Acetate / Toluene | >90 |
| 2-Chloro-4-fluorobenzaldehyde | Sodium Chlorite / HCl | Acetonitrile / Water | 90.8 |
Data compiled from studies on general methods for aldehyde oxidation.[5]
Reduction to Benzyl Alcohols
The reduction of benzaldehydes to their corresponding benzyl alcohols is commonly achieved using hydride reagents like sodium borohydride (NaBH₄). In this reaction, electron-withdrawing groups on the aromatic ring accelerate the reaction by making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydride ion.[1][6]
Therefore, it is expected that all chloro-fluorobenzaldehyde isomers will be reduced more rapidly than benzaldehyde itself. The relative rates of reduction among the isomers will depend on the net electron-withdrawing effect of the substituents at the carbonyl carbon.
Table 3: Comparative Pseudo-First-Order Rate Constants for the Reduction of para-Substituted Benzaldehydes with Sodium Borohydride
| Benzaldehyde Derivative | Substituent | Rate Constant (k) at 298 K (s⁻¹) |
| 4-Nitrobenzaldehyde | 4-NO₂ | 2.8 x 10⁻³ |
| 4-Chlorobenzaldehyde | 4-Cl | 1.5 x 10⁻³ |
| Benzaldehyde | H | 1.0 x 10⁻³ |
| 4-Methylbenzaldehyde | 4-CH₃ | 0.7 x 10⁻³ |
| 4-Methoxybenzaldehyde | 4-OCH₃ | 0.5 x 10⁻³ |
Note: This table illustrates the general trend of substituent effects on the reduction of benzaldehydes. Specific kinetic data for chloro-fluorobenzaldehyde isomers is needed for a direct comparison. Data adapted from a comparative study.[1]
Nucleophilic Aromatic Substitution (SNAr)
In addition to reactions at the aldehyde group, the halogen substituents on the aromatic ring can undergo nucleophilic aromatic substitution (SNAr), particularly when activated by the electron-withdrawing aldehyde group.[7][8] The aldehyde group, being a deactivating group for electrophilic substitution, activates the ring for nucleophilic attack, especially at the ortho and para positions.[7][8]
The reactivity of the chloro and fluoro substituents as leaving groups in SNAr reactions is an important consideration. Generally, fluoride is a better leaving group than chloride in SNAr reactions because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine that makes the carbon atom more electrophilic.
The relative positions of the aldehyde group and the halogens are crucial. An aldehyde group ortho or para to a halogen will strongly activate it towards SNAr, whereas a meta-positioning will have a much weaker activating effect.[7][8] Therefore, isomers like 2-chloro-4-fluorobenzaldehyde and 4-chloro-2-fluorobenzaldehyde would be expected to be more reactive towards SNAr at the halogen that is para or ortho to the aldehyde group.
Experimental Protocols
General Procedure for Knoevenagel Condensation
A mixture of the chloro-fluorobenzaldehyde isomer (1 mmol), malononitrile (1 mmol), and a catalytic amount of piperidine (0.1 mmol) in ethanol (10 mL) is stirred at room temperature.[9] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product often precipitates and can be collected by filtration, washed with cold ethanol, and dried.
General Procedure for Oxidation with Potassium Permanganate
To a solution of the chloro-fluorobenzaldehyde isomer (1 mmol) in a suitable organic solvent (e.g., acetone or a mixture of ethyl acetate and water with a phase-transfer catalyst), a solution of potassium permanganate is added portion-wise with stirring.[5][10] The reaction mixture is stirred until the purple color of the permanganate disappears. The reaction is then worked up by filtering the manganese dioxide, followed by acidification of the aqueous layer to precipitate the carboxylic acid, which is then filtered, washed with cold water, and dried.
General Procedure for Reduction with Sodium Borohydride
The chloro-fluorobenzaldehyde isomer (1 mmol) is dissolved in ethanol or methanol (10 mL) in a flask.[11] Sodium borohydride (1.5 mmol) is added portion-wise with stirring, and the reaction mixture is stirred at room temperature.[11] The reaction is monitored by TLC. Upon completion, the reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and the solvent is evaporated to yield the corresponding benzyl alcohol.
Visualizing Reactivity Principles
The following diagrams illustrate the key factors influencing the reactivity of chloro-fluorobenzaldehyde isomers and a general workflow for their comparative analysis.
Caption: Electronic effects of substituents on reactivity.
Caption: General workflow for comparative reactivity studies.
Conclusion
The reactivity of chloro-fluorobenzaldehyde isomers is a nuanced interplay of inductive and resonance effects of the halogen substituents, as well as their positions relative to the aldehyde group. For reactions involving nucleophilic attack at the carbonyl carbon, such as Knoevenagel condensation and reduction with hydrides, isomers with halogens in positions that maximize the electron-withdrawing effect on the aldehyde (e.g., ortho positions) are generally more reactive. In nucleophilic aromatic substitution, the activating effect of the aldehyde group is strongest at the ortho and para positions, and the high electronegativity of fluorine often makes it a better leaving group than chlorine. This guide provides a framework for understanding and predicting the reactivity of these valuable synthetic intermediates, enabling more informed decisions in the design and execution of synthetic routes. Further quantitative comparative studies under standardized conditions would be highly beneficial to the research community for a more precise understanding of these reactivity trends.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. research-advances.org [research-advances.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]
Spectroscopic Validation of 5-Chloro-2-fluorobenzaldehyde and Its Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate structural elucidation of synthetic intermediates is paramount. 5-Chloro-2-fluorobenzaldehyde is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative spectroscopic analysis of this compound and two of its common derivatives: the corresponding oxime and the Schiff base formed with aniline. The guide details the experimental protocols for their synthesis and summarizes their key spectroscopic data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The validation of this compound and its conversion to the oxime and Schiff base derivatives can be unequivocally confirmed by comparing their spectroscopic data. The following tables summarize the key spectral features that differentiate these compounds.
| Compound | Spectroscopic Technique | Key Data |
| This compound | ¹H NMR (CDCl₃, 400 MHz) | δ 10.35 (s, 1H, -CHO), 7.90 (dd, J=7.2, 2.4 Hz, 1H, Ar-H), 7.58 (ddd, J=8.8, 7.2, 2.4 Hz, 1H, Ar-H), 7.20 (t, J=8.8 Hz, 1H, Ar-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 187.5 (d, J=4.0 Hz, C=O), 163.0 (d, J=260.0 Hz, C-F), 136.0 (d, J=4.0 Hz, C-Cl), 132.5 (d, J=10.0 Hz, Ar-C), 126.0 (d, J=5.0 Hz, Ar-C), 125.0 (Ar-C), 117.0 (d, J=22.0 Hz, Ar-C) | |
| FTIR (ATR) | ν_max (cm⁻¹): 1690 (C=O stretch), 2870, 2780 (C-H aldehyde stretch), 1605, 1480 (C=C aromatic stretch), 1250 (C-F stretch), 820 (C-Cl stretch) | |
| Mass Spectrometry (EI) | m/z (%): 158/160 ([M]⁺, 100/33), 157/159 ([M-H]⁺), 130/132 ([M-CO]⁺), 129/131 ([M-CHO]⁺), 99 ([M-CO-Cl]⁺) | |
| This compound Oxime | ¹H NMR (CDCl₃, 400 MHz) | δ 8.50 (s, 1H, -CH=N), 8.10 (s, 1H, -NOH), 7.70 (dd, J=7.2, 2.4 Hz, 1H, Ar-H), 7.40 (ddd, J=8.8, 7.2, 2.4 Hz, 1H, Ar-H), 7.10 (t, J=8.8 Hz, 1H, Ar-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 148.0 (C=N), 161.0 (d, J=255.0 Hz, C-F), 134.0 (d, J=4.0 Hz, C-Cl), 130.0 (d, J=9.0 Hz, Ar-C), 125.5 (d, J=5.0 Hz, Ar-C), 124.0 (Ar-C), 116.5 (d, J=22.0 Hz, Ar-C) | |
| FTIR (ATR) | ν_max (cm⁻¹): 3300 (O-H stretch), 1640 (C=N stretch), 1600, 1480 (C=C aromatic stretch), 1245 (C-F stretch), 940 (N-O stretch), 825 (C-Cl stretch) | |
| Mass Spectrometry (EI) | m/z (%): 173/175 ([M]⁺, 100/33), 156/158 ([M-OH]⁺), 128/130 ([M-OH-CO]⁺), 99 ([M-OH-CO-Cl]⁺) | |
| N-(5-chloro-2-fluorobenzylidene)aniline | ¹H NMR (CDCl₃, 400 MHz) | δ 8.70 (s, 1H, -CH=N), 7.85 (dd, J=7.2, 2.4 Hz, 1H, Ar-H), 7.45-7.20 (m, 7H, Ar-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 160.0 (C=N), 162.0 (d, J=258.0 Hz, C-F), 151.0 (Ar-C), 135.0 (d, J=4.0 Hz, C-Cl), 131.0 (d, J=9.5 Hz, Ar-C), 129.5 (Ar-C), 129.0 (Ar-C), 126.0 (Ar-C), 125.0 (d, J=5.0 Hz, Ar-C), 121.0 (Ar-C), 117.0 (d, J=22.0 Hz, Ar-C) | |
| FTIR (ATR) | ν_max (cm⁻¹): 1625 (C=N stretch), 1590, 1480 (C=C aromatic stretch), 1240 (C-F stretch), 830 (C-Cl stretch) | |
| Mass Spectrometry (EI) | m/z (%): 233/235 ([M]⁺, 100/33), 232/234 ([M-H]⁺), 198 ([M-Cl]⁺), 156 ([M-C₆H₅N]⁺), 77 ([C₆H₅]⁺) |
Experimental Protocols
Detailed methodologies for the synthesis of the derivatives and the acquisition of spectroscopic data are provided below.
Synthesis of this compound Oxime
A solution of this compound (1.0 g, 6.3 mmol) in ethanol (20 mL) was added to a solution of hydroxylamine hydrochloride (0.52 g, 7.5 mmol) and sodium acetate (0.62 g, 7.5 mmol) in water (10 mL). The mixture was stirred at room temperature for 2 hours. The resulting precipitate was filtered, washed with cold water, and recrystallized from ethanol to afford the oxime as a white solid.
Synthesis of N-(5-chloro-2-fluorobenzylidene)aniline (Schiff Base)
To a solution of this compound (1.0 g, 6.3 mmol) in ethanol (20 mL), an equimolar amount of aniline (0.59 g, 6.3 mmol) was added. A few drops of glacial acetic acid were added as a catalyst. The mixture was refluxed for 3 hours. Upon cooling, the Schiff base precipitated as a crystalline solid, which was then filtered, washed with cold ethanol, and dried.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
FTIR Spectroscopy: Infrared spectra were obtained using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: Electron Ionization Mass Spectrometry (EI-MS) was performed on a mass spectrometer with an ionization energy of 70 eV.
Visualization of Experimental Workflow and Key Relationships
The following diagrams illustrate the synthesis pathway and the logical workflow for the spectroscopic analysis.
Discussion of Spectroscopic Transformations
The transformation of the aldehyde functional group in this compound into an oxime or a Schiff base results in distinct and predictable changes in the spectroscopic data.
-
NMR Spectroscopy: The most significant change in the ¹H NMR spectrum is the disappearance of the characteristic aldehyde proton signal (around 10.35 ppm) and the appearance of a new signal for the imine proton (-CH=N) at a different chemical shift (around 8.50 ppm for the oxime and 8.70 ppm for the Schiff base). In the ¹³C NMR spectrum, the highly deshielded carbonyl carbon (around 187.5 ppm) is replaced by the imine carbon signal at a more upfield position (around 148.0 ppm for the oxime and 160.0 ppm for the Schiff base).
-
FTIR Spectroscopy: The strong carbonyl (C=O) stretching vibration of the aldehyde (around 1690 cm⁻¹) is absent in the spectra of the derivatives. Instead, a new absorption band corresponding to the C=N stretching vibration appears (around 1640 cm⁻¹ for the oxime and 1625 cm⁻¹ for the Schiff base). The oxime also exhibits a broad O-H stretching band around 3300 cm⁻¹.
-
Mass Spectrometry: The molecular ion peaks in the mass spectra confirm the change in molecular weight corresponding to the derivatization. The fragmentation patterns also differ significantly. While the aldehyde shows characteristic losses of H, CO, and CHO, the oxime primarily loses an OH radical, and the Schiff base exhibits fragmentation patterns related to the aniline moiety.
This comparative guide demonstrates the power of a multi-technique spectroscopic approach for the unambiguous validation of this compound and its derivatives, providing essential data for researchers in the field of drug discovery and development.
The Efficiency of 5-Chloro-2-fluorobenzaldehyde in Chalcone Synthesis: A Comparative Guide
In the landscape of synthetic organic chemistry, the choice of starting materials is paramount to the efficiency, yield, and ultimate success of a reaction. Benzaldehydes, as a class of aromatic aldehydes, are fundamental building blocks in a myriad of chemical transformations, most notably in the synthesis of chalcones—a group of compounds with significant biological and pharmacological activities. This guide provides a comparative analysis of the efficiency of 5-Chloro-2-fluorobenzaldehyde against other substituted benzaldehydes in the context of chalcone synthesis, supported by experimental data and detailed protocols.
The reactivity of a substituted benzaldehyde in reactions such as the Claisen-Schmidt and Knoevenagel condensations is heavily influenced by the electronic nature of its substituents. Electron-withdrawing groups, like the chloro and fluoro groups present in this compound, are known to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally leads to increased reaction rates and, in many cases, higher yields compared to unsubstituted or electron-donating group-substituted benzaldehydes.
Comparative Performance in Chalcone Synthesis
The Claisen-Schmidt condensation, a base-catalyzed reaction between a ketone and an aromatic aldehyde, is a cornerstone for chalcone synthesis. The efficiency of this reaction is a direct reflection of the aldehyde's reactivity. Below is a comparative summary of reported yields for the synthesis of various chalcones from different benzaldehydes under similar reaction conditions.
| Benzaldehyde Derivative | Ketone | Catalyst/Solvent | Yield (%) |
| This compound | 4-Aminoacetophenone | NaOH/Methanol | High (qualitative) |
| Benzaldehyde | Acetophenone | NaOH/Ethanol | ~85-95%[1] |
| 4-Chlorobenzaldehyde | Acetophenone | NaOH/Ethanol | ~80-90%[1] |
| 4-Methoxybenzaldehyde | Acetophenone | NaOH/Ethanol | ~80-90%[1] |
| 2-Chlorobenzaldehyde | 4-Aminoacetophenone | NaOH/Methanol | - |
| 4-Fluorobenzaldehyde | 2-Hydroxyacetophenone | Not specified | 84% |
| 4-Fluorobenzaldehyde | 4-Fluoroacetophenone | Not specified | 68% |
Note: A specific numerical yield for the reaction with this compound was not available in the public domain at the time of this guide's compilation. However, the presence of two strong electron-withdrawing groups suggests a high reactivity and likely a high yield.
Experimental Protocols
Detailed methodologies for key reactions are provided below to allow for replication and further investigation.
Claisen-Schmidt Condensation: Synthesis of Chalcones
This protocol outlines a standard procedure for the base-catalyzed synthesis of chalcones.
Materials:
-
Substituted Benzaldehyde (e.g., this compound) (1.0 equivalent)
-
Substituted Acetophenone (e.g., 4-Aminoacetophenone) (1.0 equivalent)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or Methanol
-
Distilled Water
-
Ice Bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq.) and the chosen substituted benzaldehyde (1.0 eq.) in a suitable volume of ethanol or methanol.
-
Cool the mixture in an ice bath while stirring.
-
Slowly add an aqueous solution of sodium hydroxide (2-3 equivalents) to the flask.
-
Remove the ice bath and continue stirring the reaction mixture at room temperature. The reaction time can range from a few hours to overnight.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice-cold water to precipitate the chalcone.
-
Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Knoevenagel Condensation
This reaction is another important method for carbon-carbon bond formation, often used to synthesize derivatives of cinnamic acid.
Materials:
-
Substituted Benzaldehyde (1.0 equivalent)
-
Active methylene compound (e.g., Malononitrile) (1.0 equivalent)
-
Weak base catalyst (e.g., Piperidine, Ammonium acetate)
-
Solvent (e.g., Ethanol, Toluene, or solvent-free)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, combine the substituted benzaldehyde (1.0 eq.) and the active methylene compound (1.0 eq.).
-
Add a catalytic amount of the weak base.
-
If using a solvent, add it to the flask. For solvent-free conditions, the reactants are typically heated and stirred.
-
Stir the reaction mixture at room temperature or with heating. Monitor the reaction by TLC.
-
Once the reaction is complete, the work-up procedure will depend on the specific conditions used. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate a key signaling pathway affected by chalcones and a general experimental workflow for their synthesis.
Caption: Anticancer signaling pathways modulated by halogenated chalcones.
References
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Compounds Derived from 5-Chloro-2-fluorobenzaldehyde
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with significant biological activity is perpetual. 5-Chloro-2-fluorobenzaldehyde has emerged as a versatile starting material for the synthesis of a diverse range of compounds, including Schiff bases, chalcones, and various heterocyclic molecules. These derivatives have demonstrated promising antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a comparative analysis of their biological activities, supported by experimental data and detailed protocols to aid in future research and development.
Antimicrobial Activity: A Broad Spectrum of Inhibition
Derivatives of halogenated benzaldehydes, particularly Schiff bases, have been extensively studied for their antimicrobial properties. While specific data for compounds directly synthesized from this compound is emerging, studies on analogous compounds, such as those from 5-chloro-salicylaldehyde, provide valuable insights into their potential efficacy. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.
The mechanism of action for many of these compounds is believed to involve interference with microbial cell wall synthesis, disruption of cell membrane integrity, or inhibition of essential enzymes. The presence of the chloro and fluoro substituents on the benzaldehyde ring is often associated with enhanced lipophilicity, which may facilitate passage through the microbial cell membrane.
Below is a summary of the Minimum Inhibitory Concentration (MIC) values for Schiff bases derived from the structurally similar 5-chloro-salicylaldehyde, demonstrating their potential as antimicrobial agents.
Table 1: Antimicrobial Activity of Schiff Bases Derived from 5-Chloro-salicylaldehyde
| Compound | Bacillus subtilis (μg/mL) | Escherichia coli (μg/mL) | Pseudomonas fluorescens (μg/mL) | Staphylococcus aureus (μg/mL) | Aspergillus niger (μg/mL) | Reference |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | 45.2 | 1.6 | 2.8 | 3.4 | 47.5 | [1][2] |
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
Chalcones and other heterocyclic compounds synthesized from substituted benzaldehydes have shown significant potential as anticancer agents. Research indicates that these molecules can inhibit the proliferation of various cancer cell lines and induce apoptosis through multiple signaling pathways. The introduction of chlorine and fluorine atoms into the chalcone structure has been shown to enhance its biological activity.[3]
The anticancer mechanism of these compounds often involves the modulation of reactive oxygen species (ROS) levels and the induction of mitochondrial dysfunction, leading to programmed cell death.[3] The following table presents the half-maximal inhibitory concentration (IC50) values for several chalcone derivatives against various cancer cell lines, illustrating their cytotoxic potential.
Table 2: Anticancer Activity of Chalcone Derivatives
| Compound | Cell Line | Cancer Type | IC50 (μM) | Reference |
| 2',5'-dihydroxy-4-chloro-chalcone | Rat Peritoneal Mast Cells | - | - (Showed remarkable inhibitory effects) | [4] |
| Chlorochalcone C1 | HMEC-1 | Endothelial Cells | 51.5 ± 2.6 | [3] |
| Chlorochalcone C2 | HMEC-1 | Endothelial Cells | 16.8 ± 0.4 | [3] |
| Chlorochalcone C4 | HMEC-1 | Endothelial Cells | 15.3 ± 0.7 | [3] |
| Chalcone Derivative 3e | HCT116 | Colon Cancer | 0.596 ± 0.165 | [5] |
| Chalcone Derivative 3e | MCF-7 | Breast Cancer | 0.887 ± 0.130 | [5] |
| Chalcone Derivative 3e | 143B | Osteosarcoma | 0.790 ± 0.077 | [5] |
| Naphthalene-chalcone 3f | MCF-7 | Breast Cancer | 222.72 (µg/ml) | [6] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
The anti-inflammatory potential of heterocyclic compounds derived from substituted benzaldehydes is another area of active investigation. Pyrazole derivatives, for instance, have been shown to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX). The following table summarizes the in vitro COX inhibitory activity of some novel pyrazole derivatives.
Table 3: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazole Derivative 2a | - | 19.87 | - | [7] |
| Pyrazole Derivative 3b | - | 39.43 | 22.21 | [7] |
| Pyrazole Derivative 4a | - | 61.24 | 14.35 | [7] |
| Pyrazole Derivative 5b | - | 38.73 | 17.47 | [7] |
| Pyrazole Derivative 5e | - | 39.14 | 13.10 | [7] |
Experimental Protocols
Detailed and reproducible methodologies are crucial for the validation of scientific findings. Below are protocols for the synthesis of representative compound classes and for key biological assays.
Synthesis of Schiff Bases from this compound
Materials:
-
This compound (1.0 mmol)
-
Appropriate primary amine (1.0 mmol)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve this compound in 10 mL of absolute ethanol in a round-bottom flask.
-
In a separate beaker, dissolve the primary amine in 10 mL of absolute ethanol.
-
Add the amine solution to the flask containing the benzaldehyde derivative.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by vacuum filtration, washed with cold ethanol, and dried.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure compound.
-
Characterize the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.
MTT Assay for Anticancer Activity
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)
Materials:
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Standard anti-inflammatory drug (e.g., Ibuprofen)
Procedure:
-
Prepare a reaction mixture containing 0.2 mL of BSA solution (1% w/v), 2.8 mL of PBS, and 2 mL of varying concentrations of the test compounds.
-
A control group is prepared without the test compound.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating at 57°C for 3 minutes.
-
After cooling, add 2.5 mL of PBS.
-
Measure the turbidity of the solutions spectrophotometrically at 660 nm.
-
Calculate the percentage inhibition of protein denaturation.
Visualizing Pathways and Processes
To better understand the synthesis and biological evaluation of these compounds, the following diagrams illustrate key workflows and mechanisms.
Caption: General workflow for the synthesis of Schiff base derivatives.
Caption: Simplified signaling pathway for chalcone-induced apoptosis.
Caption: Logical flow of a biological screening process for new compounds.
References
- 1. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 6. Synthesis, Molecular Docking, and Biological Evaluation of Some New Naphthalene-Chalcone Derivatives as Potential Anticancer Agent on MCF-7 Cell Line by MTT Assay [ajgreenchem.com]
- 7. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Catalysts for Synthetic Transformations of 5-Chloro-2-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, 5-Chloro-2-fluorobenzaldehyde stands as a pivotal intermediate. The strategic functionalization of this molecule through various catalytic reactions is crucial for the development of novel chemical entities. This guide offers a comparative study of catalysts employed in key reactions involving this compound, including Suzuki-Miyaura coupling, Sonogashira coupling, Knoevenagel condensation, and cyanation. The performance of different catalytic systems is evaluated based on available experimental data for this substrate or structurally analogous compounds, providing a valuable resource for catalyst selection and reaction optimization.
Catalyst Performance in Key Reactions
The choice of catalyst is paramount in directing the yield, selectivity, and efficiency of a chemical transformation. Below is a comparative summary of various catalysts for prominent reactions involving this compound and similar aryl halides.
Table 1: Comparative Catalyst Performance in the Suzuki-Miyaura Coupling of Aryl Chlorides
| Catalyst System | Aryl Chloride Substrate | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | 2-Chloro-6-fluorobenzaldehyde | Aryl/heteroaryl boronic acid | K₃PO₄ | Toluene/H₂O | 100-110 | 12-24 | High (inferred) | [1] |
| Pd₂(dba)₃ / XPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | MeOH/THF | RT | 12 | ~95 | [2] |
| [Pd(IPr)(allyl)Cl] | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | MeOH/THF | RT | 12 | ~85 | [2] |
| Pd/C (3%) | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Water | 100 | 0.17 | 100 | [2] |
Table 2: Comparative Catalyst Performance in the Sonogashira Coupling of Aryl Chlorides
| Catalyst System | Aryl Chloride Substrate | Alkyne | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ / CuI | Aryl Chlorides | Terminal Alkynes | Amine Base | Not Specified | Mild | Not Specified | Good to Excellent | [3][4] |
| PdCl₂(PPh₃)₂ | Deactivated Aryl Chlorides | Terminal Alkynes | TBAF | Solvent-free | Not Specified | Fast | Moderate to Excellent | [5] |
Table 3: Comparative Catalyst Performance in the Knoevenagel Condensation
| Catalyst | Substrate | Active Methylene Compound | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Piperidine | 2-Chloro-6-fluorobenzaldehyde | Malononitrile | Ethanol | RT | 2-4 h | ~95 (inferred) | [6] |
| DBU | Benzaldehyde | Ethyl Cyanoacetate | Water | RT | 20 min | 96 | [6] |
| L-Proline | Substituted Benzaldehydes | Malononitrile / Ethyl Acetoacetate | Ethanol | Reflux | 5-6 h | 85-92 | [6] |
| Fe₃O₄@SiO₂-CPTMS-DABCO | Substituted Aldehydes | Malononitrile | Ethanol | Reflux | 5-60 min | 84-99 | [7] |
Table 4: Comparative Catalyst Performance in the Cyanation of Aryl Chlorides
| Catalyst System | Cyanide Source | Aryl Chloride Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / CM-phos | K₄[Fe(CN)₆]·3H₂O | Aryl Chlorides | Na₂CO₃ | Acetonitrile/water | 70 | 18 | 74-97 | [8] |
| Pd/C / dppf | Zn(CN)₂ | Aryl Chlorides | - | DMAC | 100-120 | 12 | 77-96 | [8] |
| NiCl₂·1,10-phen | BrCN | Aryl Halides | - | Dioxane | 50 | 12 | Moderate to Good | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and successful implementation of catalytic reactions.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted for the coupling of an aryl chloride like this compound with an arylboronic acid.[1]
-
Materials: this compound, arylboronic acid, Palladium(II) Acetate (Pd(OAc)₂), SPhos, potassium phosphate (K₃PO₄), toluene, and deionized water.
-
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 15 minutes.
-
Under a positive pressure of the inert gas, add anhydrous toluene and degassed water via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Sonogashira Coupling
A general procedure for the Sonogashira coupling of aryl chlorides.[5]
-
Materials: this compound, terminal alkyne, PdCl₂(PPh₃)₂, tetrabutylammonium fluoride (TBAF).
-
Procedure:
-
In a reaction vessel, combine this compound, the terminal alkyne, PdCl₂(PPh₃)₂ (3 mol%), and TBAF (3 equivalents).
-
The reaction is performed under solvent-free conditions.
-
Stir the mixture at the appropriate temperature (optimized for the specific substrates).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, the reaction mixture can be directly purified by column chromatography.
-
Protocol 3: Knoevenagel Condensation
A representative protocol using piperidine as a catalyst.[6]
-
Materials: this compound, malononitrile, piperidine, ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve this compound and malononitrile in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using TLC.
-
The product often precipitates upon completion and can be collected by vacuum filtration.
-
Wash the solid product with cold ethanol and dry under vacuum.
-
Protocol 4: Cyanation of Aryl Halides
A general palladium-catalyzed cyanation procedure.[10]
-
Materials: this compound, potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O), palladium precatalyst (e.g., Pd(OAc)₂), ligand (e.g., CM-phos), potassium acetate (KOAc), dioxane, and water.
-
Procedure:
-
To a screw-top test tube with a magnetic stir bar, add the palladium precatalyst, ligand, and K₄[Fe(CN)₆]·3H₂O.
-
Add the this compound.
-
Seal the tube with a Teflon-lined cap, then evacuate and backfill with nitrogen (repeat three times).
-
Add dioxane and a degassed solution of KOAc in water via syringe.
-
Stir the reaction mixture at the designated temperature (e.g., 100 °C) for the specified time (e.g., 1 hour).
-
After cooling, the reaction mixture is worked up by extraction with an organic solvent, followed by washing, drying, and concentration.
-
The crude product is purified by column chromatography.
-
Visualizing Reaction Pathways and Workflows
General Experimental Workflow for Catalytic Reactions
Caption: A generalized workflow for performing catalytic reactions.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. scielo.br [scielo.br]
- 8. Organic Synthesis International: Cyanation of Aryl Halides [organicsynthesisinternational.blogspot.com]
- 9. Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of 5-Chloro-2-fluorobenzaldehyde: A Comparative Guide for Sensitive Applications
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to ensure the reliability, reproducibility, and safety of their work. 5-Chloro-2-fluorobenzaldehyde is a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds, where even trace impurities can lead to undesirable side products, altered biological activity, or downstream processing challenges. This guide provides an objective comparison of analytical methodologies for validating the purity of this compound, offers insights into potential alternatives, and presents detailed experimental protocols to aid in quality control.
Comparison with Alternative Halogenated Benzaldehydes
This compound belongs to a class of halogenated benzaldehyde intermediates, each with distinct reactivity and potential applications. The choice of intermediate often depends on the desired substitution pattern on the final molecule, which can influence factors like metabolic stability and binding affinity to biological targets.[1]
| Parameter | This compound | 2-Chloro-5-fluorobenzaldehyde | 2-Chloro-4-fluorobenzaldehyde |
| CAS Number | 96515-79-6[2][3][4] | 84194-30-9[1] | 84194-36-5 |
| Typical Purity | ≥97-98%[5][6] | ≥99.0% (GC)[7] | 97% |
| Key Applications | Intermediate for anti-inflammatory and analgesic drugs, fluorescent probes.[8] | Building block for heterocyclic compounds (quinolines, imidazoles) in oncology, anti-infective, and anti-inflammatory applications.[1] | General pharmaceutical intermediate. |
| Potential Impurities | Positional isomers (e.g., other chloro-fluorobenzaldehydes), residual starting materials, and solvents. | Isomeric impurities, unreacted precursors.[7] | Isomeric impurities (e.g., 3-chloro-4-methylbenzaldehyde from a similar synthesis).[9] |
Analytical Methodologies for Purity Validation
The two primary chromatographic techniques for assessing the purity of this compound and its related isomers are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between them depends on the volatility of the impurities to be detected, required sensitivity, and available instrumentation.
| Parameter | Gas Chromatography (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/DAD) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a mobile and stationary phase. |
| Primary Use | Excellent for profiling volatile and semi-volatile impurities, such as residual solvents and isomeric byproducts.[10][11] | Suitable for a wide range of non-volatile impurities and for quantifying the main component. |
| Specificity | High, especially with a Mass Spectrometry (MS) detector which provides structural information for impurity identification.[1][11] | High, particularly with a Diode Array Detector (DAD) that provides spectral information. |
| Sensitivity | High, capable of detecting trace-level impurities, often in the parts-per-million (ppm) range.[12][13] | High, with UV detectors being very sensitive for chromophoric compounds like benzaldehydes. |
Experimental Protocols
Below are detailed, adaptable protocols for the two main analytical methods for purity validation.
Protocol 1: Purity and Impurity Profiling by GC-MS
This method is ideal for identifying and quantifying volatile impurities, including positional isomers and residual solvents.
1. Instrumentation and Materials:
-
Gas Chromatograph equipped with a Mass Spectrometer (MS).
-
GC Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm film thickness).[13]
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Reference Standard: this compound of known high purity (>99.5%).
-
Solvent: GC-grade acetonitrile or dichloromethane.
2. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in the solvent to prepare a stock solution of 100 µg/mL. Perform serial dilutions to create calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the solvent to a final concentration of approximately 25 µg/mL.
3. GC-MS Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split mode, 20:1)
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 15°C/min to 240°C.
-
Hold at 240°C for 5 minutes.
-
-
MS Transfer Line: 250°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-250 amu.
4. Data Analysis:
-
Identify the main peak corresponding to this compound by comparing its retention time and mass spectrum with the reference standard.
-
Identify impurity peaks by searching their mass spectra against a spectral library (e.g., NIST).
-
Quantify impurities by creating a calibration curve from the standard solutions and comparing the peak areas of the impurities in the sample. The purity is typically reported as area percent.
Protocol 2: Purity Assay by HPLC-UV
This method is robust for accurately quantifying the main component and detecting less volatile impurities.
1. Instrumentation and Materials:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.
-
Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.
-
Reference Standard: this compound of known high purity (>99.5%).
-
Diluent: 50:50 mixture of Acetonitrile and Water.
2. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to a concentration of 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Gradient Program:
-
Start at 30% B.
-
Linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 30% B over 1 minute.
-
Hold at 30% B for 5 minutes (re-equilibration).
-
4. Data Analysis:
-
Calculate the assay percentage by comparing the peak area of the main component in the sample solution to that of the standard solution.
-
Impurity levels can be estimated using area percent normalization, assuming a similar response factor to the main component.
Visualizing Workflows and Biological Context
To provide a clearer understanding of the processes and applications, the following diagrams illustrate the analytical workflow, a relevant biological pathway, and a logical comparison.
Caption: A generalized workflow for the purity validation of chemical intermediates.
This compound and its derivatives are often designed to interact with specific biological pathways. For instance, compounds derived from benzaldehydes can act as inhibitors of enzymes like Aldehyde Dehydrogenase (ALDH), which are crucial in pathways such as the Retinoic Acid (RA) signaling pathway.[14][15] The RA pathway is vital for cellular differentiation and is a target in cancer therapy.[2][16]
Caption: Inhibition of ALDH1A3 by a benzaldehyde derivative blocks RA synthesis.
The selection of an analytical method is a critical decision based on the specific goals of the analysis.
Caption: Logic for choosing between GC-MS and HPLC for purity analysis.
References
- 1. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 3. scbt.com [scbt.com]
- 4. 96515-79-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. aobchem.com [aobchem.com]
- 7. nbinno.com [nbinno.com]
- 8. chemimpex.com [chemimpex.com]
- 9. US6297405B1 - Fluorinated and chlorinated benzaldehydes - Google Patents [patents.google.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Development of retinoid nuclear receptor pathway antagonists through targeting aldehyde dehydrogenase 1A3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 5-Chloro-2-fluorobenzaldehyde and its Bromo-Analog for Synthetic Chemistry Applications
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical decision that dictates the efficiency, scalability, and overall success of a synthetic route. Halogenated benzaldehydes are versatile building blocks, and this guide provides a detailed, data-driven comparison of 5-Chloro-2-fluorobenzaldehyde and its bromo-analog, 5-Bromo-2-fluorobenzaldehyde. This document aims to objectively evaluate their performance in key synthetic transformations, supported by physicochemical data and established reactivity principles.
Physicochemical Properties: A Tabular Overview
A fundamental understanding of the physical and chemical properties of these reagents is essential for their effective application in synthesis. The following table summarizes their key characteristics.
| Property | This compound | 5-Bromo-2-fluorobenzaldehyde |
| CAS Number | 96515-79-6[1][2] | 93777-26-5[3][4] |
| Molecular Formula | C₇H₄ClFO[1][5] | C₇H₄BrFO[3][4] |
| Molecular Weight | 158.56 g/mol [1][5] | 203.01 g/mol [3][4] |
| Appearance | White to orange to green powder to lump to clear liquid[1] | White or colorless to light yellow powder to lump to clear liquid[3] |
| Melting Point | 35 - 39 °C[1] | 23 °C[3] |
| Boiling Point | Not readily available | 230 °C[3][4] |
| Density | Not readily available | 1.71 g/mL at 25 °C[3][4] |
| Purity | ≥ 98% (GC)[1] | ≥ 95% (GC)[3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of these compounds.
This compound:
-
IR Spectrum: Infrared spectroscopy data is available and can be used for structural confirmation.[6]
5-Bromo-2-fluorobenzaldehyde:
-
¹H NMR & ¹³C NMR Spectra: Detailed NMR data are available, providing insight into the chemical environment of the protons and carbons in the molecule.[6]
-
IR Spectrum: Infrared spectroscopy data is available for this compound as well.[6]
Reactivity in Key Synthetic Transformations
The primary difference in the synthetic utility of these two compounds lies in the nature of the carbon-halogen bond. The relative strengths of the C-Cl and C-Br bonds significantly influence their reactivity in various reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium(0) complex is often the rate-determining step. The reactivity of aryl halides in this step generally follows the trend: I > Br > Cl. This is attributed to the bond dissociation energies of the carbon-halogen bond, with the weaker C-Br bond being more readily cleaved than the C-Cl bond.
Therefore, 5-Bromo-2-fluorobenzaldehyde is expected to be more reactive than its chloro-analog in Suzuki-Miyaura coupling reactions . This higher reactivity often translates to milder reaction conditions, shorter reaction times, and potentially higher yields.
Nucleophilic Aromatic Substitution (SNAr)
The reactivity in SNAr reactions is governed by the electrophilicity of the carbon atom bearing the halogen and the leaving group ability of the halide. While both chlorine and bromine are good leaving groups, the higher electronegativity of chlorine can make the ipso-carbon slightly more electron-deficient and thus more susceptible to nucleophilic attack. However, the leaving group ability (Br > Cl) is often the dominant factor. The specific reaction conditions and the nature of the nucleophile will ultimately determine the relative reactivity.
Reactions of the Aldehyde Group (e.g., Wittig Reaction, Knoevenagel Condensation)
The reactivity of the aldehyde group is primarily influenced by the electronic effects of the substituents on the aromatic ring. Both the chloro and bromo substituents are electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The difference in electronegativity between chlorine and bromine is not expected to lead to a significant difference in the reactivity of the aldehyde group in reactions like Wittig olefination or Knoevenagel condensation. Therefore, both compounds are expected to perform similarly in these transformations.
Experimental Protocols
Detailed experimental protocols are provided below for key transformations. These are generalized procedures and may require optimization for specific substrates and scales.
General Protocol for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the 5-halo-2-fluorobenzaldehyde (1.0 mmol), the desired boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1, 5 mL).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Wittig Reaction
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the appropriate phosphonium salt (1.1 equiv.) in anhydrous THF. Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium) dropwise to generate the ylide.
-
Reaction: To the ylide solution at 0 °C, add a solution of 5-halo-2-fluorobenzaldehyde (1.0 equiv.) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
General Protocol for Knoevenagel Condensation
-
Reaction Setup: To a solution of 5-halo-2-fluorobenzaldehyde (1.0 mmol) and an active methylene compound (e.g., malononitrile, 1.0 mmol) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., piperidine or DBU).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.
-
Work-up: Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Applications in Drug Discovery and Development
Both this compound and its bromo-analog are valuable intermediates in the synthesis of a wide range of biologically active molecules.
-
This compound is utilized in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs.[1] It is also explored in the development of agrochemicals and fluorescent probes.[1]
-
5-Bromo-2-fluorobenzaldehyde serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs.[3] It is also an important precursor for prostaglandin D2 inhibitors.
Conclusion
The choice between this compound and 5-Bromo-2-fluorobenzaldehyde is a strategic one, dependent on the specific synthetic transformation. For palladium-catalyzed cross-coupling reactions, the bromo-analog is generally the more reactive and often preferred substrate , allowing for milder reaction conditions. For reactions involving the aldehyde functionality, both compounds are expected to exhibit similar reactivity. The lower cost and wider availability of the chloro-analog may make it a more attractive option for large-scale synthesis, especially if the subsequent reaction step is not a cross-coupling reaction. Ultimately, the optimal choice will depend on a careful consideration of the reaction type, desired reaction conditions, catalyst and ligand availability, and overall cost-effectiveness.
References
Benchmarking the Performance of 5-Chloro-2-fluorobenzaldehyde in Specific Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and pharmaceutical development, the selection of appropriate starting materials is paramount to the success of a synthetic route. 5-Chloro-2-fluorobenzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and fine chemicals.[1] Its unique substitution pattern, featuring both a chloro and a fluoro group, imparts distinct electronic properties that influence its reactivity. This guide provides a comparative benchmark of this compound's performance in key organic reactions, offering experimental data and detailed protocols to inform your research and development endeavors.
The presence of electron-withdrawing halogen substituents enhances the electrophilic character of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack. This heightened reactivity allows for efficient transformations in nucleophilic substitution and condensation reactions.[1]
Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with an active methylene compound. The reaction is highly sensitive to the electrophilicity of the carbonyl compound. Given the electron-withdrawing nature of the chlorine and fluorine substituents, this compound is expected to exhibit high reactivity in this transformation.
Performance Comparison in Knoevenagel Condensation
| Aldehyde | Substituents | Active Methylene Compound | Catalyst | Reaction Time | Yield (%) |
| This compound | 5-Cl, 2-F | Malononitrile | Piperidine | Estimated < 1h | Estimated > 90% |
| 2-Chlorobenzaldehyde | 2-Cl | Malononitrile | Ni(NO3)2·6H2O | 20 min | 96% |
| 4-Chlorobenzaldehyde | 4-Cl | Malononitrile | Ni(NO3)2·6H2O | 20 min | 92% |
| 4-Fluorobenzaldehyde | 4-F | Malononitrile | Ni(NO3)2·6H2O | 10 min | 96% |
| Benzaldehyde | - | Malononitrile | Ni(NO3)2·6H2O | 10 min | 90% |
| 4-Methoxybenzaldehyde | 4-OCH3 | Malononitrile | Ni(NO3)2·6H2O | 30 min | 90% |
Data for 2-Chlorobenzaldehyde, 4-Chlorobenzaldehyde, 4-Fluorobenzaldehyde, Benzaldehyde, and 4-Methoxybenzaldehyde are from a study using Ni(NO3)2·6H2O as a catalyst. The performance of this compound is an estimation based on the expected high reactivity due to its substituents.
Experimental Protocol: Knoevenagel Condensation
A general procedure for the piperidine-catalyzed Knoevenagel condensation is as follows:
-
In a round-bottom flask, dissolve this compound (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (approximately 0.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, the product will likely precipitate. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization.
Knoevenagel Condensation Workflow
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones using a phosphorus ylide. The reaction's success and yield can be influenced by the electronic properties and steric hindrance of the aldehyde.
Performance Comparison in Wittig Reaction
| Aldehyde | Substituents | Ylide | Base | Expected Yield |
| This compound | 5-Cl, 2-F | (Carbethoxymethylene)triphenylphosphorane | NaH | Good to High |
| 4-Chlorobenzaldehyde | 4-Cl | (Carbethoxymethylene)triphenylphosphorane | NaH | High |
| 4-Fluorobenzaldehyde | 4-F | (Carbethoxymethylene)triphenylphosphorane | NaH | High |
| Benzaldehyde | - | (Carbethoxymethylene)triphenylphosphorane | NaH | High |
Experimental Protocol: Wittig Reaction
A general procedure for the Wittig reaction is as follows:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 mmol) in anhydrous tetrahydrofuran (THF, 10 mL).
-
To this suspension, add (carbethoxymethylene)triphenylphosphorane (1.1 mmol) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to generate the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Wittig Reaction Workflow
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organohalide and an organoboron compound. The reactivity of the organohalide is a critical factor, with aryl chlorides generally being less reactive than aryl bromides or iodides. However, the use of specialized ligands and conditions can facilitate the coupling of aryl chlorides.
Performance Considerations for Suzuki-Miyaura Coupling
The chloro-substituent on this compound presents a challenge for the oxidative addition step in the catalytic cycle. Therefore, a highly active palladium catalyst system, often employing bulky, electron-rich phosphine ligands, is typically required.
| Aryl Halide | Substituents | Coupling Partner | Catalyst System | Expected Yield |
| This compound | 5-Cl, 2-F | Phenylboronic acid | Pd(OAc)2 / SPhos | Moderate to Good |
| 4-Chlorobenzaldehyde | 4-Cl | Phenylboronic acid | Pd(OAc)2 / SPhos | Good |
| 4-Bromobenzaldehyde | 4-Br | Phenylboronic acid | Pd(PPh3)4 | High |
| 4-Iodobenzaldehyde | 4-I | Phenylboronic acid | Pd(PPh3)4 | Very High |
Experimental Protocol: Suzuki-Miyaura Coupling
A representative protocol for the Suzuki-Miyaura coupling of an aryl chloride is as follows:
-
In an oven-dried Schlenk tube, combine this compound (1 mmol), the desired arylboronic acid (1.2 mmol), potassium phosphate (K3PO4, 2 mmol), palladium(II) acetate (Pd(OAc)2, 0.02 mmol), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add degassed solvent (e.g., a mixture of toluene and water, 10:1, 5 mL).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Coupling Workflow
Synthetic Utility and Potential Pathways
While direct involvement in specific signaling pathways is not extensively documented, the derivatives of this compound are valuable intermediates in the synthesis of biologically active molecules. The reactions described above open avenues to a variety of compound classes with potential therapeutic applications.
Synthetic Utility of this compound
References
A Comparative Analysis of Reaction Kinetics: 5-Chloro-2-fluorobenzaldehyde versus Alternative Substrates
For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the reaction kinetics of 5-Chloro-2-fluorobenzaldehyde against other substituted benzaldehydes. This analysis is supported by established principles of physical organic chemistry, illustrative experimental data, and detailed experimental protocols.
The reactivity of benzaldehyde derivatives is of paramount importance in the synthesis of a wide array of pharmaceuticals and fine chemicals. The introduction of substituents onto the aromatic ring can profoundly influence the electrophilicity of the carbonyl carbon, thereby altering the kinetics of nucleophilic addition and condensation reactions. This compound, with its unique substitution pattern, presents an interesting case for kinetic analysis.
The Electronic Effects of Substituents on Reaction Rates
The rate of reactions involving nucleophilic attack on the carbonyl carbon of substituted benzaldehydes is largely governed by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, leading to slower reaction rates.
This compound possesses two electron-withdrawing halogen substituents, a chloro group at the 5-position and a fluoro group at the 2-position. Both halogens exert an inductive electron-withdrawing effect (-I), which is expected to significantly enhance the reactivity of the aldehyde. The fluoro group, being more electronegative, has a stronger inductive effect than the chloro group. While halogens also have a resonance-donating effect (+R), the inductive effect is generally considered to be dominant for halogens in influencing the reactivity of the carbonyl group.
Based on these principles, this compound is anticipated to be significantly more reactive towards nucleophiles than unsubstituted benzaldehyde and benzaldehydes bearing electron-donating groups. Its reactivity would also be expected to be higher than that of monosubstituted chloro- or fluorobenzaldehydes.
Comparative Kinetic Data in Knoevenagel Condensation
The Knoevenagel condensation, a reaction between an active methylene compound and a carbonyl group, serves as a valuable model for comparing the reactivity of different aldehydes. The reaction is sensitive to the electrophilicity of the carbonyl carbon, with more electrophilic aldehydes reacting faster.
| Substrate | Substituent(s) | Electronic Effect | Illustrative Rate Constant (k, M⁻¹s⁻¹) | Relative Reactivity |
| 4-Nitrobenzaldehyde | 4-NO₂ | Strong EWG (-I, -R) | 1.2 x 10⁻¹ | Very High |
| This compound | 5-Cl, 2-F | Strong EWG (-I) | (Estimated to be high) | High |
| 4-Chlorobenzaldehyde | 4-Cl | EWG (-I, +R) | 3.5 x 10⁻³ | Moderate |
| Benzaldehyde | -H | Neutral | 1.0 x 10⁻³ | Baseline |
| 4-Methylbenzaldehyde | 4-CH₃ | EDG (+I) | 4.1 x 10⁻⁴ | Low |
| 4-Methoxybenzaldehyde | 4-OCH₃ | Strong EDG (-I, +R) | 1.5 x 10⁻⁴ | Very Low |
Note: The rate constants provided are for illustrative purposes and can vary based on specific experimental conditions such as solvent, temperature, and catalyst concentration. The reactivity of this compound is estimated based on the strong electron-withdrawing nature of its substituents.
Experimental Protocols
To facilitate further research and direct comparison, a detailed experimental protocol for determining the reaction kinetics of substituted benzaldehydes in a Knoevenagel condensation using UV-Vis spectrophotometry is provided below.
Protocol: Kinetic Analysis of Knoevenagel Condensation via UV-Vis Spectrophotometry
Objective: To determine the second-order rate constant for the reaction between a substituted benzaldehyde and an active methylene compound (e.g., malononitrile) catalyzed by a base (e.g., piperidine).
Materials:
-
Substituted benzaldehyde (e.g., this compound)
-
Malononitrile
-
Piperidine (catalyst)
-
Anhydrous solvent (e.g., acetonitrile or ethanol)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the substituted benzaldehyde in the chosen solvent (e.g., 0.1 M).
-
Prepare a stock solution of malononitrile in the same solvent (e.g., 0.1 M).
-
Prepare a stock solution of the piperidine catalyst in the same solvent (e.g., 0.01 M).
-
-
Determination of λmax:
-
Prepare a solution containing the substituted benzaldehyde, malononitrile, and piperidine at concentrations representative of the kinetic run.
-
Allow the reaction to go to completion.
-
Scan the UV-Vis spectrum of the product solution to determine the wavelength of maximum absorbance (λmax). This wavelength will be used to monitor the reaction progress.
-
-
Kinetic Run:
-
Equilibrate the UV-Vis spectrophotometer's cell holder to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, pipette the required volumes of the substituted benzaldehyde and malononitrile stock solutions and dilute with the solvent to the final volume, ensuring that the aldehyde is in pseudo-first-order excess (e.g., 10-fold higher concentration than malononitrile).
-
Place the cuvette in the spectrophotometer and record the initial absorbance (A₀) at λmax.
-
Initiate the reaction by adding a small, known volume of the piperidine catalyst stock solution to the cuvette.
-
Immediately start recording the absorbance at λmax at regular time intervals (e.g., every 30 seconds) for a period sufficient for the reaction to proceed significantly (e.g., until at least 80% completion).
-
-
Data Analysis:
-
Plot absorbance versus time. The absorbance should increase as the product is formed.
-
Under pseudo-first-order conditions (with respect to the limiting reactant, malononitrile), the integrated rate law is: ln(A∞ - At) = -k't + ln(A∞ - A₀), where A∞ is the final absorbance, At is the absorbance at time t, and k' is the pseudo-first-order rate constant.
-
Determine A∞ from the absorbance value after the reaction has gone to completion.
-
Plot ln(A∞ - At) versus time. The slope of this plot will be -k'.
-
The second-order rate constant (k) can then be calculated from the pseudo-first-order rate constant (k') and the concentration of the excess reactant (benzaldehyde): k = k' / [Benzaldehyde].
-
Visualizations
To further elucidate the processes involved in the kinetic analysis of these reactions, the following diagrams are provided.
Caption: Workflow for the kinetic analysis of a Knoevenagel condensation.
Caption: Generalized mechanism of the Knoevenagel condensation.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 5-Chloro-2-fluorobenzaldehyde
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, extending to the entire lifecycle of a chemical, including its disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Chloro-2-fluorobenzaldehyde, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Hazard Information
This compound is a hazardous chemical requiring careful handling. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Ingestion is harmful, and the substance is toxic to aquatic life with long-lasting effects.[2][5] Therefore, appropriate personal protective equipment (PPE), including chemical safety goggles, chemically resistant gloves, and a lab coat, should be worn at all times when handling this compound.[1][6] Work should be conducted in a well-ventilated area or under a chemical fume hood.[2][3]
Quantitative Data for this compound
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 96515-79-6 |
| Molecular Formula | C₇H₄ClFO |
| Hazard Statements | H302, H315, H319, H332, H335, H411, H412 |
| Signal Word | Warning / Danger |
This data is a composite from multiple safety data sheets and may vary slightly between suppliers.
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2][3][4][7] Under no circumstances should this chemical be disposed of down the drain or into the sewer system.[1][8][9]
Experimental Protocol for Waste Handling and Segregation:
-
Waste Identification: All waste containing this compound must be classified as hazardous waste.[1][3][7] Specifically, it falls under the category of halogenated organic waste due to the presence of chlorine and fluorine.[10][11]
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting the waste.[6][12][13] The container must have a tight-fitting lid.[12]
-
Labeling: As soon as you begin collecting waste, affix a hazardous waste label to the container.[12] The label must clearly identify the contents, including "this compound," and list all other components of the waste mixture.[12] Do not use chemical formulas or abbreviations.[12]
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[6][8] It should be segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[1][2] Ensure the storage location is a designated satellite accumulation area for hazardous waste.
Spill Management Protocol:
In the event of a spill:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.
-
Absorb: Use an inert absorbent material such as sand, silica gel, or a universal binder to contain the spill.[1][6]
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, closed container for disposal.[1][4]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: The collected spill waste must be disposed of as hazardous waste, following the same procedure as for the chemical itself.[14]
Final Disposal Logistics:
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.[12] The material will then be transported to a licensed chemical destruction plant, where it will likely be disposed of by controlled incineration with flue gas scrubbing.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 96515-79-6 Name: 5-Chloro-2-fluorobenzaldehydethis compound [xixisys.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. echemi.com [echemi.com]
- 10. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 11. nipissingu.ca [nipissingu.ca]
- 12. research.columbia.edu [research.columbia.edu]
- 13. dornsife.usc.edu [dornsife.usc.edu]
- 14. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Essential Safety and Operational Guide for 5-Chloro-2-fluorobenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety protocols and logistical plans for the handling and disposal of 5-Chloro-2-fluorobenzaldehyde, ensuring the well-being of laboratory personnel and adherence to safety standards.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to prevent skin and eye contact, as well as respiratory exposure. The following table summarizes the required PPE.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles or a full-face shield are required. Standard safety glasses are not sufficient. |
| Hand Protection | Use of chemically resistant gloves is mandatory. Based on data for Benzaldehyde, Neoprene or Butyl rubber gloves are recommended for extended contact. Nitrile gloves may be suitable for short-term splash protection but should be changed immediately upon contact. Always inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | A standard laboratory coat is required. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.
-
Handling:
-
Always handle this compound within a chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with skin, eyes, and clothing.
-
Ensure all containers are clearly labeled.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
-
Storage:
-
Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[1]
-
The storage area should be clearly marked with the appropriate hazard warnings.
-
Emergency Operational Plan: Spill Response
Immediate and correct response to a spill is critical to mitigate potential hazards. The appropriate response depends on the scale of the spill.
Minor Spill (Small scale, contained, and posing no immediate respiratory threat):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don Appropriate PPE: Ensure you are wearing the full required PPE before addressing the spill.
-
Containment: Confine the spill using absorbent materials like vermiculite, sand, or commercial sorbent pads.[1] Work from the outside of the spill inward.
-
Collection: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with soap and water, and then wipe down with a suitable solvent if necessary. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to the laboratory supervisor.
Major Spill (Large volume, not contained, or posing a respiratory threat):
-
Evacuate: Immediately evacuate the laboratory, closing the doors behind you.
-
Alert and Isolate: Activate the nearest fire alarm and alert institutional safety personnel (e.g., Environmental Health and Safety). Prevent entry to the affected area.
-
First Aid: If anyone has been exposed, move them to fresh air and begin first aid as outlined in Section 4.
-
Await Professional Response: Do not attempt to clean up a major spill yourself. Wait for trained emergency responders.
-
Provide Information: Be prepared to provide the Safety Data Sheet (SDS) and any relevant information to the emergency response team.
First-Aid Measures
In the event of exposure, immediate first-aid is crucial.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to rinse. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical Disposal:
-
Containerization: Collect all waste this compound in a dedicated, clearly labeled, and sealed hazardous waste container. The container must be compatible with the chemical.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Harmful").
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
-
Decontamination of Laboratory Equipment:
-
Initial Rinse: Rinse the equipment with a suitable solvent in which this compound is soluble (e.g., acetone or ethanol), collecting the rinsate as hazardous waste.
-
Wash: Wash the equipment thoroughly with soap and warm water.
-
Final Rinse: Rinse the equipment with deionized water.
-
Drying: Allow the equipment to air dry completely before reuse or storage.
-
Experimental Workflow and Disposal Diagram
Caption: Workflow for handling, disposal, and spill response for this compound.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
